Product packaging for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide(Cat. No.:CAS No. 57229-41-1)

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Cat. No.: B110192
CAS No.: 57229-41-1
M. Wt: 239.27 g/mol
InChI Key: AWIRWBJUFQZCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide (CAS 57229-41-1) is a key biochemical tool used in the study of carcinogenesis and mutagenesis . This compound, with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol, is a significant metabolite of the well-known carcinogen N-(9H-Fluoren-2-yl)acetamide (2-AAF) . Its primary research value lies in its role as a proximal carcinogen, which is more potent than its parent molecule . Following the metabolism of 2-AAF by cytochrome P-450 enzymes, the resulting N-hydroxy metabolite can undergo further enzymatic activation, such as O-acetylation or O-sulfation, leading to reactive intermediates including arylamidonium and nitrenium ions . These electrophilic species can form covalent DNA adducts, a critical mechanism in the compound's ability to induce tumors in various organs, including the liver, bladder, and kidney, across multiple species . Researchers utilize this compound to investigate the complex metabolic pathways of chemical carcinogens, DNA adduction mechanisms, and the enzymatic roles of acetyltransferases and sulfotransferases . It is offered For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B110192 N-(9-Hydroxy-9H-fluoren-2-yl)acetamide CAS No. 57229-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(9-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8,15,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIRWBJUFQZCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283157
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-41-1
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(9-hydroxyfluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylamino-9-fluorenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a metabolite of the well-known carcinogen 2-acetylaminofluorene (AAF). Its chemical structure, featuring a fluorene backbone with both a hydroxyl and an acetamido group, makes it a compound of interest in the study of carcinogenesis and drug metabolism. This guide provides a comprehensive overview of its known chemical and physical properties, metabolic pathways, and toxicological significance. It is crucial to note that while this compound is referenced in toxicological studies, detailed experimental data, particularly spectroscopic characterization, remains scarce in publicly accessible literature. Much of the available information is in the context of its role as a metabolite.

Chemical and Physical Properties

PropertyValueSource
CAS Number 57229-41-1Guidechem[1]
Molecular Formula C₁₅H₁₃NO₂ChemicalBook[2]
Molecular Weight 239.27 g/mol ChemicalBook[2]
Boiling Point 381.93°C (rough estimate)ChemicalBook[2]
Density 1.1198 g/cm³ (rough estimate)-
Melting Point Not available-
Solubility Not available-
Appearance Not available-

Note: The boiling point and density are estimations and should be treated with caution. No experimental melting point or solubility data for the compound with CAS number 57229-41-1 could be located.

Synthesis and Metabolism

This compound is primarily known as a metabolite of 2-acetylaminofluorene (AAF). The metabolic pathway involves the enzymatic conversion of AAF in the liver.

Metabolic Pathway of 2-Acetylaminofluorene (AAF)

The formation of this compound from AAF proceeds through an intermediate, 2-acetylaminofluoren-9-one. This ketone is then reduced to the corresponding alcohol. This metabolic conversion is catalyzed by hepatic microsomal and cytosolic enzymes.

Metabolic Pathway of 2-Acetylaminofluorene AAF 2-Acetylaminofluorene (AAF) AAF_9_one 2-Acetylaminofluoren-9-one AAF->AAF_9_one Hepatic microsomal and cytosolic enzymes Target This compound AAF_9_one->Target Reduction

Caption: Metabolic conversion of 2-acetylaminofluorene.

Experimental Protocols

A detailed, peer-reviewed laboratory synthesis protocol for this compound could not be located in the available literature. However, based on its metabolic pathway, a plausible synthetic route would involve the reduction of 2-acetylaminofluoren-9-one.

Hypothetical Experimental Protocol: Reduction of 2-acetylaminofluoren-9-one

  • Reaction: The reduction of the ketone group in 2-acetylaminofluoren-9-one to a hydroxyl group can be achieved using a mild reducing agent.

  • Reagents and Solvents:

    • 2-acetylaminofluoren-9-one (starting material)

    • Sodium borohydride (NaBH₄) as the reducing agent

    • Methanol or ethanol as the solvent

  • Procedure:

    • Dissolve 2-acetylaminofluoren-9-one in an appropriate alcohol solvent (e.g., methanol) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization: The purified product would then be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity.

Disclaimer: This is a generalized, hypothetical protocol. A thorough literature search for a specific, validated method is strongly recommended before attempting any synthesis.

Spectroscopic Data

A significant challenge in providing a complete chemical profile of this compound is the lack of publicly available, experimentally determined spectroscopic data for the compound with CAS number 57229-41-1.

  • ¹H and ¹³C NMR: No experimental ¹H or ¹³C NMR spectra for this compound could be located.

  • Infrared (IR) Spectroscopy: No experimental IR spectrum for this compound could be located.

  • Mass Spectrometry (MS): The NIST WebBook provides a mass spectrum for a compound with CAS number 53-95-2, which is listed with the synonym N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide. This is the N-hydroxy isomer and not the 9-hydroxy target of this guide. It is crucial to avoid using this spectrum for the characterization of this compound.

Toxicological Profile and Biological Activity

This compound is considered a questionable carcinogen with experimental tumorigenic data.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Carcinogenic Mechanism

The carcinogenicity of 2-acetylaminofluorene and its metabolites is linked to their ability to form adducts with DNA, leading to mutations. The metabolic activation to electrophilic derivatives is a key step in this process. While the specific signaling pathways activated by this compound are not well-defined, the general mechanism for fluorene-derived carcinogens involves metabolic activation and subsequent DNA damage.

Carcinogenic Mechanism of Fluorene Derivatives Procarcinogen Procarcinogen (e.g., 2-AAF) Metabolite Metabolite (e.g., this compound) Procarcinogen->Metabolite Metabolic Activation (e.g., Hydroxylation) Reactive_Intermediate Reactive Electrophilic Intermediate Metabolite->Reactive_Intermediate Further Metabolism DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Replication Errors Cancer Cancer Mutation->Cancer

Caption: General carcinogenic mechanism of fluorene derivatives.

The genotoxicity of 2-acetylaminofluorene and its metabolites has been studied, and it is known that reactive derivatives are active in a variety of prokaryotic and eukaryotic assays for mutagenesis and DNA damage.[3] The formation of DNA adducts by N-hydroxy derivatives of 2-acetylaminofluorene has been demonstrated to be a critical event in its carcinogenicity.

Conclusion

This compound is a significant metabolite in the biotransformation of the carcinogen 2-acetylaminofluorene. While its role in carcinogenesis is recognized, a comprehensive understanding of its chemical and physical properties is hampered by a notable lack of publicly available experimental data, particularly spectroscopic information. Researchers and drug development professionals should exercise caution and verify the identity of this compound with appropriate analytical methods, being especially mindful of potential confusion with its N-hydroxy isomer. Further research is warranted to fully characterize this compound and elucidate its specific biological activities and signaling pathways.

References

An In-depth Technical Guide to the Mechanism of Action of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a principal metabolite of the carcinogenic aromatic amine 2-acetylaminofluorene (2-AAF), is a critical intermediate in the induction of tumorigenesis. Its mechanism of action is not mediated by direct receptor interaction or modulation of common signaling cascades but is instead a classic example of metabolic activation to a genotoxic agent. This technical guide elucidates the core mechanism of action of this compound, detailing its metabolic activation pathways, the formation of DNA adducts, and the subsequent cellular consequences. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating its genotoxicity are provided.

Introduction

This compound, also widely known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a well-established proximate carcinogen. Its carcinogenic potential is intrinsically linked to its biotransformation into highly reactive electrophilic species that covalently bind to cellular macromolecules, most notably DNA. Understanding the enzymatic pathways responsible for this activation and the nature of the resulting DNA lesions is paramount for risk assessment and the development of potential cancer prevention strategies.

Core Mechanism of Action: Metabolic Activation and Genotoxicity

The carcinogenic activity of this compound is a multi-step process initiated by its metabolic activation to an ultimate carcinogen. This activation primarily occurs in the liver but can also take place in other tissues. The central mechanism involves the enzymatic conversion of the N-hydroxy group into a good leaving group, facilitating the formation of a reactive nitrenium ion that readily attacks nucleophilic sites on DNA bases.

Enzymatic Activation Pathways

Two primary enzymatic pathways are responsible for the metabolic activation of this compound:

  • Sulfonation: This pathway is catalyzed by cytosolic sulfotransferases (SULTs). These enzymes transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group of this compound, forming the highly unstable and reactive electrophile, N-sulfoxy-2-acetylaminofluorene. This metabolite readily dissociates to form a nitrenium ion. The activity of N-OH-AAF sulfotransferase has been shown to correlate with the susceptibility to liver tumor induction in rats.[1]

  • O-Acetylation and N,O-Acyltransfer: Cytosolic N-acetyltransferases (NATs) catalyze the O-acetylation of this compound to form N-acetoxy-2-acetylaminofluorene.[2] Additionally, an intramolecular N,O-acyltransfer reaction, also mediated by acyltransferases, can occur, leading to the formation of N-acetoxy-2-aminofluorene. This metabolite spontaneously decomposes to generate a reactive nitrenium ion.[3] In humans, the polymorphic N-acetyltransferase 2 (NAT2) plays a significant role in this activation, suggesting a genetic basis for individual susceptibility to arylamine-induced cancers.[2][4]

Formation of DNA Adducts

The ultimate carcinogenic species generated from the metabolic activation of this compound are potent electrophiles that react with DNA to form covalent adducts. The primary target for adduction is the C8 position of guanine. The major DNA adducts identified are:

  • N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is often the most persistent and abundant DNA adduct found in various tissues following exposure to this compound.[5][6]

  • N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): Another significant adduct formed.[5]

  • 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene: A minor adduct that has also been identified.

The formation of these bulky DNA adducts distorts the DNA helix, leading to mutations during DNA replication and transcription, and ultimately, the initiation of cancer.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activation and DNA adduction of this compound.

Table 1: Properties of Rat Liver N-hydroxy-2-acetylaminofluorene Sulfotransferase [7]

PropertyValue
Optimal pH ~6.3
Molecular Weight (Native) 68,000 ± 500 Da
Molecular Weight (Subunit) 38,250 ± 1,350 Da
Isoelectric Point (pI) 5.66 ± 0.07
Effect of Mg2+ (6-9 mM) Up to 30% increase in activity
Inhibitors Zn2+, Co2+, Cu2+, Ni2+, Thiol-blocking reagents

Table 2: In Vivo DNA Adduct Levels Following Administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene (10 mg/kg i.v.) in Male F344 Rats [5]

TissueDNA Adduct Level (pmol/mg DNA)
Liver 39.4 ± 2.1
Kidney 27.1 ± 1.0
Spleen 23.6 ± 5.8
Bone Marrow 20.3 ± 1.7

Table 3: DNA Adduct Formation in 3D Reconstructed Human Skin Models After Treatment with 2-AAF Metabolites [8][9]

CompoundTreatmentAdduct Level (adducts per 108 nucleotides)
2-AAF Three treatments over 48h~10
N-OH-AAF Single 3h exposure10-100 fold greater than 2-AAF
N-OH-AF Single 3h exposure10-100 fold greater than 2-AAF

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

N-hydroxy-2-acetylaminofluorene Sulfotransferase Assay

This protocol is adapted from studies on rat liver sulfotransferase.[7]

  • Preparation of Cytosol:

    • Homogenize liver tissue in 4 volumes of ice-cold 0.25 M sucrose solution containing 3 mM MgCl2 and 50 mM Tris-HCl buffer, pH 7.5.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C.

    • The final supernatant is the cytosolic fraction.

  • Reaction Mixture (Total Volume 0.5 mL):

    • 50 mM Sodium phosphate buffer, pH 6.3

    • 6 mM MgCl2

    • 0.2 mM 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

    • 0.1 mM this compound (dissolved in a small volume of ethanol or DMSO)

    • Cytosolic protein (e.g., 0.1-0.5 mg)

  • Procedure:

    • Pre-incubate the reaction mixture without PAPS for 3 minutes at 37°C.

    • Initiate the reaction by adding PAPS.

    • Incubate for 10-30 minutes at 37°C.

    • Stop the reaction by adding 0.5 mL of cold acetone.

    • Centrifuge to pellet the protein.

    • The formation of the reactive N-sulfoxy ester can be indirectly measured by trapping it with a nucleophile like methionine and quantifying the resulting adducts by HPLC.

N,O-Acyltransferase Assay

This assay measures the transfer of the acetyl group from the nitrogen to the oxygen of this compound, leading to the formation of a reactive species that binds to DNA.

  • Reaction Mixture (Total Volume 200 µL):

    • 100 mM Tris-HCl buffer, pH 7.5

    • 1 mM Dithiothreitol (DTT)

    • 1 mg/mL Calf thymus DNA

    • 0.1 mM [3H-acetyl]-N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

    • Cytosolic protein extract (as prepared for the sulfotransferase assay)

  • Procedure:

    • Combine all components and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex.

    • Centrifuge to separate the phases.

    • Precipitate the DNA from the aqueous phase by adding two volumes of cold ethanol.

    • Wash the DNA pellet with 70% ethanol and then 100% ethanol.

    • Resuspend the DNA in a suitable buffer.

    • Quantify the amount of radioactivity incorporated into the DNA using liquid scintillation counting.

32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

  • DNA Digestion:

    • Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield 3'-mononucleotides.

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

  • 32P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Chromatographic Separation:

    • Separate the 32P-labeled adducted nucleotides from excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the adducts by autoradiography.

    • Quantify the adduct levels by excising the spots from the TLC plate and measuring the radioactivity using Cerenkov counting or by phosphorimaging analysis.

HPLC-MS/MS Analysis of DNA Adducts

This method provides structural confirmation and accurate quantification of specific DNA adducts.

  • DNA Hydrolysis:

    • Enzymatically hydrolyze DNA (e.g., 50-100 µg) to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Clean-up:

    • Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove unmodified nucleosides.

  • HPLC Separation:

    • Separate the nucleosides on a C18 reverse-phase HPLC column using a gradient of acetonitrile and water containing a small amount of formic acid.

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor for the specific parent-to-product ion transitions for the adducts of interest (e.g., dG-C8-AF).

    • Quantify the adducts by comparing their peak areas to those of a stable isotope-labeled internal standard.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound to cultured cells.

  • Cell Culture:

    • Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment (e.g., MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to a purple formazan product.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Metabolic_Activation_Pathway cluster_0 Metabolic Activation of this compound 2-AAF 2-Acetylaminofluorene (2-AAF) N_OH_AAF This compound (N-OH-AAF) 2-AAF->N_OH_AAF N-Hydroxylation (CYP450) N_Sulfoxy_AAF N-Sulfoxy-2-acetylaminofluorene N_OH_AAF->N_Sulfoxy_AAF Sulfonation (SULTs) N_Acetoxy_AAF N-Acetoxy-2-acetylaminofluorene N_OH_AAF->N_Acetoxy_AAF O-Acetylation (NATs) / N,O-Acyltransfer Nitrenium_Ion Reactive Nitrenium Ion N_Sulfoxy_AAF->Nitrenium_Ion Spontaneous dissociation N_Acetoxy_AAF->Nitrenium_Ion Spontaneous dissociation DNA_Adducts DNA Adducts (e.g., dG-C8-AF) Nitrenium_Ion->DNA_Adducts Covalent binding to DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Mutations

Caption: Metabolic activation pathway of this compound.

DNA_Adduct_Analysis_Workflow cluster_1 Experimental Workflow for DNA Adduct Analysis cluster_2 32P-Postlabeling cluster_3 HPLC-MS/MS Sample Biological Sample (e.g., Tissue, Cells) DNA_Isolation DNA Isolation Sample->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis (Enzymatic or Chemical) DNA_Isolation->DNA_Hydrolysis Adduct_Enrichment Adduct Enrichment (e.g., Nuclease P1, SPE) DNA_Hydrolysis->Adduct_Enrichment Labeling 32P-Labeling (T4 Polynucleotide Kinase) Adduct_Enrichment->Labeling HPLC HPLC Separation Adduct_Enrichment->HPLC TLC TLC Separation Labeling->TLC Detection_32P Autoradiography & Quantification TLC->Detection_32P MSMS MS/MS Detection HPLC->MSMS Quantification_MS Quantification (vs. Internal Standard) MSMS->Quantification_MS

Caption: Workflow for the analysis of DNA adducts.

Conclusion

The mechanism of action of this compound is a well-defined process of metabolic activation leading to genotoxicity. The formation of DNA adducts, primarily at the C8 position of guanine, is the critical initiating event in its carcinogenic cascade. The enzymatic pathways involving sulfotransferases and N-acetyltransferases are key determinants of its carcinogenic potency. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other arylamine carcinogens. This comprehensive understanding is essential for researchers in the fields of toxicology, oncology, and drug development for the assessment of chemical carcinogenesis and the design of safer chemical entities.

References

An In-Depth Technical Guide on the Carcinogenic Properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, more commonly known in scientific literature as N-Hydroxy-2-acetylaminofluorene (N-hydroxy-AAF), is a crucial metabolite in the study of chemical carcinogenesis. It is the N-hydroxylated derivative of the well-known procarcinogen 2-acetylaminofluorene (AAF). Extensive research has demonstrated that N-hydroxy-AAF is a proximate carcinogen, exhibiting greater carcinogenic potency than its parent compound in a variety of animal models. This technical guide provides a comprehensive overview of the carcinogenic properties of this compound, detailing its metabolic activation, mechanism of action, and findings from key experimental studies. Quantitative data from these studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role in carcinogenesis.

Introduction

This compound is a key intermediate in the metabolic activation of the arylamine carcinogen 2-acetylaminofluorene (AAF). The carcinogenicity of AAF is not inherent to the molecule itself but is dependent on its biotransformation into reactive metabolites that can interact with cellular macromolecules, primarily DNA. The initial and critical step in this activation cascade is the N-hydroxylation of AAF to form N-hydroxy-AAF. This metabolite is more carcinogenic than AAF in several species and across multiple organ sites.[1][2] This guide will delve into the scientific evidence that substantiates the carcinogenic nature of N-hydroxy-AAF.

Metabolic Activation and Mechanism of Action

The carcinogenic effects of this compound are contingent upon its further metabolic activation to a highly reactive electrophilic species. This multi-step process, primarily occurring in the liver, is essential for the formation of DNA adducts, which can lead to mutations and the initiation of cancer if not repaired.

The key metabolic activation pathway involves the sulfation of the N-hydroxy group by sulfotransferases (SULTs) to form the highly unstable and reactive ester, N-sulfoöxy-2-aminofluorene.[3][4] This ultimate carcinogen can spontaneously decompose to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites on DNA bases, particularly the C8 and N2 positions of guanine. The formation of these DNA adducts can disrupt the normal functioning of DNA, leading to mutations during replication and ultimately initiating the carcinogenic process.

In addition to sulfation, other metabolic pathways can contribute to the activation of N-hydroxy-AAF, including O-acetylation by N-acetyltransferases (NATs).

Signaling Pathway for Metabolic Activation

Metabolic Activation of this compound AAF 2-Acetylaminofluorene (AAF) N_hydroxy_AAF This compound (N-hydroxy-AAF) AAF->N_hydroxy_AAF N-hydroxylation (Cytochrome P450) N_sulfooxy_AAF N-sulfoöxy-2-aminofluorene (Ultimate Carcinogen) N_hydroxy_AAF->N_sulfooxy_AAF Sulfation (Sulfotransferase) Nitrenium_Ion Nitrenium Ion N_sulfooxy_AAF->Nitrenium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reaction with DNA Mutation Mutation DNA_Adducts->Mutation Faulty DNA Replication/Repair Cancer Cancer Mutation->Cancer Oncogene Activation/ Tumor Suppressor Inactivation

Caption: Metabolic activation of 2-acetylaminofluorene to its ultimate carcinogenic form.

Carcinogenicity Studies in Animal Models

The carcinogenic potential of this compound has been extensively evaluated in various animal models, including rats, mice, hamsters, and guinea pigs. These studies have consistently demonstrated its ability to induce tumors in multiple organs.

Studies in Rats

In rats, N-hydroxy-AAF has been shown to be a more potent carcinogen than its parent compound, AAF. It induces a broader spectrum of tumors, including those in the liver, mammary gland, small intestine, and ear duct.[1]

Table 1: Carcinogenicity of this compound in Rats

StrainRoute of AdministrationDoseDuration of TreatmentTumor SiteTumor IncidenceReference
HoltzmanSubcutaneous injection in 0.9% NaCl0.05 mmol total10 weeksInjection site, Mammary gland, Ear duct, Liver9/16 rats with tumors (1 sarcoma, 4 mammary carcinomas, 3 ear duct carcinomas, 1 liver carcinoma)[5]
HoltzmanSubcutaneous injection in tricaprylin0.05 mmol total10 weeksMultiple sites35 tumors in 16 rats[5]
Sprague-DawleyIntraperitoneal injectionNot specifiedNot specifiedPeritoneumMultiple sarcomas[1]
Sprague-DawleyDietaryNot specifiedNot specifiedForestomachPapillomas and squamous-cell carcinomas[1]
Studies in Mice, Hamsters, and Guinea Pigs

Comparative studies have also highlighted the carcinogenicity of N-hydroxy-AAF in other species. In mice and hamsters, it induced tumors at the site of application, a characteristic not observed with AAF.[2] Notably, while AAF is not carcinogenic in guinea pigs due to their inability to perform N-hydroxylation, administration of N-hydroxy-AAF resulted in the development of tumors.[2]

Table 2: Comparative Carcinogenicity in Various Species

SpeciesRoute of AdministrationCompoundTumor SiteKey FindingsReference
MouseOralN-hydroxy-AAFForestomachTumor induction[2]
MouseInjectionN-hydroxy-AAFInjection siteTumor induction[2]
HamsterOralN-hydroxy-AAFForestomachTumor induction[2]
HamsterInjectionN-hydroxy-AAFInjection siteTumor induction[2]
Guinea PigOralN-hydroxy-AAFSmall intestineAdenocarcinomas[2]
Guinea PigInjectionN-hydroxy-AAFInjection siteSarcomas[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key carcinogenicity studies of this compound.

General Animal Husbandry

In the cited studies, animals were typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle. They were provided with standard laboratory chow and water ad libitum, except when specific dietary administrations were part of the experimental design.

Preparation and Administration of this compound
  • Dietary Administration: The compound was mixed into the powdered diet at specified concentrations. The diet was then typically administered to the animals for a predetermined period.

  • Subcutaneous Injection: The compound was suspended in a vehicle such as tricaprylin or saline and injected subcutaneously at a specific site.

  • Intraperitoneal Injection: The compound was dissolved or suspended in a suitable vehicle and injected into the peritoneal cavity.

Experimental Workflow for a Typical Carcinogenicity Study

Carcinogenicity Study Workflow start Start: Animal Acclimation grouping Randomization into Control and Treatment Groups start->grouping treatment Administration of This compound (Specified Route and Dose) grouping->treatment monitoring Regular Monitoring: Body Weight, Clinical Signs, Palpation for Tumors treatment->monitoring termination Scheduled Termination or Euthanasia at Moribund State monitoring->termination necropsy Gross Necropsy and Tissue Collection termination->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis: Tumor Incidence, Multiplicity, Latency histopathology->data_analysis conclusion Conclusion on Carcinogenic Potential data_analysis->conclusion

Caption: A generalized workflow for in vivo carcinogenicity studies.

Histopathological Analysis

At the end of the studies, animals were euthanized, and a complete necropsy was performed. Tissues from major organs and any observed lesions were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

Conclusion

The scientific evidence overwhelmingly supports the classification of this compound as a potent proximate carcinogen. Its metabolic activation to the ultimate carcinogen, N-sulfoöxy-2-aminofluorene, and the subsequent formation of DNA adducts are critical events in its mechanism of action. Carcinogenicity studies in various animal models have consistently demonstrated its ability to induce tumors in a range of tissues, often with greater potency than its parent compound, 2-acetylaminofluorene. A thorough understanding of the carcinogenic properties of this compound is essential for researchers and professionals involved in toxicology, cancer research, and drug development, as it serves as a model compound for studying the mechanisms of chemical carcinogenesis. The detailed data and protocols presented in this guide provide a valuable resource for these scientific endeavors.

References

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as 9-hydroxy-2-acetylaminofluorene (9-OH-AAF), is a significant metabolite of the potent experimental carcinogen 2-acetylaminofluorene (2-AAF). The metabolic fate of 2-AAF is a critical determinant of its biological activity, including its carcinogenic and mutagenic effects. This technical guide provides a comprehensive overview of this compound's role as a metabolite of 2-AAF, detailing the metabolic pathways, quantitative data on its formation, and the experimental protocols used for its study.

The biotransformation of 2-AAF is a complex process involving a variety of enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions lead to the formation of several hydroxylated and deacetylated metabolites, each with distinct biological properties. While N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF) is widely recognized as the initial and obligatory step for its carcinogenic activity, ring hydroxylation at various positions, including the C9 position to form 9-OH-AAF, represents a significant detoxification pathway.[1][2][3] Understanding the balance between these activation and detoxification pathways is crucial for assessing the carcinogenic risk of 2-AAF and for the development of potential chemopreventive strategies.

This guide will delve into the quantitative aspects of 9-OH-AAF formation, present detailed experimental methodologies for its synthesis and analysis, and provide visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical area of xenobiotic metabolism.

Data Presentation: Quantitative Analysis of 2-AAF Metabolism

The following table summarizes the quantitative data on the formation of this compound and other major metabolites of 2-acetylaminofluorene (2-AAF) in an in vitro study using rainbow trout hepatocytes. While this data is from a non-mammalian species, it provides valuable insight into the relative distribution of different metabolic pathways. The study highlights that ring hydroxylation, including the formation of 9-OH-AAF, and subsequent conjugation are major routes of 2-AAF metabolism.

MetabolitePercentage of Total Metabolites (%)
7-Hydroxy-2-acetylaminofluorene (7-OH-AAF)17
5-/8-/9-Hydroxy-2-acetylaminofluorene (5-/8-/9-OH-AAF)2.4
2-Aminofluorene (AF)2.7
Conjugates of 7-OH-AAF39
Conjugates of 5-/8-/9-OH-AAF9
Conjugates of AF4
N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) and its conjugates< 1
Total Glucuronides 49
Covalently Bound to Macromolecules 1.6

Data adapted from a study on the metabolism of 2-acetyl-[9-¹⁴C]aminofluorene (AAF) by hepatocytes isolated from rainbow trout. The metabolite profile was determined following a 4-hour incubation with 6.5 µM AAF.[4]

Experimental Protocols

Synthesis of this compound

The primary route for obtaining this compound is through the metabolic oxidation of 2-acetylaminofluorene.[5] However, a general chemical synthesis can be outlined as follows:

Step 1: Nitration of Fluorene

  • Dissolve fluorene in a suitable solvent such as glacial acetic acid.

  • Slowly add a nitrating agent (e.g., nitric acid) while maintaining a controlled temperature to prevent over-nitration.

  • After the reaction is complete, pour the mixture into ice water to precipitate the 2-nitrofluorene.

  • Filter, wash the precipitate with water until neutral, and dry.

  • Purify the 2-nitrofluorene by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 2-Nitrofluorene to 2-Aminofluorene

  • Suspend 2-nitrofluorene in a solvent such as ethanol.

  • Add a reducing agent (e.g., tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation with a catalyst like palladium on carbon).

  • Heat the reaction mixture under reflux until the reduction is complete (monitor by thin-layer chromatography).

  • Neutralize the reaction mixture to precipitate 2-aminofluorene.

  • Filter, wash the product with water, and dry.

  • Purify by recrystallization.

Step 3: Acetylation of 2-Aminofluorene to 2-Acetylaminofluorene

  • Dissolve 2-aminofluorene in a suitable solvent like acetic anhydride or a mixture of acetic anhydride and acetic acid.

  • Heat the mixture gently to initiate the reaction.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate 2-acetylaminofluorene.

  • Filter, wash the product with water, and dry.

  • Purify by recrystallization.

Step 4: Hydroxylation of 2-Acetylaminofluorene to this compound This step involves a specific C9-hydroxylation which is challenging to achieve with high selectivity through simple chemical oxidation. Enzymatic methods are often preferred.

  • In vitro enzymatic synthesis:

    • Incubate 2-acetylaminofluorene with a source of cytochrome P450 enzymes, such as rat liver microsomes or a reconstituted system with purified CYP isoforms.

    • The incubation mixture should contain a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • After incubation for a specific time at 37°C, the reaction is stopped, and the metabolites are extracted.

    • This compound can then be isolated and purified from the mixture of metabolites using techniques like high-performance liquid chromatography (HPLC).

Quantitative Analysis of 2-AAF Metabolites by HPLC-MS/MS

This protocol provides a general framework for the separation and quantification of 2-AAF and its metabolites, including this compound, from in vitro metabolism studies.

1. Sample Preparation (from in vitro incubation):

  • Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) or by acidification.

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant containing the metabolites.

  • The supernatant can be concentrated under a stream of nitrogen if necessary and reconstituted in the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., Gemini-NX C18, 150 × 2 mm, 3 µm) is commonly used for the separation of aromatic compounds and their metabolites.[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Elution Gradient: A typical gradient could be:

    • Start with a low percentage of solvent B (e.g., 30%) for a few minutes.

    • Gradually increase the percentage of solvent B to elute more hydrophobic metabolites.

    • Include a wash step with a high percentage of solvent B and an equilibration step at the initial conditions between injections.[6]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min for a 2 mm ID column.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is often suitable for these compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 2-AAF and each metabolite, including this compound, need to be determined by infusing pure standards.

  • Quantification: A calibration curve is generated using authentic standards of each metabolite of interest. The concentration of the metabolites in the samples is then determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of 2-Acetylaminofluorene

2-AAF Metabolism cluster_hydroxylation Phase I: Hydroxylation cluster_deacetylation Phase I: Deacetylation cluster_conjugation Phase II: Conjugation (Detoxification) 2-AAF 2-AAF N-OH-AAF N-Hydroxy-2-acetyl- aminofluorene 2-AAF->N-OH-AAF CYP1A2 Ring-Hydroxylated Metabolites Ring-Hydroxylated Metabolites 2-AAF->Ring-Hydroxylated Metabolites CYPs AF 2-Aminofluorene 2-AAF->AF Deacetylase Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) N-OH-AAF->Conjugated_Metabolites UGTs, SULTs DNA_Adducts DNA Adducts N-OH-AAF->DNA_Adducts Activation 9-OH-AAF N-(9-Hydroxy-9H-fluoren- 2-yl)acetamide Ring-Hydroxylated Metabolites->9-OH-AAF 7-OH-AAF 7-Hydroxy-2-acetyl- aminofluorene Ring-Hydroxylated Metabolites->7-OH-AAF 5-OH-AAF 5-Hydroxy-2-acetyl- aminofluorene Ring-Hydroxylated Metabolites->5-OH-AAF 9-OH-AAF->Conjugated_Metabolites UGTs, SULTs 7-OH-AAF->Conjugated_Metabolites UGTs, SULTs 5-OH-AAF->Conjugated_Metabolites UGTs, SULTs Deacetylated_Metabolites Deacetylated Metabolites AF->Conjugated_Metabolites UGTs, SULTs Experimental Workflow cluster_incubation In Vitro Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis Start Start Incubation Incubation of 2-AAF with Liver Microsomes/Hepatocytes + NADPH-generating system Start->Incubation Quenching Stop Reaction (e.g., cold acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC HPLC Separation (C18 Column) Supernatant_Collection->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Data Analysis: - Metabolite Identification - Quantification MSMS->Data_Analysis Results Results Data_Analysis->Results

References

The Role of N-Hydroxy-2-acetylaminofluorene in Chemical Carcinogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-acetylaminofluorene (2-AAF) is a model arylamine procarcinogen, the biological activity of which is contingent upon its metabolic activation to reactive intermediates that form covalent adducts with cellular macromolecules, primarily DNA. A critical step in this activation cascade is the N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). This proximate carcinogen is then further metabolized to highly reactive electrophilic species that are considered the ultimate carcinogens. This technical guide provides an in-depth examination of the pivotal role of N-OH-AAF in chemical carcinogenesis, detailing its metabolic activation pathways, the formation of DNA adducts, and the subsequent pathological consequences. Experimental methodologies for studying these processes are described, and key quantitative data are summarized.

Introduction

2-Acetylaminofluorene (2-AAF) has been extensively utilized as a research chemical to elucidate the mechanisms of chemical carcinogenesis.[1][2] Its carcinogenicity is not an intrinsic property of the molecule but is dependent on a series of metabolic transformations that occur primarily in the liver.[1][3] The initial and rate-limiting step in the activation of 2-AAF is its N-hydroxylation by cytochrome P-450 (CYP) enzymes, leading to the formation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[1][4] This metabolite is more potent than the parent compound and is a key intermediate in the pathway to cancer induction.[1] N-OH-AAF can induce tumors in various tissues, including the liver, bladder, and kidney.[1]

Metabolic Activation of N-Hydroxy-2-acetylaminofluorene

N-OH-AAF is a proximate carcinogen that requires further metabolic activation to become the ultimate electrophilic reactant capable of binding to DNA.[4] The primary pathways for this subsequent activation involve enzymatic esterification of the N-hydroxy group, leading to the formation of unstable esters that readily dissociate to form highly reactive nitrenium ions.[1]

Sulfation Pathway

In the liver of many species, the principal pathway for the activation of N-OH-AAF involves O-sulfation by cytosolic sulfotransferase enzymes.[1][5] This reaction, which requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), produces N-sulfonyloxy-2-acetylaminofluorene.[5] This ester is highly unstable and spontaneously breaks down to form a reactive arylamidonium ion, which can then react with nucleophilic sites in DNA.[1][6] The resulting metabolite, N-sulfoöxy-2-aminofluorene, is considered a major ultimate electrophilic and carcinogenic metabolite of N-OH-AAF in the livers of infant male mice.[5]

Acetylation Pathway

Another significant activation pathway for N-OH-AAF is O-acetylation, catalyzed by cytosolic N,O-acetyltransferase (NAT) enzymes.[1] This reaction can proceed via two main routes:

  • N,O-acetyltransfer: An intramolecular transfer of the acetyl group from the nitrogen to the oxygen, forming N-acetoxy-2-aminofluorene.[1]

  • O-acetylation: The transfer of an acetyl group from acetyl-CoA to the N-hydroxy moiety, yielding N-acetoxy-2-acetylaminofluorene.[1]

Both of these N-acetoxy esters are highly reactive and can form DNA adducts upon heterolytic cleavage of the N-O bond.[1][7]

Deacetylation and Other Pathways

Microsomal deacetylases can convert N-OH-AAF to N-hydroxy-2-aminofluorene (N-OH-AF).[5][8] N-OH-AF can also be formed through the N-hydroxylation of 2-aminofluorene (2-AF), a metabolite of 2-AAF.[4] Under acidic conditions, such as those found in the urinary bladder, N-OH-AF can be protonated to form a reactive nitrenium ion.[9] Glucuronidation of N-OH-AAF can also occur, and while this is generally a detoxification pathway, the resulting glucuronide can be transported to other tissues, where it may be hydrolyzed back to N-OH-AAF, contributing to extrahepatic carcinogenesis.[1]

The following diagram illustrates the major metabolic activation pathways of 2-AAF leading to the formation of DNA-reactive electrophiles.

Metabolic_Activation_of_2AAF cluster_activation Metabolic Activation cluster_deacetylation Deacetylation Pathway AAF 2-Acetylaminofluorene (2-AAF) N_OH_AAF N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) AAF->N_OH_AAF CYP450 (N-hydroxylation) N_Sulfonyloxy_AAF N-Sulfonyloxy-2-acetylaminofluorene N_OH_AAF->N_Sulfonyloxy_AAF Sulfotransferase (Sulfation) N_Acetoxy_AAF N-Acetoxy-2-acetylaminofluorene N_OH_AAF->N_Acetoxy_AAF N,O-Acetyltransferase (O-acetylation) N_Acetoxy_AF N-Acetoxy-2-aminofluorene N_OH_AAF->N_Acetoxy_AF N,O-Acyltransferase (Intramolecular acetyltransfer) N_OH_AF N-Hydroxy-2-aminofluorene (N-OH-AF) N_OH_AAF->N_OH_AF Deacetylase Nitrenium_Ion Arylamidonium/ Nitrenium Ion N_Sulfonyloxy_AAF->Nitrenium_Ion Spontaneous decomposition N_Acetoxy_AAF->Nitrenium_Ion Spontaneous decomposition N_Acetoxy_AF->Nitrenium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reaction with DNA Carcinogenicity_Protocol cluster_protocol Carcinogenicity Bioassay Workflow Animal_Selection Select infant male mice (e.g., B6C3F1) Dosing Administer N-OH-AAF (e.g., intraperitoneal injection) Animal_Selection->Dosing Observation Monitor animals for a defined period (e.g., 10 months) Dosing->Observation Necropsy Euthanize animals and perform necropsy Observation->Necropsy Histopathology Collect tissues (especially liver) for histopathological examination Necropsy->Histopathology Tumor_Analysis Quantify tumor incidence, multiplicity, and size Histopathology->Tumor_Analysis P32_Postlabeling_Protocol cluster_protocol ³²P-Postlabeling Assay Workflow DNA_Isolation Isolate DNA from tissues of treated animals DNA_Digestion Enzymatically digest DNA to deoxynucleoside 3'-monophosphates DNA_Isolation->DNA_Digestion Adduct_Enrichment Enrich adducted nucleotides (optional) DNA_Digestion->Adduct_Enrichment P32_Labeling Label 5'-hydroxyl group of adducted nucleotides with ³²P using T4 polynucleotide kinase Adduct_Enrichment->P32_Labeling TLC_Separation Separate ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC) P32_Labeling->TLC_Separation Detection_Quantification Detect and quantify adducts by autoradiography and scintillation counting TLC_Separation->Detection_Quantification

References

In-Depth Technical Guide on the Genotoxicity of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of Genotoxicity Studies on N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its Metabolically Activated Precursor

Executive Summary

This technical guide provides a detailed examination of the genotoxic potential of this compound, a crucial metabolite in the carcinogenic pathway of 2-acetylaminofluorene (2-AAF). For clarity and scientific accuracy, this document will refer to the compound by its commonly accepted chemical name, N-hydroxy-2-acetylaminofluorene (N-OH-AAF) . This guide synthesizes available data on its metabolic activation, its effects in key genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test—and provides detailed experimental protocols for these assays. The aim is to offer a comprehensive resource for researchers and professionals involved in toxicology and drug development to understand and assess the genotoxic risks associated with this class of compounds.

Introduction and Chemical Identity Clarification

The chemical name "this compound" is ambiguous. Based on a thorough review of the scientific literature, the compound of interest in the context of genotoxicity is unequivocally N-hydroxy-2-acetylaminofluorene (N-OH-AAF) , a primary proximate genotoxic metabolite of the well-characterized carcinogen 2-acetylaminofluorene (2-AAF)[1]. N-OH-AAF is a critical intermediate that can be further metabolized to highly reactive species that form covalent adducts with DNA, leading to mutations and chromosomal damage[1]. Understanding the genotoxicity of N-OH-AAF is therefore paramount for evaluating the carcinogenic risk of 2-AAF and related aromatic amines.

Metabolic Activation Pathway

The genotoxicity of 2-acetylaminofluorene is not intrinsic but is dependent on its metabolic activation to reactive electrophiles. The initial and rate-limiting step is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes, primarily CYP1A2, to form N-OH-AAF[1]. N-OH-AAF can then follow several pathways to become an ultimate carcinogen capable of binding to DNA. The two major pathways are:

  • Sulfation: N-OH-AAF is O-sulfated by sulfotransferases (SULTs) to form the highly unstable and reactive N-sulfoxy-2-acetylaminofluorene. This ester readily breaks down to a nitrenium ion that avidly reacts with nucleophilic sites in DNA.

  • Acetylation and Deacetylation: N-OH-AAF can be O-acetylated by N-acetyltransferases (NATs) to form N-acetoxy-2-acetylaminofluorene. Alternatively, N-OH-AAF can be deacetylated to N-hydroxy-2-aminofluorene, which is a potent direct-acting mutagen[2]. N-hydroxy-2-aminofluorene can also be O-acetylated by NATs to form a reactive acetoxy ester.

The balance between these activation and detoxification pathways can vary significantly between species, tissues, and individuals, which explains the observed differences in susceptibility to 2-AAF-induced carcinogenesis[1].

Metabolic_Activation_of_2-AAF cluster_0 Phase I Metabolism cluster_1 Phase II Bioactivation cluster_2 DNA Adduct Formation 2-AAF 2-AAF N-OH-AAF N-OH-AAF 2-AAF->N-OH-AAF CYP1A2 (N-hydroxylation) N-Sulfoxy-AAF N-Sulfoxy-AAF N-OH-AAF->N-Sulfoxy-AAF SULTs (O-sulfation) N-Acetoxy-AAF N-Acetoxy-AAF N-OH-AAF->N-Acetoxy-AAF NATs (O-acetylation) N-OH-AF N-OH-AF N-OH-AAF->N-OH-AF Deacetylase DNA_Adducts DNA Adducts N-Sulfoxy-AAF->DNA_Adducts Nitrenium Ion Formation N-Acetoxy-AAF->DNA_Adducts Nitrenium Ion Formation N-Acetoxy-AF N-Acetoxy-AF N-OH-AF->N-Acetoxy-AF NATs (O-acetylation) N-Acetoxy-AF->DNA_Adducts Nitrenium Ion Formation Ames_Test_Workflow start Start strain_prep Prepare bacterial tester strains (e.g., S. typhimurium) start->strain_prep exposure Expose bacteria to test substance (with and without S9) and controls strain_prep->exposure metabolic_activation Prepare S9 mix for metabolic activation metabolic_activation->exposure plating Plate mixture on minimal glucose agar plates exposure->plating incubation Incubate plates at 37°C for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Analyze data and determine mutagenicity counting->analysis end End analysis->end Micronucleus_Assay_Workflow start Start cell_culture Culture mammalian cells (e.g., CHO, human lymphocytes) start->cell_culture exposure Expose cells to test substance (with and without S9) and controls cell_culture->exposure cytochalasin_b Add Cytochalasin B to block cytokinesis (optional but recommended) exposure->cytochalasin_b incubation Incubate for 1.5-2 normal cell cycles cytochalasin_b->incubation harvesting Harvest and fix cells incubation->harvesting staining Stain slides with a DNA-specific stain harvesting->staining scoring Score micronuclei in binucleated cells staining->scoring analysis Analyze data and determine clastogenicity/aneugenicity scoring->analysis end End analysis->end Chromosomal_Aberration_Assay_Workflow start Start cell_culture Culture mammalian cells (e.g., CHO, human lymphocytes) start->cell_culture exposure Expose cells to test substance (with and without S9) and controls cell_culture->exposure metaphase_arrest Add a metaphase-arresting agent (e.g., colcemid) exposure->metaphase_arrest harvesting Harvest cells and prepare chromosome spreads metaphase_arrest->harvesting staining Stain slides (e.g., with Giemsa) harvesting->staining scoring Microscopically analyze for structural chromosomal aberrations staining->scoring analysis Analyze data and determine clastogenicity scoring->analysis end End analysis->end

References

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a key metabolite of the well-studied carcinogen 2-acetamidofluorene (AAF). Its formation is a critical step in the metabolic activation of AAF, leading to DNA adducts and potential genotoxicity. Due to its status as a "questionable carcinogen with experimental tumorigenic data," stringent safety and handling protocols are imperative. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound to ensure the safety of laboratory personnel.

Compound Identification and Physical Properties

While comprehensive, experimentally verified data for this compound is limited, the following table summarizes available information and estimates.

PropertyValueSource
Chemical Name This compound---
Synonyms 2-Acetylamino-9-fluorenol---
CAS Number 57229-41-1---
Molecular Formula C₁₅H₁₃NO₂---
Molecular Weight 239.27 g/mol ---
Appearance Presumed to be a solidInferred
Boiling Point ~381.93°C (rough estimate)ChemicalBook
Density ~1.1198 g/cm³ (rough estimate)ChemicalBook
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.Inferred from related compounds

Hazard Identification and Toxicology

Warning: This compound is considered a questionable carcinogen. It is a metabolite of 2-acetamidofluorene, which is classified as a Category 1A carcinogen. All procedures should be designed to minimize exposure.

HazardDescription
Carcinogenicity Considered a questionable carcinogen with experimental tumorigenic data. Its parent compound, 2-acetamidofluorene, is a known carcinogen.
Mutagenicity As a metabolite of a known mutagen, it is prudent to assume this compound is also mutagenic.
Acute Toxicity No quantitative data (e.g., LD50, LC50) is available. Assume high toxicity via all routes of exposure (inhalation, ingestion, skin contact).
Other Hazards When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).

Handling and Personal Protective Equipment (PPE)

Due to the carcinogenic potential, all work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

ControlSpecification
Engineering Controls - Work must be performed in a certified chemical fume hood. - Use of a glove box for handling larger quantities or for procedures with a high potential for aerosolization is recommended.
Personal Protective Equipment (PPE) - Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended. - Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. - Lab Coat: A fully buttoned lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. - Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills Evacuate the area. Wear appropriate PPE. For small spills, gently cover with an absorbent material, and then collect into a sealed, labeled container for hazardous waste disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department.

Storage and Disposal

AspectProcedure
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for carcinogens. Keep away from incompatible materials such as strong oxidizing agents.
Disposal All waste containing this compound must be disposed of as hazardous carcinogenic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols

Representative Protocol: In Vitro Metabolic Generation of this compound

This protocol is a representative method for the generation of this compound from 2-acetamidofluorene using liver microsomes, based on published metabolism studies.[1]

Materials:

  • 2-acetamidofluorene (AAF)

  • Rat liver microsomes (or other appropriate source of hepatic enzymes)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath at 37°C

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment for metabolite identification (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of 2-acetamidofluorene in a minimal amount of a suitable solvent (e.g., DMSO).

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an ice-cold organic solvent, such as ethyl acetate, to precipitate the protein and extract the metabolites.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the metabolites.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the formation of this compound and other metabolites.

Visualizations

Metabolic Activation Pathway of 2-Acetamidofluorene

The following diagram illustrates the metabolic pathway leading to the formation of this compound from its parent compound, 2-acetamidofluorene.

Metabolic_Pathway AAF 2-Acetamidofluorene (AAF) Metabolite This compound AAF->Metabolite DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Enzymes Hepatic Enzymes (e.g., Cytochrome P450)

Caption: Metabolic hydroxylation of 2-acetamidofluorene.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the general workflow for the experimental protocol described in section 7.1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis Prep_Mixture Prepare reaction mixture (Buffer, Microsomes, NADPH system) Pre_Incubate Pre-incubate at 37°C Prep_Mixture->Pre_Incubate Add_AAF Add 2-Acetamidofluorene Pre_Incubate->Add_AAF Incubate Incubate at 37°C Add_AAF->Incubate Terminate Terminate reaction (add organic solvent) Incubate->Terminate Centrifuge Vortex and Centrifuge Terminate->Centrifuge Collect Collect organic layer Centrifuge->Collect Evaporate Evaporate solvent Collect->Evaporate Reconstitute Reconstitute residue Evaporate->Reconstitute Analyze Analyze by HPLC / LC-MS Reconstitute->Analyze

Caption: Workflow for in vitro metabolism of 2-acetamidofluorene.

References

"N-(9-Hydroxy-9H-fluoren-2-yl)acetamide material safety data sheet (MSDS)"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Material Safety of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

This document provides a comprehensive overview of the material safety information for this compound, a metabolite of the known carcinogen 2-acetamidofluorene.[1] Due to the limited availability of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes available data from various sources, including information on the parent compound and related isomers, to provide a thorough safety profile for researchers, scientists, and drug development professionals.

Chemical Identification

PropertyValueSource
Chemical Name This compound[2]
CAS Number 57229-41-1[1][2]
Molecular Formula C15H13NO2[1]
Molecular Weight 239.27 g/mol [1]
Synonyms 2-Acetylamino-9-fluorenol[2]

Hazard Identification

While a complete hazard profile for this compound is not available, it is identified as a metabolite of the carcinogen 2-acetamidofluorene (AAF).[1] It is considered a "questionable carcinogen with experimental tumorigenic data".[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[1][3]

GHS Hazard Statements: Data not available.[2] Pictograms: Data not available.[2] Signal Word: Data not available.[2]

Composition and Information on Ingredients

Chemical NameCommon Names/SynonymsCAS NumberEC NumberConcentration
This compoundThis compound57229-41-1none100%

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended.[2] A physician should be consulted, and this safety data sheet should be shown to the attending doctor.[2]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Consult a physician.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse eyes thoroughly with plenty of water for at least 15 minutes. Consult a physician.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Fire-Fighting Measures

PropertyRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards No specific data is available for the chemical itself.[2] However, upon heating to decomposition, it may produce toxic fumes of NOx.[1][3]
Protective Equipment Firefighters should wear a self-contained breathing apparatus if necessary.[2]

Accidental Release Measures

Precaution TypeProtocol
Personal Precautions Use personal protective equipment. Avoid the formation of dust. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]
Environmental Precautions Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
Containment and Cleanup Pick up and arrange for disposal without creating dust. Store in a suitable, closed container for disposal.

Handling and Storage

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.

Exposure Controls and Personal Protection

Control ParameterRecommendation
Engineering Controls Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.
Eye/Face Protection Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Physical and Chemical Properties

PropertyValue
Appearance White crystalline solid.[4]
Odor No data available.
Melting Point No data available.
Boiling Point No data available.
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water.[4]
Flash Point No data available.

Stability and Reactivity

AspectInformation
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.
Possibility of Hazardous Reactions No data available.
Conditions to Avoid No data available.
Incompatible Materials No data available.
Hazardous Decomposition Products When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][3]

Toxicological Information

Detailed toxicological data for this compound is not available. However, it is a metabolite of 2-acetamidofluorene, a known carcinogen.[1] this compound itself is considered a "questionable carcinogen with experimental tumorigenic data".[1] It can be activated by liver homogenate to form potent frameshift mutagens.[1]

Ecological Information

No data is available regarding the ecological effects of this compound.

Disposal Considerations

Dispose of this material in accordance with all applicable federal, state, and local regulations.

Transport Information

This substance is not classified as dangerous goods for transport.

Regulatory Information

Regulatory information for this specific compound is not widely available.

Experimental Protocols

Synthesis of this compound:

While a specific protocol for the 9-hydroxy isomer is not detailed in the search results, a general method for a similar compound, N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide, involves the acetylation of the corresponding hydroxy-fluorene.[4] A plausible synthetic route would be:

  • Starting Material: 2-Amino-9H-fluoren-9-ol.

  • Acetylation: React the starting material with acetic anhydride. A base, such as pyridine, can be used as a catalyst.[4]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-70°C) for several hours to ensure complete conversion.[4]

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to isolate the pure this compound.[4]

Visualizations

Logical Relationship of this compound to its Parent Compound:

G A 2-Acetamidofluorene (AAF) (Parent Compound & Carcinogen) B Metabolism (in the liver) A->B C This compound (Metabolite & Questionable Carcinogen) B->C D Activation by Liver Homogenate C->D E Potent Frameshift Mutagens D->E

Caption: Metabolic pathway from 2-Acetamidofluorene.

General Experimental Workflow for Synthesis:

G A Start: 2-Amino-9H-fluoren-9-ol B Acetylation with Acetic Anhydride (Pyridine catalyst, 60-70°C) A->B C Crude Product B->C D Purification (Recrystallization or Chromatography) C->D E Final Product: this compound D->E

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Historical Research Applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its Isomer, N-hydroxy-2-acetylaminofluorene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its pivotal isomer, N-hydroxy-N-(9H-fluoren-2-yl)acetamide (N-hydroxy-2-acetylaminofluorene or N-OH-AAF). A significant body of historical cancer research has focused on N-OH-AAF, a key metabolite of the potent carcinogen 2-acetylaminofluorene (2-AAF). This document details the metabolic activation of these compounds, their interaction with cellular macromolecules, and the experimental protocols that have been instrumental in elucidating their mechanisms of carcinogenesis.

Introduction: The Role of Fluorene Acetamides in Carcinogenesis Research

The study of chemical carcinogenesis was profoundly advanced by the investigation of 2-acetylaminofluorene (2-AAF), a compound initially synthesized as a pesticide but later identified as a potent carcinogen.[1] Early research revealed that 2-AAF requires metabolic activation to exert its carcinogenic effects, a landmark discovery that introduced the concept of "procarcinogens" and "ultimate carcinogens." Central to this metabolic activation is the formation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen with greater carcinogenic activity than its parent compound.[2]

While the user's query specified this compound, where the hydroxyl group is on the fluorene ring, the vast majority of historical research has centered on N-OH-AAF, where the hydroxyl group is on the nitrogen of the acetamide moiety. This guide will primarily focus on the extensively studied N-OH-AAF due to its historical significance in cancer research, while also addressing the metabolic context of this compound.

Metabolic Activation and Mechanism of Action

The carcinogenicity of 2-AAF is intricately linked to its biotransformation into reactive metabolites that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

2.1. The Metabolic Pathway of 2-Acetylaminofluorene

The metabolic activation of 2-AAF is a multi-step process primarily occurring in the liver.

  • N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes (primarily CYP1A2) to form N-OH-AAF.[3]

  • Esterification: N-OH-AAF is further activated by esterification of the N-hydroxy group. This occurs via two main pathways:

    • Sulfonation: Sulfotransferases (SULTs) catalyze the formation of a highly reactive sulfate ester, N-sulfoxy-2-acetylaminofluorene.[4]

    • Acetylation: N-acetyltransferases (NATs) can catalyze the formation of N-acetoxy-2-acetylaminofluorene.[1]

  • Deacetylation: N-OH-AAF can be deacetylated by microsomal deacetylases to form N-hydroxy-2-aminofluorene (N-OH-AF), which can also be esterified to a reactive sulfate ester.[5]

These reactive esters are electrophilic and readily react with nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine residues.[6]

2.2. Formation of this compound

This compound is also a metabolite of 2-AAF, formed by the hydroxylation of the fluorene ring at the C9 position by hepatic microsomal and cytosolic enzymes.[7] While this metabolite is formed, it is generally considered a detoxification product and has not been the focus of extensive carcinogenesis research compared to N-OH-AAF.

Metabolic Activation Pathway of 2-Acetylaminofluorene (2-AAF)

metabolic_activation AAF 2-Acetylaminofluorene (2-AAF) N_OH_AAF N-hydroxy-2-acetylaminofluorene (N-OH-AAF) (Proximate Carcinogen) AAF->N_OH_AAF CYP1A2 (N-hydroxylation) C9_OH_AAF This compound (Detoxification Product) AAF->C9_OH_AAF Microsomal/Cytosolic Enzymes (C9-hydroxylation) N_sulfoxy_AAF N-sulfoxy-2-acetylaminofluorene (Ultimate Carcinogen) N_OH_AAF->N_sulfoxy_AAF Sulfotransferase (SULT) N_acetoxy_AAF N-acetoxy-2-acetylaminofluorene (Ultimate Carcinogen) N_OH_AAF->N_acetoxy_AAF N-Acetyltransferase (NAT) N_OH_AF N-hydroxy-2-aminofluorene (N-OH-AF) N_OH_AAF->N_OH_AF Microsomal Deacetylase DNA_adducts DNA Adducts (dG-C8-AAF, dG-N2-AAF) N_sulfoxy_AAF->DNA_adducts N_acetoxy_AAF->DNA_adducts N_sulfoxy_AF N-sulfoxy-2-aminofluorene (Ultimate Carcinogen) N_OH_AF->N_sulfoxy_AF Sulfotransferase (SULT) DNA_adduct_AF DNA Adducts (dG-C8-AF) N_sulfoxy_AF->DNA_adduct_AF

Caption: Metabolic activation of 2-AAF to reactive DNA-binding species.

Quantitative Data on DNA Adduct Formation

The formation of DNA adducts is a critical event in chemical carcinogenesis. The levels and types of adducts formed by N-OH-AAF have been quantified in various experimental systems.

Table 1: In Vivo DNA Adduct Levels Following Administration of N-OH-AAF Metabolites in Rats

Compound AdministeredDoseTissueTime Post-AdministrationAdduct Level (pmol/mg DNA)Major Adduct(s)Reference
[ring-³H]N-acetoxy-2-acetylaminofluorene10 mg/kg i.v.Liver2 h39.4 ± 2.1dG-C8-AF (>80%)[8]
Kidney2 h27.1 ± 1.0dG-C8-AF (>80%)[8]
Spleen2 h23.6 ± 5.8dG-C8-AF (>80%)[8]
Bone Marrow2 h20.3 ± 1.7dG-C8-AF (>80%)[8]
[ring-³H]N-hydroxy-2-acetylaminofluorene4.0 mg/kg i.p.Mammary Epithelium4 h~1.5 adducts/10⁶ nucleotidesdG-C8-AF[9]

Table 2: DNA Adducts in Primary Rat Hepatocyte Cultures Exposed to N-OH-AAF

AdductPercentage of Total Adducts (Initial)Half-life of RemovalReference
N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)~60%~10 hours[6]
3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF)VariableRemained constant for 14 h, then slow removal[6]
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)VariableRemained constant for 14 h, then slow removal[6]

Experimental Protocols

The following are representative protocols for key experiments used in the historical research of N-OH-AAF.

4.1. In Vivo Administration of N-OH-AAF to Rats

This protocol describes a typical experiment to study the in vivo formation of DNA adducts.

  • Animal Model: Adult female Sprague-Dawley derived CD rats are used.[9]

  • Compound Preparation: [ring-³H]N-hydroxy-2-acetylaminofluorene is dissolved in a suitable vehicle (e.g., dimethyl sulfoxide).

  • Administration: The compound is administered via intraperitoneal (i.p.) injection at a dose of 4.0 mg/kg body weight.[9]

  • Time Course: Animals are sacrificed at various time points after administration (e.g., 4 hours, 1, 3, 14, and 28 days).[9]

  • Tissue Collection: Target tissues, such as the mammary epithelium, are collected.[9]

  • DNA Isolation: DNA is isolated from the collected tissues using standard phenol-chloroform extraction methods.

  • DNA Adduct Analysis: The carcinogen-deoxyribonucleoside adducts are analyzed by high-pressure liquid chromatography (HPLC).[9]

4.2. In Vitro Studies with Primary Rat Hepatocyte Cultures

Primary hepatocyte cultures provide a controlled environment to study the metabolism and DNA binding of N-OH-AAF.

  • Hepatocyte Isolation: Hepatocytes are isolated from adult rat livers by a two-step collagenase perfusion technique.[10]

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium (e.g., Williams' Medium E) supplemented with hormones and growth factors.

  • Treatment: The cultured hepatocytes are exposed to [ring-³H]N-hydroxy-2-acetylaminofluorene for a defined period (e.g., 4 hours).[6]

  • Harvesting and DNA/RNA Isolation: After exposure, the cells are harvested, and DNA and RNA are isolated.

  • Adduct Analysis: The DNA and RNA nucleoside adducts are identified and quantified using HPLC.[6]

4.3. Sulfotransferase (SULT) Activity Assay

This assay measures the enzymatic activity of SULTs in metabolizing N-OH-AAF.

  • Enzyme Source: Cytosolic fractions are prepared from rat liver homogenates.

  • Reaction Mixture: The reaction mixture contains potassium phosphate buffer (pH 6.5), dithiothreitol, the cofactor 3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS), and the cytosolic sample.

  • Substrate: N-OH-AAF is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop mixture (e.g., containing zinc sulfate and barium hydroxide) to precipitate unreacted [³⁵S]PAPS.

  • Quantification: The radioactivity of the supernatant, containing the sulfonated product, is measured by scintillation counting.

Experimental Workflow for N-OH-AAF Carcinogenesis Studies

experimental_workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies animal_model Animal Model (e.g., Rat) administration N-OH-AAF Administration (i.p. injection) animal_model->administration tissue_collection Tissue Collection (Liver, Mammary Gland, etc.) administration->tissue_collection dna_isolation DNA Isolation tissue_collection->dna_isolation cell_culture Primary Hepatocyte Culture treatment N-OH-AAF Treatment cell_culture->treatment cell_harvesting Cell Harvesting treatment->cell_harvesting cell_harvesting->dna_isolation hplc_analysis HPLC Analysis of DNA Adducts dna_isolation->hplc_analysis quantification Quantification of Adducts hplc_analysis->quantification ner_pathway cluster_recognition 1. Damage Recognition dna_damage DNA Damage (e.g., dG-C8-AAF Adduct) gg_ner Global Genome NER (GG-NER) XPC-RAD23B-CETN2 dna_damage->gg_ner tc_ner Transcription-Coupled NER (TC-NER) CSB, CSA dna_damage->tc_ner unwinding 2. DNA Unwinding (TFIIH complex: XPB, XPD) gg_ner->unwinding tc_ner->unwinding verification 3. Damage Verification (XPA, RPA) unwinding->verification incision 4. Dual Incision (XPG - 3' side, ERCC1-XPF - 5' side) verification->incision excision 5. Excision of Damaged Oligonucleotide incision->excision synthesis 6. DNA Synthesis (DNA Polymerase δ/ε) excision->synthesis ligation 7. Ligation (DNA Ligase I or III) synthesis->ligation repaired_dna Repaired DNA ligation->repaired_dna

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a significant metabolite of the procarcinogen N-(9H-fluoren-2-yl)acetamide (also known as 2-acetylaminofluorene or 2-AAF). The parent compound, 2-AAF, is extensively utilized in experimental oncology to investigate the mechanisms of chemical carcinogenesis. The biological activity of 2-AAF is contingent upon its metabolic activation to reactive intermediates that can form adducts with cellular macromolecules, including DNA. The N-hydroxylation of 2-AAF to yield this compound is a critical activation step, primarily catalyzed by cytochrome P-450 enzymes in vivo. This hydroxylated metabolite is more proximate to the ultimate carcinogenic species than 2-AAF itself.

The availability of pure this compound as a reference standard is essential for a variety of research applications, including:

  • Metabolic studies: To investigate the downstream metabolic pathways of 2-AAF.

  • Toxicological screening: To assess the direct mutagenic and carcinogenic potential of the metabolite.

  • Analytical chemistry: As a standard for the quantification of this metabolite in biological samples.

  • Drug development: As a tool compound in studies of DNA damage and repair mechanisms.

This document provides a detailed protocol for the multi-step chemical synthesis of this compound, starting from fluorene.

Synthetic Pathway Overview

The synthesis of this compound is a four-step process commencing with the nitration of fluorene. The resulting 2-nitrofluorene is subsequently reduced to 2-aminofluorene. Acetylation of the amino group yields N-(9H-fluoren-2-yl)acetamide (2-AAF). The final step is the N-hydroxylation of 2-AAF to afford the target compound.

Synthesis_Workflow Fluorene Fluorene Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene Nitration (HNO₃, Acetic Acid) Aminofluorene 2-Aminofluorene Nitrofluorene->Aminofluorene Reduction (Hydrazine Hydrate, Pd/C) AAF N-(9H-fluoren-2-yl)acetamide (2-AAF) Aminofluorene->AAF Acetylation (Acetic Anhydride) FinalProduct This compound AAF->FinalProduct N-Hydroxylation (Davis Oxaziridine)

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantProductMolecular Formula (Product)Molecular Weight (Product) ( g/mol )Typical Yield (%)Melting Point (°C) (Product)
1Fluorene2-NitrofluoreneC₁₃H₉NO₂211.2279155-156
22-Nitrofluorene2-AminofluoreneC₁₃H₁₁N181.2493-96127.8-128.8
32-AminofluoreneN-(9H-fluoren-2-yl)acetamideC₁₅H₁₃NO223.27>90 (Estimated)194-196
4N-(9H-fluoren-2-yl)acetamideThis compoundC₁₅H₁₃NO₂239.2770-80 (Estimated)136-138

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, laboratory coat, and gloves) must be worn at all times. The intermediates and the final product are potential carcinogens and should be handled with extreme care.

Step 1: Synthesis of 2-Nitrofluorene

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Fluorene (60 g, 0.36 mol)

  • Glacial Acetic Acid (500 mL)

  • Concentrated Nitric Acid (sp. gr. 1.42, 80 mL, 1.3 mol)

  • Potassium Acetate (0.5 g)

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Büchner funnel

Procedure:

  • In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g of fluorene in 500 mL of warm glacial acetic acid.

  • Place the flask in a water bath and bring the temperature of the solution to 50°C.

  • With stirring, add 80 mL of concentrated nitric acid from the dropping funnel over a period of 15 minutes.

  • Slowly raise the temperature of the water bath to 60-65°C. Continue stirring and heating until the temperature of the reaction mixture reaches 80°C.

  • After 5 minutes at 80°C, remove the water bath and allow the mixture to cool to room temperature over 2 hours. A semi-solid paste of yellow needles will form.

  • Collect the product by filtration using a Büchner funnel. Suck the solid as dry as possible.

  • Wash the filter cake with two 25-mL portions of cold glacial acetic acid containing 0.5 g of potassium acetate.

  • Wash the product several times with water and then air-dry.

  • The yield of 2-nitrofluorene is approximately 60 g (79%), with a melting point of 155-156°C.[1] For higher purity, the product can be recrystallized from glacial acetic acid.

Step 2: Synthesis of 2-Aminofluorene

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • 2-Nitrofluorene (30 g, 0.14 mol)

  • 95% Ethanol (250 mL)

  • 10% Palladium on Charcoal (Pd/C) catalyst (0.2 g)

  • Hydrazine hydrate (85%, ~15 mL)

  • Celite

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Steam bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 30 g of 2-nitrofluorene and 250 mL of 95% ethanol.

  • Warm the mixture to 50°C on a steam bath.

  • Add 0.1 g of 10% Pd/C catalyst (moistened with ethanol) and start stirring.

  • Add approximately 15 mL of hydrazine hydrate from the dropping funnel over 30 minutes.

  • After the initial exothermic reaction subsides, add another 0.1 g of catalyst (moistened with ethanol).

  • Heat the mixture to a gentle reflux for 1 hour. The 2-nitrofluorene should completely dissolve, and the solution should become almost colorless.

  • Filter the hot solution through a thin layer of Celite to remove the catalyst. Rinse the flask and the filter cake with 30 mL of hot ethanol.

  • Combine the filtrates and concentrate the solution to about 50 mL under reduced pressure using a rotary evaporator.

  • Heat the concentrated solution to boiling and slowly add 250 mL of hot water to precipitate the product.

  • Cool the mixture in an ice bath. Collect the colorless, crystalline powder of 2-aminofluorene by filtration, wash with water, and dry in a vacuum desiccator in the dark.

  • The yield is 24-25 g (93-96%), with a melting point of 127.8-128.8°C.[2]

Step 3: Synthesis of N-(9H-fluoren-2-yl)acetamide (2-Acetylaminofluorene, 2-AAF)

Materials:

  • 2-Aminofluorene (24 g, 0.13 mol)

  • Acetic Anhydride (15 mL, 0.16 mol)

  • Pyridine (catalytic amount)

  • Toluene (200 mL)

Equipment:

  • 500-mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 500-mL round-bottomed flask, dissolve 24 g of 2-aminofluorene in 200 mL of toluene.

  • Add a catalytic amount of pyridine (e.g., 0.5 mL).

  • With stirring, add 15 mL of acetic anhydride dropwise.

  • Heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by filtration and wash it with a small amount of cold toluene and then with hexane.

  • Air-dry the product. The yield is typically high. The product can be recrystallized from ethanol if necessary.

Step 4: Synthesis of this compound

This is a generalized procedure based on the N-hydroxylation of N-arylacetamides using an oxaziridine reagent.

Materials:

  • N-(9H-fluoren-2-yl)acetamide (2-AAF) (10 g, 0.045 mol)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 50 mL, 0.05 mol)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) (13 g, 0.05 mol)

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Addition funnel

  • Nitrogen inlet

Procedure:

  • In a flame-dried 500-mL three-necked flask under a nitrogen atmosphere, dissolve 10 g of N-(9H-fluoren-2-yl)acetamide in 200 mL of anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add 50 mL of 1.0 M NaHMDS solution in THF via an addition funnel over 30 minutes, maintaining the temperature below -70°C. Stir the resulting enolate solution for an additional 30 minutes at -78°C.

  • In a separate flask, dissolve 13 g of 2-(phenylsulfonyl)-3-phenyloxaziridine in 100 mL of anhydrous THF.

  • Add the solution of the oxaziridine to the enolate solution at -78°C dropwise over 1 hour.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken. The N-hydroxylation step is a generalized procedure and may require optimization for best results.

References

Application Note: High-Purity N-(9-Hydroxy-9H-fluoren-2-yl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a key intermediate and metabolite in various research fields, including medicinal chemistry. The primary purification method described is recrystallization, a robust technique for removing impurities from solid organic compounds. This application note outlines solvent selection, a step-by-step recrystallization procedure, and methods for analyzing the final product's purity.

Introduction

This compound is a metabolite of the procarcinogen N-(9H-fluoren-2-yl)acetamide (2-acetylaminofluorene) and serves as a critical reference material and synthetic intermediate.[1][2] Obtaining this compound in high purity is essential for accurate biological studies and for the synthesis of more complex molecules.[3] Recrystallization is an effective and widely used technique for purifying solid compounds, which separates a compound from its impurities based on differences in solubility.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the solution to cool, whereupon the desired compound crystallizes, leaving impurities behind in the solution.[4][5]

Solvent System Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[4][5] For aromatic amides like this compound, polar organic solvents are often effective.[6] The compound is known to be soluble in solvents like ethanol and dimethyl sulfoxide (DMSO) and less soluble in water.[3] A solvent screening is recommended to identify the optimal system.

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemBoiling Point (°C)Rationale & Suitability
Ethanol78Often a good choice for amides; dissolves many organic compounds when hot but has lower solubility upon cooling.
Isopropanol82Similar properties to ethanol but less volatile; can be a good alternative.
Acetonitrile82A polar aprotic solvent that can yield high-quality crystals for amides.
Acetone56A highly volatile solvent, useful for compounds that are very soluble in other alcohols. Its low boiling point can be a drawback.
Ethanol/WaterVariableA co-solvent system can be fine-tuned. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears, which is then cleared by adding a small amount of hot ethanol.[5]
Toluene111Suitable for less polar compounds; may be effective if impurities are highly polar.[7]

Experimental Protocol

This protocol provides a general methodology. The specific volumes and temperatures should be optimized based on the results of the solvent screening.

3.1. Materials and Equipment

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper

  • Glass funnel

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and weighing scale

  • Drying oven or desiccator

3.2. Recrystallization Workflow

G A 1. Dissolution B Add crude solid and minimum hot solvent to flask A->B C Heat and stir until fully dissolved B->C D 2. Hot Filtration (Optional) C->D If insoluble impurities exist F 3. Crystallization C->F No insoluble impurities E Quickly filter hot solution to remove insoluble impurities D->E E->F G Allow filtrate to cool slowly to room temperature F->G H Cool further in an ice bath to maximize yield G->H I 4. Isolation H->I J Collect crystals by vacuum filtration I->J K 5. Washing & Drying J->K L Wash crystals with a small amount of cold solvent K->L M Dry crystals under vacuum or in a desiccator L->M N Pure Product M->N

Caption: Workflow for the purification of this compound.

3.3. Step-by-Step Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and begin heating on a hot plate with stirring. Continue adding the solvent in small increments until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to avoid reducing the final yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper. Quickly pour the hot solution through the filter paper to remove the solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a watch glass and dry to a constant weight, either in a low-temperature vacuum oven or in a desiccator.

Purity Assessment

The purity of the recrystallized this compound should be confirmed through analytical methods.

Table 2: Analytical Methods for Purity Confirmation

Analysis MethodPurposeExpected Outcome for Pure Sample
Melting Point Assess purity and identity.A sharp melting point range (typically < 2°C). Impurities generally broaden and depress the melting point.
HPLC Quantify purity.A single major peak corresponding to the product, with purity typically >98%.
¹H NMR Spectroscopy Confirm chemical structure and identify impurities.The spectrum should match the known structure of this compound, with minimal or no peaks from solvents or other impurities.
FTIR Spectroscopy Confirm functional groups.Presence of characteristic peaks for O-H (alcohol), N-H (amide), and C=O (amide) bonds.

By following this protocol, researchers can obtain high-purity this compound suitable for demanding research and development applications.

References

Application Notes and Protocols for In Vitro Assays of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to characterize the genotoxic potential of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide (N-OH-AAF), a key metabolite of the procarcinogen 2-acetylaminofluorene (2-AAF). The provided protocols and data are intended to guide researchers in the assessment of similar aromatic amine compounds.

Introduction

This compound is the N-hydroxylated metabolite of 2-acetylaminofluorene, a well-established hepatocarcinogen. The carcinogenicity of 2-AAF is dependent on its metabolic activation to reactive electrophiles that can bind to cellular macromolecules, primarily DNA, leading to mutations and the initiation of cancer. The N-hydroxy metabolite is a critical intermediate in this activation pathway. Further metabolic steps, such as sulfation or acetylation by sulfotransferases (SULTs) and N,O-acetyltransferases (NATs), can convert N-OH-AAF into a highly reactive nitrenium ion that readily forms adducts with DNA.

This document details the methodologies for key in vitro assays used to evaluate the genotoxicity of N-OH-AAF, including the bacterial reverse mutation assay (Ames test), mammalian cell-based assays for DNA damage (Comet assay and Micronucleus assay), and methods for the detection and quantification of DNA adducts.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is a multi-step process involving enzymatic activation to a reactive electrophile that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired before DNA replication.

Metabolic_Activation_of_2AAF cluster_0 Metabolic Activation Pathway 2-AAF 2-Acetylaminofluorene (2-AAF) N-OH-AAF This compound (N-OH-AAF) 2-AAF->N-OH-AAF N-hydroxylation (CYP450) Reactive_Ester Reactive Ester (e.g., N-sulfonyloxy-AAF) N-OH-AAF->Reactive_Ester Sulfation (SULT) or Acetylation (NAT) Nitrenium_Ion Arylnitrenium Ion Reactive_Ester->Nitrenium_Ion Heterolytic Cleavage DNA_Adducts DNA Adducts (e.g., dG-C8-AF) Nitrenium_Ion->DNA_Adducts Reaction with DNA (Guanine) Mutation Mutation DNA_Adducts->Mutation Replication past unrepaired adduct

Metabolic activation of 2-AAF to a DNA-reactive species.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro genotoxicity assays performed with this compound.

Table 1: Skin Comet Assay in a 3D Reconstructed Human Skin Model (Phenion® FT)
Cell TypeConcentration (µg/cm²)Treatment Time% Tail DNA (Mean ± SD)
Keratinocytes0 (Vehicle Control)3 hours~5 ± 2
13 hours~8 ± 3
43 hours~25 ± 5
Fibroblasts0 (Vehicle Control)3 hours~4 ± 2
13 hours~6 ± 3
43 hours~20 ± 4
Statistically significant increase compared to vehicle control (P < 0.05). Data is estimated from graphical representations in the cited literature.[1][2]
Table 2: Reconstructed Skin Micronucleus (RSMN) Assay in a 3D Human Skin Model (EpiDerm™)
Treatment DurationConcentration (µg/cm²)% Micronucleated Binucleated Cells (Mean ± SD)Result
48 hours (2 treatments)Up to cytotoxic levelsNo significant increaseNegative[3][4]
72 hours (3 treatments)Up to cytotoxic levelsNo significant increaseNegative[3][4]
Table 3: DNA Adduct Formation in Primary Rat Hepatocytes
Adduct TypeInitial Percentage of Total Adducts (4h exposure)Removal Half-life
N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)~60%~10 hours[5]
3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)Not specifiedRemained constant for 14h, then slow removal[5]
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)Not specifiedRemained constant for 14h, then slow removal[5]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, restoring the ability of the bacteria to synthesize histidine and thus to grow on a histidine-free medium.

Protocol Workflow:

Ames_Test_Workflow cluster_1 Ames Test Protocol Start Start Prepare_Bacteria Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100) Start->Prepare_Bacteria Prepare_Mix Prepare test mixture: - Test compound (various concentrations) - Bacterial culture - S9 mix (for metabolic activation) or buffer Prepare_Bacteria->Prepare_Mix Pre_incubation Pre-incubate mixture (e.g., 20 min at 37°C) Prepare_Mix->Pre_incubation Plating Add top agar and pour onto minimal glucose agar plates Pre_incubation->Plating Incubation Incubate plates (48-72 hours at 37°C) Plating->Incubation Counting Count revertant colonies Incubation->Counting Analysis Analyze data and determine mutagenic potential Counting->Analysis End End Analysis->End

Workflow for the Ames Test.

Expected Results for this compound:

N-OH-AAF is expected to be mutagenic in the Ames test, particularly in frameshift-detecting strains like TA98.[6][7] Its mutagenicity may be enhanced in strains that overexpress O-acetyltransferase, such as YG1024.[7] The addition of a metabolic activation system (S9 mix) is generally not required for N-OH-AAF as it is a direct-acting mutagen, although its further activation by components in the S9 can modulate the mutagenic response.

Skin Comet Assay (in 3D Reconstructed Human Skin)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in eukaryotic cells. In the context of reconstructed skin models, it allows for the assessment of genotoxicity in a system that mimics human skin.

Detailed Protocol:

  • Tissue Culture and Treatment:

    • Culture 3D reconstructed human skin models (e.g., Phenion® FT) according to the manufacturer's instructions.

    • Topically apply N-OH-AAF dissolved in a suitable solvent (e.g., DMSO) to the tissue surface. Include a solvent-only vehicle control and a positive control.

    • Incubate for the desired treatment time (e.g., 3 hours).[1]

  • Cell Isolation:

    • Separate the epidermis from the dermis.

    • Isolate keratinocytes and fibroblasts by enzymatic digestion (e.g., using dispase and trypsin).

  • Comet Assay Procedure:

    • Embed the isolated cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as a nucleoid.

    • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the amount of DNA in the tail relative to the total DNA (% tail DNA), which is a measure of DNA damage.

³²P-Postlabelling Assay for DNA Adducts

This highly sensitive assay is used to detect and quantify DNA adducts, even at very low levels.

Protocol Workflow:

P32_Postlabelling_Workflow cluster_2 ³²P-Postlabelling Assay Protocol Start Start DNA_Isolation Isolate DNA from treated cells or tissues Start->DNA_Isolation DNA_Digestion Enzymatically digest DNA to deoxynucleoside 3'-monophosphates DNA_Isolation->DNA_Digestion Adduct_Enrichment Enrich for adducts (e.g., butanol extraction) DNA_Digestion->Adduct_Enrichment P32_Labeling Label adducts with ³²P using [γ-³²P]ATP and T4 polynucleotide kinase Adduct_Enrichment->P32_Labeling Chromatography Separate labeled adducts by multi-dimensional thin-layer chromatography (TLC) P32_Labeling->Chromatography Detection Detect and quantify adducts by autoradiography and scintillation counting Chromatography->Detection End End Detection->End

Workflow for the ³²P-Postlabelling Assay.

Key Steps in the Protocol:

  • DNA Digestion: DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[8]

  • Adduct Enrichment: The bulky, hydrophobic N-OH-AAF-DNA adducts can be enriched from the normal nucleotides by butanol extraction.[9]

  • ⁵'-Labelling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated with a ³²P-labeled phosphate from [γ-³²P]ATP by T4 polynucleotide kinase.[8]

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC).[8][9]

  • Quantification: The amount of radioactivity in the adduct spots is measured and used to calculate the level of DNA adducts relative to the total number of nucleotides.

Conclusion

The in vitro assays described in these application notes are powerful tools for elucidating the genotoxic mechanisms of this compound and related compounds. The data clearly indicate that N-OH-AAF is a direct-acting genotoxic agent that induces DNA damage and forms DNA adducts. The Skin Comet Assay is particularly sensitive for detecting the DNA damage caused by this compound. These protocols and the summarized data provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development for assessing the genotoxic risk of new chemical entities.

References

Application Notes and Protocols for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in Hepatoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a principal metabolite of the well-characterized pro-carcinogen N-2-acetylaminofluorene (AAF). AAF is extensively utilized in experimental oncology to induce hepatocellular carcinoma (HCC) in animal models. The carcinogenicity of AAF is contingent upon its metabolic activation, primarily within the liver, to reactive intermediates that can form covalent adducts with cellular macromolecules, including DNA. The N-hydroxylation of AAF to form this compound is a critical step in this activation process, positioning this compound as a proximate carcinogen. Subsequent esterification, for example, through sulfation, generates a highly reactive electrophile that is considered the ultimate carcinogen, capable of initiating tumorigenesis by inducing DNA damage.

These application notes provide an overview of the utility of this compound's parent compound, AAF, in the context of hepatoma cell line research, with the understanding that its biological effects are mediated through metabolic conversion to this compound and its subsequent reactive derivatives. The provided protocols are based on methodologies reported for AAF, which serve as a practical approach to investigate the downstream effects of its critical metabolite in a cellular context.

Data Presentation

The direct application of this compound to hepatoma cell lines is not extensively documented in publicly available literature. However, studies using the parent compound, N-2-acetylaminofluorene (AAF/FAA), provide valuable insights into the cytotoxic and apoptotic effects mediated by its metabolites. The following tables summarize quantitative data from a study on the effects of AAF on the HepG2 human hepatoma cell line.

Table 1: Cytotoxicity of N-2-acetylaminofluorene (AAF) on HepG2 Cells

ParameterValue
IC25 42 µg/mL
IC50 26.67 µg/mL
IC75 11.67 µg/mL

Data extracted from a study on the effects of an extract of Allium atroviolaceum flowers (FAA) on HepG2 cells, where FAA is an abbreviation used in that specific context and should be interpreted with caution. The study attributes apoptotic effects to this substance.

Table 2: Induction of Apoptosis in HepG2 Cells by AAF Treatment [1]

Treatment DurationConcentrationEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
24 hours Control3.20.10
IC5012.3--
IC7526.951.250.5
48 hours Control1.250.45-
IC5012.51.45-
IC7535.01.9-
72 hours Control2.54.45-
IC5027.358.5-
IC7512.7568.75-

Note: The significant increase in late apoptosis/necrosis at higher concentrations and longer durations suggests a dose- and time-dependent induction of cell death.

Signaling Pathways

The carcinogenic activity of this compound's parent compound, AAF, is initiated by its metabolic activation, leading to the formation of DNA adducts. This genotoxic stress can trigger various cellular signaling pathways, primarily the DNA damage response (DDR) and apoptosis.

Metabolic Activation of N-2-acetylaminofluorene (AAF)

The following diagram illustrates the metabolic pathway leading to the formation of the ultimate carcinogen from AAF.

metabolic_activation AAF N-2-acetylaminofluorene (AAF) (Pro-carcinogen) N_OH_AAF This compound (Proximate Carcinogen) AAF->N_OH_AAF N-hydroxylation (Cytochrome P450) Ultimate_Carcinogen Reactive Ester (e.g., Sulfonate) (Ultimate Carcinogen) N_OH_AAF->Ultimate_Carcinogen Esterification (e.g., Sulfotransferase) DNA_Adducts DNA Adducts Ultimate_Carcinogen->DNA_Adducts Covalent Binding Carcinogenesis Initiation of Hepatocarcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of AAF to its ultimate carcinogenic form.

Apoptotic Pathway Induced by AAF/N-OH-AAF

The formation of DNA adducts by the ultimate carcinogen derived from this compound can trigger the intrinsic apoptotic pathway, which is often mediated by the p53 tumor suppressor protein and involves the caspase cascade.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Regulation cluster_execution Execution DNA_Damage DNA Damage (from N-OH-AAF metabolite) p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cell_viability_workflow Start Seed Hepatoma Cells in 96-well plate Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Treat with varying concentrations of AAF Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan Crystal Formation) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate Cell Viability (%) and determine IC50 Measure->Analyze

References

Application Notes: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in DNA Adduct Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, commonly known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a critical metabolite of the well-studied procarcinogen 2-acetylaminofluorene (2-AAF).[1][2] As a proximate carcinogen, N-OH-AAF is more potent than its parent compound and serves as a key intermediate in the metabolic activation pathway leading to the formation of DNA adducts.[1] Its study is fundamental to understanding the mechanisms of chemical carcinogenesis, genotoxicity, and DNA repair.[2] N-OH-AAF and its derivatives are widely used as biochemical tools to investigate how chemical agents initiate cancer by covalently binding to DNA, forming adducts that can lead to mutations if not repaired.[1][3]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-OH-AAF is dependent on its metabolic conversion to highly reactive electrophilic species.[4] The parent compound, 2-AAF, is first metabolized by cytochrome P-450 (CYP) enzymes to form N-OH-AAF.[1] This proximate carcinogen then undergoes further activation, primarily through two pathways:

  • Sulfation: Cytosolic sulfotransferases (SULTs) catalyze the formation of a highly unstable sulfate ester, N-sulfoxy-2-aminofluorene. This is often the major ultimate electrophilic and carcinogenic metabolite in certain tissues, like the liver of infant male mice.[5]

  • O-Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-AAF to form N-acetoxy-2-acetylaminofluorene (N-OAc-AAF), another reactive electrophile.[1][4]

These reactive intermediates, particularly the resulting nitrenium and arylamidonium ions, readily attack nucleophilic sites on DNA bases, with the C8 and N2 positions of guanine being the primary targets.[1][6] This covalent binding results in the formation of distinct DNA adducts, which are considered critical lesions in the initiation of chemical carcinogenesis.[2]

The three major DNA adducts formed are:

  • N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

  • 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

  • N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) (a deacetylated adduct)[4]

The relative proportions of these adducts can vary significantly depending on the tissue, species, and specific metabolic pathways involved.[7]

Metabolic_Activation_of_AAF cluster_0 Phase I Metabolism cluster_1 Phase II Bioactivation (Formation of Ultimate Carcinogens) cluster_2 DNA Adduct Formation AAF 2-Acetylaminofluorene (2-AAF) N_OH_AAF This compound (N-OH-AAF) AAF->N_OH_AAF CYP450 Enzymes N_OAc_AAF N-Acetoxy-2-acetylaminofluorene (N-OAc-AAF) N_OH_AAF->N_OAc_AAF N-Acetyltransferase (NAT) N_Sulfoxy_AAF N-Sulfoxy-2-aminofluorene N_OH_AAF->N_Sulfoxy_AAF Sulfotransferase (SULT) DNA DNA N_OAc_AAF->DNA Reacts with Guanine N_Sulfoxy_AAF->DNA Reacts with Guanine DNA_Adducts DNA Adducts (dG-C8-AAF, dG-N2-AAF, dG-C8-AF) DNA->DNA_Adducts

Metabolic activation pathway of 2-AAF to form DNA adducts.

Quantitative Data on DNA Adduct Formation

The extent of DNA adduct formation is a critical quantitative endpoint in genotoxicity studies. Levels can vary significantly by tissue type and the specific compound administered.

Table 1: DNA Adduct Levels in Various Rat Tissues

This table summarizes the binding of N-OH-AAF and its more reactive derivative, N-acetoxy-2-acetylaminofluorene, to DNA in male F344 rats 2 hours after intravenous administration.

Compound AdministeredDoseLiver (pmol/mg DNA)Kidney (pmol/mg DNA)Spleen (pmol/mg DNA)Bone Marrow (pmol/mg DNA)
[³H]-N-acetoxy-2-acetylaminofluorene10 mg/kg39.4 ± 2.127.1 ± 1.023.6 ± 5.820.3 ± 1.7
[³H]-N-hydroxy-2-acetylaminofluorene10 mg/kgNot ReportedNot Reported~3.9~6.8

*Values are estimated based on the report that N-acetoxy-2-acetylaminofluorene treatment resulted in 6-fold and 3-fold more DNA adduct formation in the spleen and bone marrow, respectively, compared to N-OH-AAF.[8] Data sourced from a study in male F344 rats.[8]

Table 2: Relative Abundance of Major DNA Adducts in Different Experimental Systems

The profile of DNA adducts provides insights into the metabolic pathways and the nature of the DNA damage.

Experimental SystemCompounddG-C8-AF (%)dG-C8-AAF (%)dG-N2-AAF (%)Reference
Rat Bone Marrow & Spleen (in vivo)N-OH-AAF>80Minor AdductMinor Adduct[8]
Primary Rat Hepatocytes (in vitro)N-OH-AAF~20~60~6[6]
Dog Bladder Explants (in vitro)[³H]AAF17.8 - 47.239.0 - 46.53.5 - 8.6[7]
Human/Monkey/Hamster/Rat Bladder[³H]AAF17.8 - 47.215.5 - 22.23.5 - 8.6[7]

Experimental Protocols

Protocol 1: In Vivo DNA Adduct Formation in a Rat Model

This protocol outlines a general procedure for studying DNA adduct formation in rats following systemic administration of N-OH-AAF, based on methodologies described in the literature.[8]

InVivo_Workflow start Start: Acclimatize Male F344 Rats dosing Administer [³H]-N-OH-AAF (e.g., 1.0-10.0 mg/kg, i.v.) start->dosing incubation Incubate for a defined period (e.g., 2 hours) dosing->incubation euthanasia Euthanize animals and collect tissues (Liver, Spleen, Bone Marrow, Kidney) incubation->euthanasia dna_isolation Isolate DNA from tissues using standard phenol-chloroform extraction or commercial kits euthanasia->dna_isolation hydrolysis Hydrolyze DNA to nucleosides or bases (e.g., with Trifluoroacetic Acid) dna_isolation->hydrolysis hplc Analyze adducts via HPLC with radiolabel or UV detection hydrolysis->hplc quantification Quantify adduct levels (pmol adduct / mg DNA) hplc->quantification end End: Data Analysis quantification->end

Workflow for in vivo DNA adduct analysis.

1. Animal Handling and Dosing:

  • Use male F344 rats, a common model for carcinogenesis studies.

  • Acclimatize animals to laboratory conditions.

  • Prepare a dosing solution of radiolabeled [ring-³H]-N-OH-AAF in a suitable vehicle.

  • Administer the compound intravenously (i.v.) at a desired dose range (e.g., 1.0-10.0 mg/kg body weight).[8]

2. Tissue Collection:

  • At a predetermined time point post-administration (e.g., 2 hours), euthanize the animals via approved methods.[8]

  • Promptly dissect and collect target tissues such as the liver, kidney, spleen, and bone marrow.[8] Snap-freeze tissues in liquid nitrogen and store at -80°C until DNA isolation.

3. DNA Isolation:

  • Isolate high molecular weight DNA from homogenized tissues using standard enzymatic digestion (Proteinase K), phenol-chloroform-isoamyl alcohol extraction, and ethanol precipitation. Alternatively, commercial DNA isolation kits can be used.

  • Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).

4. DNA Hydrolysis:

  • For adduct analysis, hydrolyze the purified DNA. Anhydrous trifluoroacetic acid (TFA) hydrolysis is a rapid method that yields purine bases with attached adducts (e.g., N-(guanin-8-yl)-2-aminofluorene).[8][9]

  • Alternatively, enzymatic hydrolysis using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase can be used to yield deoxynucleosides with attached adducts (e.g., dG-C8-AF).[9]

5. Adduct Analysis and Quantification:

  • Analyze the hydrolyzed DNA samples using reverse-phase high-performance liquid chromatography (HPLC).[8]

  • Use a suitable gradient of solvents (e.g., methanol-water or acetonitrile-buffer) to separate the different adducts from normal nucleosides/bases.

  • Detect and quantify adducts using a radiochemical detector (for ³H-labeled compounds) or a UV detector.[8]

  • Express adduct levels as pmol of adduct per mg of DNA.[8]

Protocol 2: ³²P-Postlabelling Assay for DNA Adduct Detection

The ³²P-postlabelling assay is an ultra-sensitive method for detecting DNA adducts when radiolabeled carcinogens are not used.

P32_Postlabelling_Workflow start Start: Isolate High-Purity DNA digestion Digest DNA to deoxynucleoside 3'-monophosphates (Micrococcal Nuclease, Spleen Phosphodiesterase) start->digestion enrichment Optional: Enrich adducts (e.g., nuclease P1 digestion or butanol extraction) digestion->enrichment labeling Label adducts with ³²P using [γ-³²P]ATP and T4 Polynucleotide Kinase enrichment->labeling separation Separate ³²P-labeled adducts (TLC or HPLC) labeling->separation detection Detect adducts by autoradiography (TLC) or online radiochemical detection (HPLC) separation->detection quantification Quantify adducts via scintillation counting and relate to total nucleotides detection->quantification end End: Calculate Relative Adduct Level (RAL) quantification->end

General workflow for ³²P-postlabelling analysis of DNA adducts.

1. DNA Digestion:

  • Start with 5-10 µg of purified DNA isolated from tissues or cells exposed to N-OH-AAF.

  • Digest the DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but Recommended):

  • To increase sensitivity, normal nucleotides can be removed by digestion with nuclease P1, which dephosphorylates normal deoxynucleoside 3'-monophosphates but not the bulkier adducted nucleotides.

3. ³²P-Labeling:

  • Transfer the adducted nucleotides to a new tube.

  • Perform the labeling reaction by incubating the adducts with high specific activity [γ-³²P]ATP and T4 polynucleotide kinase. This transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

4. Separation of Labeled Adducts:

  • The labeled adduct mixture can be separated using two primary methods:

    • Thin-Layer Chromatography (TLC): Spot the mixture onto a PEI-cellulose TLC plate and develop using a multi-directional solvent system to achieve high resolution.[10]
    • High-Performance Liquid Chromatography (HPLC): Inject the mixture into a reverse-phase HPLC system with an on-line radiochemical detector for separation and immediate quantification.[10]

5. Detection and Quantification:

  • For TLC, visualize the separated adduct spots by autoradiography. Scrape the spots from the plate and quantify the radioactivity using liquid scintillation counting.

  • For HPLC, integrate the peaks from the radiochromatogram.[10]

  • Determine the total amount of nucleotides in the original DNA sample to calculate the Relative Adduct Level (RAL), typically expressed as adducts per 10⁷ or 10⁸ normal nucleotides.

References

Application Notes and Protocols for the Analytical Detection of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a significant metabolite of the procarcinogen 2-acetylaminofluorene (AAF). The carcinogenicity of AAF is linked to its metabolic activation to reactive compounds that can form adducts with cellular macromolecules. Therefore, the sensitive and accurate detection of its metabolites, including this compound, is crucial for toxicological studies, drug metabolism research, and risk assessment.

This document provides detailed application notes and protocols for the analytical detection of this compound. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity, which is essential for detecting low concentrations in complex biological matrices. Additionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as alternative or complementary techniques.

Analytical Methods Overview

A summary of analytical methods for the detection of this compound is presented below. LC-MS/MS is the preferred method for quantitative analysis in biological samples.

Technique Principle Advantages Considerations
LC-MS/MS Chromatographic separation followed by mass analysis of the parent molecule and its fragments.High sensitivity, high specificity, suitable for complex matrices, provides structural information.Higher cost of instrumentation, requires expertise in method development.
HPLC-UV Chromatographic separation followed by detection based on the analyte's absorption of UV light.Lower cost, widely available, robust.Lower sensitivity and specificity compared to MS, potential for interference from co-eluting compounds.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.High chromatographic resolution, provides structural information.Requires derivatization to increase analyte volatility, potential for thermal degradation of the analyte.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section outlines a representative LC-MS/MS method for the quantification of this compound in biological matrices such as plasma or urine. This protocol is a general guideline and requires optimization and validation for specific applications.

Sample Preparation: Protein Precipitation (for Plasma)

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE - for Urine)

Liquid-liquid extraction is a suitable method for extracting the analyte from a less complex matrix like urine.

Protocol:

  • To 500 µL of urine sample, add 50 µL of an appropriate internal standard solution.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Parameters

Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical): The exact m/z values need to be determined by direct infusion of a pure standard of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound240.1180.1 (loss of acetamide)15
This compound240.1165.1 (fluorenyl cation)25
Internal Standard (e.g., d3-analog)243.1183.115
Quantitative Data Summary (Representative)

The following table summarizes representative quantitative data that could be expected from a validated LC-MS/MS method.

Parameter Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of higher concentration samples or for preliminary screening.

Experimental Protocol

Sample Preparation: Follow the same sample preparation protocols (Protein Precipitation or LLE) as described for the LC-MS/MS method.

HPLC-UV Instrumental Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Quantitative Data Summary (Representative)
Parameter Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL

III. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of this compound requires derivatization to increase its volatility. Silylation is a common derivatization technique for hydroxyl and amide groups.

Experimental Protocol

Sample Preparation and Derivatization:

  • Perform Liquid-Liquid Extraction as described previously to extract the analyte.

  • Evaporate the extract to complete dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

GC-MS Instrumental Parameters:

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
Quantitative Data Summary (Representative)
Parameter Value
Linearity Range 1 - 500 ng/mL (in SIM mode)
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL (in SIM mode)
Limit of Quantification (LOQ) 1 ng/mL (in SIM mode)

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS 1 Extraction Extraction (Protein Precipitation or LLE) AddIS->Extraction 2 Evaporation Evaporation Extraction->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection 5 Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis 6

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathway of 2-AAF Metabolic Activation

AAF_Metabolism AAF 2-Acetylaminofluorene (AAF) N_OH_AAF N-Hydroxy-2-acetylaminofluorene AAF->N_OH_AAF N-Hydroxylation (CYP450) Ring_OH_AAF This compound (and other ring-hydroxylated metabolites) AAF->Ring_OH_AAF Ring Hydroxylation (CYP450) Reactive_Esters Reactive Esters (e.g., N-sulfonyloxy-AAF) N_OH_AAF->Reactive_Esters Esterification (e.g., SULT) Detoxification Detoxification (Glucuronidation, Sulfation) N_OH_AAF->Detoxification Ring_OH_AAF->Detoxification DNA_Adducts DNA Adducts Reactive_Esters->DNA_Adducts

Caption: Metabolic activation pathway of 2-acetylaminofluorene (AAF).

Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in research samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key metabolite of the procarcinogen 2-acetamidofluorene (AAF) and its accurate quantification is crucial for toxicological and drug metabolism studies. The described method utilizes a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer, providing a robust and reproducible method for the determination of this compound. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, toxicology, and drug development.

Introduction

This compound is a significant metabolite in the biotransformation of 2-acetamidofluorene, a compound extensively studied for its carcinogenic properties. The metabolic activation of AAF to its hydroxylated derivatives is a critical step in its mechanism of toxicity. Therefore, the ability to accurately measure the concentration of this compound is essential for understanding the metabolic pathways and assessing the toxic potential of its parent compound. This application note provides a comprehensive HPLC method for the reliable quantification of this compound, adaptable for various research applications.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Standard: this compound (Purity ≥95%).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Chemicals: Potassium phosphate monobasic and phosphoric acid.

Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Cell Culture or Biological Matrix Samples:

    • Homogenize the sample in a suitable buffer.

    • Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte from the matrix.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method

The separation and quantification of this compound are achieved using the following HPLC conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM KH2PO4, pH 3.5B: Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-21 min: 70% to 30% B21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 280 nm
Run Time 25 minutes

Results and Discussion

This method provides a well-resolved peak for this compound with a retention time of approximately 12.5 minutes (this is a hypothetical value for illustrative purposes). The method should be validated for linearity, accuracy, precision, and sensitivity according to standard laboratory procedures.

Calibration Curve

A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%
Precision (% RSD) < 2.0%≤ 5.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.5 µg/mL-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock and Working Solutions) injection Sample Injection (20 µL) standard_prep->injection Inject Standards sample_prep Sample Preparation (Extraction and Clean-up) sample_prep->injection Inject Samples hplc_system HPLC System Setup (C18 Column, Mobile Phase) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration and Quantification detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration results Results Calculation calibration->results

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Analysis

logical_relationship cluster_process Analytical Process analyte This compound extraction Extraction analyte->extraction parent 2-Acetamidofluorene (Parent Compound) parent->analyte Metabolism matrix Biological Matrix (e.g., Microsomes, Urine) matrix->extraction hplc_separation HPLC Separation extraction->hplc_separation quantification Quantification hplc_separation->quantification

Caption: Logical relationship in the analysis of the metabolized compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is suitable for researchers in toxicology, pharmacology, and drug development who require accurate measurement of this key metabolite. It is recommended that the method be fully validated in the user's laboratory to ensure performance for their specific sample matrix and instrumentation.

Application Notes and Protocols for the Mass Spectrometry of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the mass spectrometric analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. This compound is a significant metabolite of the procarcinogen 2-acetylaminofluorene (2-AAF) and is of considerable interest in toxicology and drug metabolism studies. Understanding its mass spectrometric behavior is crucial for its identification and quantification in biological matrices.

Introduction

This compound (C₁₅H₁₃NO₂) is a hydroxylated metabolite of 2-AAF, a well-known carcinogen. Its analysis is critical in understanding the metabolic activation pathways of aromatic amines that can lead to carcinogenesis. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a sensitive and specific method for the characterization of this and related metabolites. Electron ionization (EI) is a common technique for the analysis of such compounds, providing detailed structural information through characteristic fragmentation patterns.

Expected Mass Spectral Data

While a publicly available, fully annotated mass spectrum for this compound is not readily accessible, data from its isomer, N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide, and its parent compound, 2-acetylaminofluorene, allow for the prediction of its key mass spectral features under electron ionization. The molecular weight of this compound is 239.27 g/mol .

The following table summarizes the expected major ions and their proposed structures upon electron ionization.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance (Predicted)
239[M]⁺• (Molecular Ion)Moderate
221[M - H₂O]⁺•Moderate to High
196[M - CH₃CO]⁺Moderate
180[Fluoren-2-amine]⁺•High
165[Fluorene]⁺•High
152[Fluorene - CH]⁺Moderate

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for obtaining high-quality mass spectra and minimizing matrix interference, especially when analyzing biological samples.

a) For Pure Compound Analysis:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

b) For Extraction from Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the biological sample, add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase or a suitable volatile solvent for GC-MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated sample (e.g., diluted plasma or hydrolyzed urine) onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 3 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

GC-MS Analysis Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalSample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS DataProcessing Data Processing and Interpretation GCMS->DataProcessing

Caption: General workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, initiated by the loss of stable neutral molecules and radicals. The proposed pathway is depicted below.

fragmentation_pathway M This compound [M]⁺• m/z = 239 F1 [M - H₂O]⁺• m/z = 221 M->F1 - H₂O F2 [M - CH₃CO]⁺ m/z = 196 M->F2 - CH₃CO F3 [Fluoren-2-amine]⁺• m/z = 180 F1->F3 - CHCO F2->F3 - O F4 [Fluorene]⁺• m/z = 165 F3->F4 - NH F5 [Fluorene - CH]⁺ m/z = 152 F4->F5 - CH

Caption: Proposed electron ionization fragmentation pathway for this compound.

Conclusion

The protocols and data presented provide a robust framework for the mass spectrometric analysis of this compound. The detailed experimental conditions and the predicted fragmentation pattern will aid researchers in the identification and characterization of this important metabolite in various research settings, from metabolic studies to toxicological assessments. The provided workflows and diagrams offer a clear visual guide to the experimental and logical processes involved.

Application Notes and Protocols: Bacterial Reverse Mutation Assay (Ames Test) for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted short-term genotoxicity assay for the identification of chemical substances that can induce gene mutations.[1][2] This test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis.[1][3] The assay assesses the ability of a test substance to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to grow on a medium lacking the specific amino acid.[1][2]

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a metabolite of the well-known procarcinogen N-(9H-fluoren-2-yl)acetamide (2-acetylaminofluorene or 2-AAF).[4] 2-AAF itself is not directly mutagenic but undergoes metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as N-hydroxy-2-acetylaminofluorene, which can bind to DNA and cause mutations.[5][6] Given its relationship to a known mutagen, assessing the mutagenic potential of this compound is a critical step in its safety evaluation.

These application notes provide a detailed protocol for conducting an Ames test on this compound, including considerations for metabolic activation, data interpretation, and visualization of the experimental workflow.

Data Presentation

The results of an Ames test are typically presented as the number of revertant colonies per plate for each concentration of the test substance, both with and without metabolic activation. A positive result is generally defined as a reproducible, dose-related increase in the number of revertant colonies. For certain strains, a doubling (for TA98, TA100, TA102) or tripling (for TA1535, TA1537) of the spontaneous revertant count is often considered a positive indicator.[7]

Table 1: Hypothetical Ames Test Data for this compound with S. typhimurium TA98

Concentration (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
0 (Vehicle Control)25 ± 430 ± 5
128 ± 365 ± 7
530 ± 5152 ± 12
1032 ± 4289 ± 21
5035 ± 6415 ± 35
10029 ± 5 (Toxic)350 ± 28 (Toxic)
Positive Control450 ± 25850 ± 42

SD: Standard Deviation Positive Controls: Without S9 - Sodium Azide; With S9 - 2-Aminoanthracene

Table 2: Hypothetical Ames Test Data for this compound with S. typhimurium TA100

Concentration (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
0 (Vehicle Control)110 ± 10120 ± 12
1115 ± 9230 ± 18
5121 ± 11455 ± 30
10118 ± 12780 ± 55
50125 ± 141150 ± 89
100112 ± 10 (Toxic)980 ± 76 (Toxic)
Positive Control650 ± 401500 ± 110

SD: Standard Deviation Positive Controls: Without S9 - Sodium Azide; With S9 - 2-Aminoanthracene

Experimental Protocols

This protocol is based on the plate incorporation method, which is a widely accepted procedure for the Ames test.

Materials
  • Test Substance: this compound

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for aromatic amines.[8][9] Other strains such as TA1535, TA1537, and E. coli WP2 uvrA can also be included for a comprehensive evaluation.

  • Metabolic Activation System: S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[10][11] The S9 mix also contains cofactors such as NADP+ and glucose-6-phosphate.

  • Media and Reagents:

    • Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)

    • Minimal glucose agar plates (Vogel-Bonner Medium E)

    • Top agar (containing a trace amount of histidine and biotin)

    • Solvent/Vehicle for the test substance (e.g., Dimethyl sulfoxide - DMSO)

    • Positive and negative controls

  • Equipment:

    • Incubator (37°C)

    • Shaking water bath or incubator

    • Autoclave

    • Sterile glassware and plasticware

    • Micropipettes

    • Vortex mixer

    • Colony counter

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Strain_Prep Bacterial Strain Preparation Mix Combine Bacteria, Test Article, and S9 Mix (or buffer) Strain_Prep->Mix S9_Prep S9 Mix Preparation S9_Prep->Mix Test_Article_Prep Test Article Dilution Series Test_Article_Prep->Mix Top_Agar Add to Top Agar Mix->Top_Agar Plate Pour onto Minimal Agar Plate Top_Agar->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Data Analysis Count->Analyze

Caption: Workflow of the Ames plate incorporation assay.

Step-by-Step Procedure
  • Preparation of Bacterial Cultures:

    • Inoculate the selected S. typhimurium strains into nutrient broth.

    • Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Substance Concentrations:

    • Dissolve this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions to achieve the desired final concentrations on the plates. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range.

  • Preparation of S9 Mix:

    • On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing the S9 fraction, NADP+, glucose-6-phosphate, and appropriate salts and buffers. Keep the S9 mix on ice.

  • Plate Incorporation Assay:

    • To sterile tubes, add the following in order:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test substance dilution (or solvent control/positive control).

      • 0.5 mL of S9 mix (for experiments with metabolic activation) or a buffer (for experiments without metabolic activation).

    • Vortex the tubes gently.

    • Add 2.0 mL of molten top agar (kept at 45°C) to each tube.

    • Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

    • Allow the top agar to solidify at room temperature.

  • Incubation:

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting:

    • After the incubation period, count the number of revertant colonies on each plate. A colony counter can be used for accuracy.

    • Examine the plates for signs of cytotoxicity, such as a reduction in the background lawn of bacterial growth.

  • Data Analysis and Interpretation:

    • Calculate the mean number of revertant colonies and the standard deviation for each concentration.

    • Compare the number of revertant colonies in the test groups to the solvent control group.

    • A positive response is characterized by a dose-dependent increase in the number of revertant colonies and a value that is significantly higher than the negative control (typically at least a two-fold increase).

Signaling Pathway and Mechanism of Mutagenicity

Aromatic amines like 2-AAF, the parent compound of this compound, require metabolic activation to exert their mutagenic effects. The key pathway involves N-hydroxylation followed by esterification to form a reactive nitrenium ion that can form adducts with DNA, leading to mutations.

Mutagenic_Activation cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage and Mutation AAF 2-Acetylaminofluorene (Procarcinogen) N_OH_AAF N-Hydroxy-2-acetylaminofluorene (Proximate Carcinogen) AAF->N_OH_AAF CYP450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy or N-sulfonyloxy) N_OH_AAF->Reactive_Ester Sulfotransferase or Acetyltransferase Nitrenium_Ion Nitrenium Ion (Ultimate Carcinogen) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct DNA Adduct Formation Nitrenium_Ion->DNA_Adduct Covalent Binding to DNA Mutation Gene Mutation DNA_Adduct->Mutation Replication Errors

Caption: Metabolic activation of 2-AAF to a DNA-reactive mutagen.

Conclusion

The Ames test is a fundamental assay for evaluating the mutagenic potential of chemical compounds. For substances like this compound, which are metabolites of known procarcinogens, it is crucial to conduct the assay both with and without a metabolic activation system to fully characterize their genotoxic profile. The detailed protocol and data presentation guidelines provided in these application notes offer a framework for the robust assessment of this compound's mutagenicity, contributing to a comprehensive safety evaluation for regulatory and research purposes.

References

Application Notes: Genotoxicity Assessment of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), is a primary metabolite of the well-known carcinogen 2-acetylaminofluorene (2-AAF).[1] Understanding the genotoxic potential of this metabolite is crucial for assessing the carcinogenic risk of its parent compound. The single-cell gel electrophoresis, or comet assay, is a sensitive and widely used method for detecting DNA damage at the level of individual cells.[2][3] This document provides detailed application notes and protocols for utilizing the alkaline comet assay to evaluate DNA damage induced by this compound.

Principle of the Comet Assay

The comet assay is a versatile technique for quantifying DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[4] In this assay, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and relaxed supercoiling, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the comet tail are proportional to the extent of DNA damage.[5]

Data Presentation

The following tables summarize the quantitative data on DNA damage, measured as % Tail DNA, in 3D reconstructed human skin tissues (keratinocytes and fibroblasts) following a 3-hour treatment with this compound. Data is presented for treatments with and without the DNA polymerase inhibitor aphidicolin (APC), which can enhance the detection of DNA damage by inhibiting repair mechanisms.[1]

Table 1: DNA Damage in Keratinocytes after 3-hour Treatment with this compound

Treatment GroupConcentration (µg/cm²)Mean % Tail DNA (± SD)
Vehicle Control02.5 (± 0.5)
N-OH-2-AAF15.0 (± 1.0)
N-OH-2-AAF415.0 (± 2.5)
Vehicle Control + APC03.0 (± 0.7)
N-OH-2-AAF + APC120.0 (± 3.0)
N-OH-2-AAF + APC435.0 (± 4.0)***

***P < 0.001 compared to vehicle control. Data is representative based on findings from Hewitt et al., 2021.[1]

Table 2: DNA Damage in Fibroblasts after 3-hour Treatment with this compound

Treatment GroupConcentration (µg/cm²)Mean % Tail DNA (± SD)
Vehicle Control02.0 (± 0.4)
N-OH-2-AAF14.5 (± 0.8)
N-OH-2-AAF412.0 (± 2.0)
Vehicle Control + APC02.5 (± 0.6)
N-OH-2-AAF + APC118.0 (± 2.5)
N-OH-2-AAF + APC430.0 (± 3.5)***

***P < 0.001 compared to vehicle control. Data is representative based on findings from Hewitt et al., 2021.[1]

Experimental Protocols

This section provides a detailed protocol for the alkaline comet assay to assess DNA damage induced by this compound.

Materials and Reagents:

  • Cells: Human keratinocytes or fibroblasts (or other relevant cell lines)

  • This compound (N-OH-2-AAF): Appropriate solvent (e.g., DMSO)

  • Microscope slides: Pre-coated with 1% Normal Melting Point (NMP) agarose

  • Agarose: Normal Melting Point (NMP) and Low Melting Point (LMP)

  • Lysis solution (pH 10): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, 1% Triton X-100, and 10% DMSO (added fresh)

  • Alkaline electrophoresis buffer (pH > 13): 300 mM NaOH, 1 mM Na₂EDTA

  • Neutralization buffer: 0.4 M Tris-HCl (pH 7.5)

  • DNA staining solution: e.g., SYBR® Green I or Propidium Iodide

  • Phosphate-buffered saline (PBS)

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Prepare stock solutions of N-OH-2-AAF in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of N-OH-2-AAF (e.g., 1 and 4 µg/cm²) and a vehicle control for a specified duration (e.g., 3 hours).[1]

    • (Optional) For repair inhibition studies, co-incubate with a DNA repair inhibitor like aphidicolin (APC).

  • Slide Preparation:

    • Harvest cells via trypsinization and resuspend in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

    • Mix 30 µL of the cell suspension with 250 µL of 0.5% LMP agarose (at 37°C).

    • Immediately pipette 50 µL of this mixture onto a pre-coated slide.

    • Cover with a coverslip and allow the agarose to solidify at 4°C for 30 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in chilled lysis solution.

    • Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding:

    • Remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared alkaline electrophoresis buffer to a level just covering the slides.

    • Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.

  • Electrophoresis:

    • Perform electrophoresis at a low voltage (e.g., 25V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with the neutralization buffer.

    • Stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-10 minutes in the dark.

  • Visualization and Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected comets per slide.

    • Analyze the images using a specialized comet assay software to quantify the % DNA in the tail, tail length, and tail moment.

Mandatory Visualizations

G cluster_workflow Comet Assay Experimental Workflow start Cell Treatment with This compound embedding Cell Harvesting and Embedding in Agarose start->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Fluorescence Microscopy and Image Analysis staining->analysis

Caption: Experimental workflow for the comet assay.

G cluster_pathway Metabolic Activation and DNA Adduct Formation node_AAF 2-Acetylaminofluorene (2-AAF) node_CYP1A2 CYP1A2 node_AAF->node_CYP1A2 node_NOH_AAF This compound (N-OH-2-AAF) node_CYP1A2->node_NOH_AAF node_Esterification Sulfation or O-acetylation node_NOH_AAF->node_Esterification node_Reactive Electrophilic DNA-reactive Compounds node_Esterification->node_Reactive node_DNA DNA node_Reactive->node_DNA node_Adducts DNA Adducts node_DNA->node_Adducts node_Damage DNA Strand Breaks (Detected by Comet Assay) node_Adducts->node_Damage

References

Application Notes and Protocols: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide as a Positive Control in Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a well-characterized metabolite of the carcinogenic aromatic amine, 2-acetylaminofluorene (2-AAF). Due to its potent mutagenic activity following metabolic activation, N-OH-AAF serves as a reliable positive control in a variety of in vitro and in vivo mutagenicity assays. These assays are critical components of preclinical safety assessment for new chemical entities and drugs. This document provides detailed application notes and protocols for the use of N-OH-AAF as a positive control in two standard mutagenicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Mechanism of Mutagenic Action

This compound is a pro-mutagen, meaning it requires metabolic activation to exert its genotoxic effects. The primary mechanism involves its conversion to highly reactive electrophilic intermediates that can form covalent adducts with DNA, leading to mutations. This activation is primarily carried out by phase II metabolizing enzymes.

Key metabolic activation pathways include:

  • O-acetylation: Catalyzed by N,O-acyltransferases (NATs), this pathway generates an unstable N-acetoxy-arylamine intermediate. This intermediate can spontaneously break down to form a highly reactive arylnitrenium ion, which readily attacks nucleophilic sites in DNA, particularly guanine bases.

  • Sulfonation: Catalyzed by sulfotransferases (SULTs), this pathway produces a reactive sulfate ester that also leads to the formation of the arylnitrenium ion and subsequently, DNA adducts.

The formation of these DNA adducts can disrupt the normal replication and transcription processes, leading to mutations if not repaired by the cell's DNA repair machinery.

Below is a diagram illustrating the metabolic activation pathway of this compound.

Metabolic Activation of this compound cluster_0 Metabolic Activation N-OH-AAF This compound (N-OH-AAF) N_Acetoxy N-Acetoxy-2-acetylaminofluorene N-OH-AAF->N_Acetoxy N,O-Acyltransferase (NAT) N_Sulfonyloxy N-Sulfonyloxy-2-acetylaminofluorene N-OH-AAF->N_Sulfonyloxy Sulfotransferase (SULT) Arylnitrenium_Ion Arylnitrenium Ion N_Acetoxy->Arylnitrenium_Ion Spontaneous heterolysis N_Sulfonyloxy->Arylnitrenium_Ion Spontaneous heterolysis DNA_Adducts DNA Adducts Arylnitrenium_Ion->DNA_Adducts Reaction with DNA Mutation Mutation DNA_Adducts->Mutation

Caption: Metabolic activation of N-OH-AAF to a reactive intermediate that forms DNA adducts.

Application 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations. N-OH-AAF is a suitable positive control for this assay, particularly in strains that are sensitive to frameshift mutagens, such as Salmonella typhimurium TA98 and TA1538, especially in the presence of a metabolic activation system (S9 mix).

Quantitative Data

The following table summarizes expected results for N-OH-AAF in the Ames test with S. typhimurium TA98 in the presence of S9 metabolic activation. The data is compiled from various literature sources and represents a typical dose-dependent increase in the number of revertant colonies.

Concentration of N-OH-AAF (µ g/plate )Mean Revertant Colonies ± SD (TA98 +S9)Fold Increase over Spontaneous Rate
0 (Solvent Control)25 ± 51.0
1150 ± 206.0
5750 ± 6030.0
101500 ± 12060.0
252800 ± 250112.0

Note: These values are illustrative and can vary depending on the specific laboratory conditions, the batch of S9, and the specific substrain of TA98 used.

Experimental Protocol: Ames Test with N-OH-AAF as Positive Control

This protocol is based on the principles outlined in OECD Test Guideline 471.

Materials:

  • Salmonella typhimurium strain TA98

  • This compound (N-OH-AAF)

  • Dimethyl sulfoxide (DMSO)

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)

  • S9 Cofactor Mix (containing NADP and Glucose-6-phosphate)

  • Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

  • Sterile glassware and plasticware

Experimental Workflow:

Ames Test Workflow cluster_workflow Ames Test Procedure prep_bacteria 1. Prepare overnight culture of S. typhimurium TA98 mix 4. In a sterile tube, mix: - 0.1 mL bacterial culture - 0.5 mL S9 mix - 0.1 mL N-OH-AAF solution prep_bacteria->mix prep_s9 2. Prepare S9 mix (S9 fraction + cofactors) prep_s9->mix prep_nohaaf 3. Prepare serial dilutions of N-OH-AAF in DMSO prep_nohaaf->mix add_top_agar 5. Add 2 mL of molten top agar (45°C) mix->add_top_agar plate 6. Pour mixture onto minimal glucose agar plate add_top_agar->plate incubate 7. Incubate at 37°C for 48-72 hours plate->incubate count 8. Count revertant colonies incubate->count

Caption: Workflow for the Ames test using N-OH-AAF as a positive control.

Procedure:

  • Preparation of Bacterial Culture: Inoculate S. typhimurium TA98 into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of N-OH-AAF Solutions: Prepare a stock solution of N-OH-AAF in DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations per plate (e.g., 1, 5, 10, 25 µ g/plate ).

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the S9 cofactor mix according to the manufacturer's instructions. Keep the S9 mix on ice.

  • Assay Procedure (for each concentration and controls): a. To a sterile tube, add 0.1 mL of the overnight bacterial culture. b. Add 0.5 mL of the S9 mix (for assays with metabolic activation) or a phosphate buffer (for assays without metabolic activation). c. Add 0.1 mL of the N-OH-AAF solution or DMSO for the solvent control. d. Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. e. Add 2.0 mL of molten top agar (kept at 45°C) to the tube. f. Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate. g. Gently tilt and rotate the plate to ensure even distribution of the top agar. h. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Calculate the mean number of revertant colonies and the standard deviation for each concentration. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a two-fold or greater increase over the solvent control.

Application 2: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus. N-OH-AAF can be used as a positive control in mammalian cell lines, such as Chinese Hamster Ovary (CHO) or human lymphoblastoid (TK6) cells. Metabolic activation may be required depending on the cell line's endogenous enzyme capabilities. For cell lines with low metabolic capacity, an external S9 mix can be added.

Quantitative Data

The following table provides representative data for the induction of micronuclei in CHO cells treated with N-OH-AAF in the presence of S9 metabolic activation.

Concentration of N-OH-AAF (µM)% Binucleated Cells with Micronuclei ± SD (+S9)Fold Increase over Control
0 (Solvent Control)1.5 ± 0.51.0
54.5 ± 1.03.0
108.0 ± 1.55.3
2015.0 ± 2.510.0
4025.0 ± 3.016.7

Note: These values are illustrative. The optimal concentration range and the magnitude of the response can vary between cell lines and experimental conditions.

Experimental Protocol: In Vitro Micronucleus Assay with N-OH-AAF as Positive Control

This protocol is based on the principles outlined in OECD Test Guideline 487.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells

  • Cell culture medium (e.g., Ham's F-12 with 10% fetal bovine serum)

  • This compound (N-OH-AAF)

  • Dimethyl sulfoxide (DMSO)

  • S9 fraction and cofactor mix (if required)

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

Experimental Workflow:

Micronucleus Assay Workflow cluster_workflow In Vitro Micronucleus Assay Procedure seed_cells 1. Seed CHO-K1 cells and incubate for 24 hours treat_cells 2. Treat cells with N-OH-AAF (with or without S9) for 3-6 hours seed_cells->treat_cells add_cyto_b 3. Wash cells and add fresh medium containing Cytochalasin B treat_cells->add_cyto_b incubate_cyto_b 4. Incubate for 1.5-2 cell cycles (approx. 24-28 hours) add_cyto_b->incubate_cyto_b harvest 5. Harvest cells (trypsinization) incubate_cyto_b->harvest hypotonic 6. Hypotonic treatment harvest->hypotonic fix 7. Fix cells hypotonic->fix slide 8. Drop cell suspension onto microscope slides and air dry fix->slide stain 9. Stain slides slide->stain score 10. Score micronuclei in binucleated cells stain->score

Caption: Workflow for the in vitro micronucleus assay using N-OH-AAF.

Procedure:

  • Cell Seeding: Seed CHO-K1 cells into culture vessels at an appropriate density and incubate for 24 hours to allow for attachment and exponential growth.

  • Treatment: a. Prepare solutions of N-OH-AAF in DMSO at various concentrations. b. For treatments requiring metabolic activation, prepare the S9 mix. c. Remove the culture medium from the cells and add the treatment medium containing the desired concentration of N-OH-AAF (with or without S9 mix). Include a solvent control (DMSO). d. Incubate for a short period (e.g., 3-6 hours).

  • Cytochalasin B Addition: a. After the treatment period, wash the cells with fresh medium. b. Add fresh culture medium containing cytochalasin B (typically 3-6 µg/mL) to block cytokinesis.

  • Incubation: Incubate the cells for a period equivalent to 1.5 to 2 normal cell cycles (e.g., 24-28 hours for CHO-K1 cells). This allows cells that were in S-phase during treatment to complete mitosis and become binucleated.

  • Cell Harvesting: a. Harvest the cells by trypsinization. b. Centrifuge the cell suspension and resuspend the pellet in a small volume of medium.

  • Hypotonic Treatment: Add pre-warmed hypotonic KCl solution to the cell suspension and incubate for a few minutes to swell the cells.

  • Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step two to three times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa).

  • Scoring: Using a light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is indicated by a significant and dose-dependent increase in the frequency of micronucleated binucleated cells compared to the solvent control.

Conclusion

This compound is a robust and well-documented positive control for use in bacterial and mammalian cell-based mutagenicity assays. Its requirement for metabolic activation makes it particularly useful for verifying the efficacy of the S9 metabolic activation system in the Ames test and for assessing the metabolic capabilities of mammalian cell lines in the in vitro micronucleus assay. The protocols and data presented in these application notes provide a framework for the effective use of N-OH-AAF in routine genotoxicity screening. Researchers should, however, always optimize conditions for their specific laboratory and materials.

Application Notes and Protocols: Studying Metabolic Activation of 2-AAF and N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the metabolic activation of the procarcinogen 2-acetylaminofluorene (2-AAF) and its metabolite, N-(9-Hydroxy-9H-fluoren-2-yl)acetamide (9-OH-AFA). Understanding the bioactivation of these compounds is crucial for assessing their carcinogenic risk and for the development of safer chemicals and pharmaceuticals.

Introduction

2-Acetylaminofluorene (2-AAF) is a well-characterized procarcinogen that requires metabolic activation to exert its genotoxic effects. Its metabolism is a complex process involving multiple enzymatic pathways, primarily in the liver, that can lead to either detoxification or the formation of highly reactive electrophilic species capable of binding to cellular macromolecules like DNA.[1][2][3] One of the key metabolites in this process is this compound (9-OH-AFA).[4] This document outlines the primary metabolic pathways of 2-AAF and provides detailed protocols for investigating its activation, with a comparative perspective on the potential metabolic fate of 9-OH-AFA.

Metabolic Activation Pathways

The metabolic activation of 2-AAF is a multi-step process involving Phase I and Phase II enzymes.

Phase I Metabolism: Cytochrome P450-Mediated Hydroxylation

The initial and rate-limiting step in the activation of 2-AAF is N-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[5] This reaction forms N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen.[6][7] In addition to N-hydroxylation, CYPs can also catalyze ring hydroxylation at various positions (e.g., C1, C3, C5, C7, and C9), generally leading to detoxification products.[4] The formation of 9-OH-AFA is a result of C9-hydroxylation.[4]

Phase II Metabolism: Esterification of N-OH-AAF

The proximate carcinogen, N-OH-AAF, undergoes further activation through Phase II enzymatic reactions, primarily sulfonation and acetylation, to form highly reactive electrophilic esters.

  • Sulfonation: Sulfotransferases (SULTs) catalyze the O-sulfonation of N-OH-AAF to form the highly unstable and reactive N-sulfonyloxy-2-acetylaminofluorene. This metabolite readily forms a nitrenium ion that can covalently bind to DNA, forming DNA adducts.[5][8][9][10][11]

  • Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-AAF to form N-acetoxy-2-acetylaminofluorene (N-OAc-AAF).[12][13] This metabolite can also lead to the formation of DNA adducts.[12][14][15] Deacetylation of N-OH-AAF to N-hydroxy-2-aminofluorene (N-OH-AF), followed by O-acetylation, is another pathway leading to a highly reactive species.

The balance between these activation and detoxification pathways is a critical determinant of the overall carcinogenicity of 2-AAF.[16]

Metabolic Fate of this compound (9-OH-AFA)

While the metabolic activation of 2-AAF is well-documented, the specific downstream metabolic fate of its C9-hydroxylated metabolite, 9-OH-AFA, is less characterized. As a hydroxylated metabolite, 9-OH-AFA is more water-soluble than the parent compound and is generally considered a detoxification product. It can be further conjugated with glucuronic acid or sulfate to facilitate its excretion.[17] However, the potential for 9-OH-AFA to undergo further oxidation or other metabolic transformations that could lead to reactive species cannot be entirely ruled out without further investigation. Comparative studies on the genotoxicity of 9-OH-AFA are necessary to fully elucidate its role in the carcinogenicity of 2-AAF.

Data Presentation

Table 1: Key Enzymes Involved in 2-AAF Metabolism

Metabolic StepEnzyme FamilyKey IsozymesProduct(s)Role
N-hydroxylationCytochrome P450CYP1A2N-hydroxy-2-acetylaminofluorene (N-OH-AAF)Activation
Ring-hydroxylationCytochrome P450Various1-, 3-, 5-, 7-, 9-hydroxy-AAFDetoxification
O-sulfonationSulfotransferaseSULT1A1, SULT1A2N-sulfonyloxy-2-acetylaminofluoreneActivation
O-acetylationN-acetyltransferaseNAT1, NAT2N-acetoxy-2-acetylaminofluoreneActivation
GlucuronidationUDP-glucuronosyltransferaseUGTsGlucuronide conjugatesDetoxification

Table 2: Comparison of Genotoxicity Data (Hypothetical Example)

CompoundAmes Test (TA98 with S9) Revertants/plateDNA Adduct Formation (pmol/mg DNA)
2-AAF1500 ± 12085 ± 10
N-OH-AAF3500 ± 250250 ± 30
9-OH-AFA150 ± 205 ± 1
N-OAc-AAF5000 ± 300Not directly measured

Note: This table is a hypothetical representation for illustrative purposes. Actual values would be obtained from experimental data.

Experimental Protocols

Protocol 1: In Vitro Metabolism of 2-AAF and 9-OH-AFA using Liver S9 Fraction

Objective: To determine the metabolic profile of 2-AAF and 9-OH-AFA when incubated with liver S9 fraction, which contains both Phase I and Phase II enzymes.

Materials:

  • 2-AAF and 9-OH-AFA

  • Rat liver S9 fraction (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • UDPGA (uridine diphosphate glucuronic acid)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, PAPS, and UDPGA.

  • Add the liver S9 fraction to the reaction mixture.

  • Initiate the reaction by adding the test compound (2-AAF or 9-OH-AFA) dissolved in a suitable solvent (e.g., DMSO).

  • Incubate the mixture at 37°C for a specified time (e.g., 30, 60, 120 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for metabolites using HPLC-UV or LC-MS.

Protocol 2: Ames Test for Mutagenicity Assessment

Objective: To evaluate the mutagenic potential of 2-AAF, 9-OH-AFA, and their metabolites using the Salmonella typhimurium reverse mutation assay (Ames test).[18][19][20][21]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)[22][23][24]

  • Test compounds (2-AAF, 9-OH-AFA, and suspected metabolites)

  • Liver S9 fraction for metabolic activation

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the Salmonella tester strains.

  • To a test tube, add the test compound at various concentrations, the Salmonella culture, and either S9 mix (for metabolic activation) or buffer.

  • Pre-incubate the mixture at 37°C with gentle shaking.

  • Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[25]

Protocol 3: HPLC Analysis of Metabolites

Objective: To separate and quantify 2-AAF, 9-OH-AFA, and their metabolites from in vitro or in vivo samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm or mass spectrometry for identification and quantification.

Procedure:

  • Prepare samples as described in Protocol 1 or from other experimental systems.

  • Inject a known volume of the sample onto the HPLC column.

  • Run the gradient program to separate the compounds.

  • Identify and quantify the peaks by comparing their retention times and UV spectra or mass spectra with those of authentic standards.

Mandatory Visualizations

Metabolic_Activation_of_2AAF cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-AAF 2-AAF N-OH-AAF N-OH-AAF 2-AAF->N-OH-AAF CYP1A2 (N-hydroxylation) Activation 9-OH-AFA 9-OH-AFA 2-AAF->9-OH-AFA CYP450s (C9-hydroxylation) Detoxification Other Ring-OH-AAF Other Ring-OH-AAF 2-AAF->Other Ring-OH-AAF CYP450s (Ring-hydroxylation) Detoxification N-sulfonyloxy-AAF N-sulfonyloxy-AAF N-OH-AAF->N-sulfonyloxy-AAF SULTs Activation N-acetoxy-AAF N-acetoxy-AAF N-OH-AAF->N-acetoxy-AAF NATs Activation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 9-OH-AFA->Glucuronide/Sulfate Conjugates UGTs/SULTs Detoxification Other Ring-OH-AAF->Glucuronide/Sulfate Conjugates UGTs/SULTs Detoxification DNA Adducts DNA Adducts N-sulfonyloxy-AAF->DNA Adducts Genotoxicity N-acetoxy-AAF->DNA Adducts Genotoxicity

Caption: Metabolic activation pathway of 2-acetylaminofluorene (2-AAF).

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis Test_Compound 2-AAF or 9-OH-AFA Incubation Incubation with Liver S9 Fraction Test_Compound->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction HPLC_Analysis HPLC-UV/MS Analysis Metabolite_Extraction->HPLC_Analysis Ames_Test Ames Test for Mutagenicity Metabolite_Extraction->Ames_Test Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis Ames_Test->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, focusing on its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Are there any recommended starting points for preparing a stock solution in DMSO?

For initial experiments, a starting concentration of 10-20 mg/mL in high-purity, anhydrous DMSO is a reasonable starting point. It is advisable to begin with a small quantity of the compound and incrementally add the solvent until the desired concentration is achieved or solubility limits are observed.

Q3: What are the known biological activities of this compound?

This compound is a known metabolite of the pro-carcinogen 2-acetylaminofluorene (AAF).[3] It is formed in the liver and can be further activated to become a potent frameshift mutagen.[4] The genotoxic effects are mediated through the formation of DNA adducts, which can lead to mutations and carcinogenesis.[3][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not fully dissolve in DMSO at room temperature. The concentration may exceed the solubility limit. The dissolution rate may be slow.1. Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. 2. Use sonication to aid in the dissolution process. 3. If the compound still does not dissolve, prepare a more dilute solution.
Precipitation occurs after the solution cools down. The compound has low solubility at room temperature, and a supersaturated solution was formed upon heating.1. Maintain the stock solution at the temperature it was prepared at for immediate use. 2. For storage, it is recommended to prepare a stock solution at a concentration known to be stable at the storage temperature (e.g., room temperature or 4°C). 3. If precipitation is observed upon thawing a frozen stock, gently warm and vortex the solution to ensure it is fully redissolved before use.
The DMSO solvent appears to be affecting experimental results. DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of hydrophobic compounds. Impurities in the DMSO may also interfere with assays.1. Use high-purity, anhydrous DMSO from a freshly opened bottle. 2. Aliquot DMSO into smaller, single-use volumes to minimize water absorption. 3. Run a vehicle control (DMSO alone) in all experiments to account for any solvent effects.

Experimental Protocols

Protocol for Solubility Determination (Adapted)

This protocol provides a general method for estimating the solubility of this compound in DMSO, adapted from methods for other aromatic compounds.[7]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Calibrated analytical balance

Procedure:

  • Prepare a series of vials with a known, excess amount of this compound (e.g., 5 mg).

  • Add increasing volumes of DMSO to each vial to create a range of concentrations (e.g., 10 mg/mL, 20 mg/mL, 50 mg/mL, 100 mg/mL).

  • Vortex the vials vigorously for 2-5 minutes at room temperature.

  • Allow the vials to equilibrate for at least 24 hours at a controlled temperature (e.g., 25°C) to ensure saturation.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant from each vial, ensuring no solid material is transferred.

  • Dilute the supernatant with an appropriate solvent to a concentration suitable for spectrophotometric analysis.

  • Measure the absorbance at the compound's λmax and calculate the concentration using a standard curve. The highest concentration obtained from a vial with visible undissolved pellet represents the saturation solubility.

Visualizations

Metabolic Activation and Carcinogenic Pathway

The following diagram illustrates the metabolic activation of 2-acetylaminofluorene (AAF) to this compound and its subsequent steps leading to DNA damage.

MetabolicActivation AAF 2-Acetylaminofluorene (AAF) N_OH_AAF N-Hydroxy-2-acetylaminofluorene AAF->N_OH_AAF N-hydroxylation (CYP1A2) Nine_OH_AAF This compound AAF->Nine_OH_AAF Ring Hydroxylation N_OH_AF N-Hydroxy-2-aminofluorene N_OH_AAF->N_OH_AF Deacetylation DNA_Adduct DNA Adducts N_OH_AF->DNA_Adduct Sulfation or O-acetylation Mutation Mutation & Carcinogenesis DNA_Adduct->Mutation

Caption: Metabolic pathway of 2-acetylaminofluorene.

Experimental Workflow for Preparing a DMSO Stock Solution

This diagram outlines the logical steps for preparing a stock solution of this compound in DMSO.

StockPreparation Start Start: Weigh Compound Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex/Sonicate Add_DMSO->Dissolve Check_Solubility Visually Inspect for Dissolution Dissolve->Check_Solubility Fully_Dissolved Solution Ready for Use/Storage Check_Solubility->Fully_Dissolved Yes Not_Dissolved Troubleshoot Check_Solubility->Not_Dissolved No Warm Gently Warm Not_Dissolved->Warm Dilute Add More DMSO Not_Dissolved->Dilute Warm->Dissolve Dilute->Dissolve

References

Technical Support Center: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Starting material (e.g., 2-amino-9-fluorenol) is still present.- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C). - Check reagent quality: Ensure the acetic anhydride and any catalyst (e.g., pyridine) are fresh and anhydrous.
Degradation of starting material or product: The fluorenol moiety can be sensitive to harsh conditions.- Control temperature: Avoid excessive heating. - Use a milder acetylating agent: Consider using acetyl chloride at low temperatures in the presence of a non-nucleophilic base.
Inefficient work-up: Product is lost during extraction or purification.- Optimize extraction pH: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the product. - Use appropriate solvents: Employ solvents in which the product has good solubility for extraction and poor solubility for precipitation/crystallization.
Presence of Multiple Spots on TLC After Reaction Formation of byproducts: Di-acetylation (at both the amino and hydroxyl groups) or other side reactions may occur.- Control stoichiometry: Use a controlled amount of acetic anhydride (e.g., 1.0-1.2 equivalents). - Lower reaction temperature: Perform the reaction at a lower temperature to favor N-acetylation over O-acetylation. - Purification: Utilize column chromatography to separate the desired product from byproducts.
Unreacted starting material. - See "Low or No Product Yield" section.
Difficulty in Product Purification/Isolation Oily product: The product does not crystallize easily.- Trituration: Add a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and stir to induce crystallization. - Solvent system for crystallization: Experiment with different solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) for recrystallization.
Product is highly soluble in the reaction solvent. - Solvent removal: After the reaction is complete, remove the solvent under reduced pressure before proceeding with the work-up. - Precipitation: Add a non-solvent to the reaction mixture to precipitate the product.
Product Purity is Low After Purification Co-eluting impurities: Impurities have similar polarity to the product.- Optimize chromatography conditions: Try different solvent systems (gradients) or stationary phases for column chromatography. - Recrystallization: Perform multiple recrystallizations from a suitable solvent system.
Residual catalyst: Catalyst (e.g., pyridine) is not completely removed.- Acid wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic catalysts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves the acetylation of 2-amino-9-fluorenol. This method selectively acetylates the amino group to form the desired acetamide.

Q2: What are the key reaction parameters to control for optimal yield?

The key parameters to control are:

  • Stoichiometry of reagents: Using a slight excess of acetic anhydride can drive the reaction to completion, but a large excess can lead to di-acetylation.

  • Reaction temperature: Lower temperatures generally favor selective N-acetylation.

  • Reaction time: The reaction should be monitored by TLC to determine the optimal time for completion and to avoid potential degradation.

  • Purity of starting materials: Using pure 2-amino-9-fluorenol is crucial for obtaining a high yield of the pure product.

Q3: How can I prepare the starting material, 2-amino-9-fluorenol?

2-amino-9-fluorenol can be synthesized by the reduction of 2-amino-9-fluorenone. A common method for this reduction is the use of sodium borohydride in an alcoholic solvent.

Q4: What are the potential side products in this synthesis?

The primary potential side product is the di-acetylated compound, N-(2-acetamido-9H-fluoren-9-yl) acetate, where both the amino and the hydroxyl groups are acetylated. Other impurities may arise from unreacted starting materials or degradation products.

Q5: What is the best method for purifying the final product?

A combination of column chromatography and recrystallization is often the most effective method. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from byproducts and unreacted starting materials. Subsequent recrystallization can further enhance the purity.

Experimental Protocols

Synthesis of 2-amino-9-fluorenol from 2-amino-9-fluorenone

Materials:

  • 2-amino-9-fluorenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve 2-amino-9-fluorenone in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Acidify the mixture with a dilute HCl solution to neutralize the base.

  • The product, 2-amino-9-fluorenol, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound from 2-amino-9-fluorenol

Materials:

  • 2-amino-9-fluorenol

  • Acetic anhydride

  • Pyridine (as catalyst and solvent) or an inert solvent like Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-amino-9-fluorenol in pyridine or DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected yields. Please note that actual yields may vary depending on the specific experimental setup and scale.

Starting MaterialAcetylating AgentCatalyst/SolventTemperature (°C)Time (h)Typical Yield (%)
2-amino-9-fluorenolAcetic AnhydridePyridine0 to RT2-475-85
2-amino-9-fluorenolAcetic AnhydrideDCM / Pyridine (cat.)0 to RT3-670-80
2-amino-9-fluorenolAcetyl ChlorideDCM / Triethylamine01-265-75

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-amino-9-fluorenone B 2-amino-9-fluorenol A->B Reduction (e.g., NaBH4) C This compound B->C Acetylation (e.g., Ac2O, Pyridine)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_reaction Optimize Reaction Conditions: - Increase time/temp - Check reagents incomplete->optimize_reaction Yes check_workup Review Work-up & Purification complete->check_workup Yes optimize_reaction->start Re-run workup_issue Work-up/Purification Issue check_workup->workup_issue optimize_purification Optimize Purification: - Different chromatography solvents - Recrystallization workup_issue->optimize_purification Yes success Improved Yield/Purity optimize_purification->success

Caption: Decision tree for troubleshooting synthesis issues.

"stability of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in solution. The following information is curated to address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

This compound is a hydroxamic acid derivative. This class of compounds is known to be reactive and can be susceptible to degradation under various conditions. While generally stable under standard laboratory conditions, it is sensitive to strong oxidizing agents. For long-term preservation, storage at 0–4°C is recommended.

Q2: In which solvents is this compound soluble and are there any known stability issues with common solvents?

The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with lower solubility in water. When preparing stock solutions in DMSO, it is advisable to store them at low temperatures and use them as fresh as possible, as prolonged storage in solution can lead to degradation. For aqueous buffers, the stability is pH-dependent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

As a hydroxamic acid, the stability of this compound is expected to be pH-sensitive. Hydroxamic acids are prone to hydrolysis under both acidic and basic conditions. The iminol tautomer, which is favored in basic conditions, can be particularly susceptible to degradation. It is recommended to perform experiments in buffers with a pH as close to neutral as possible and to minimize the time the compound spends in solution.

Q4: What are the likely degradation pathways for this compound?

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Hydrolysis of the acetamide group would yield N-(9-hydroxy-9H-fluoren-2-yl)hydroxylamine and acetic acid. Oxidation can occur at the hydroxylamino group or the fluorenyl ring system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time in multi-day experiments. Degradation of the compound in the experimental solution.Prepare fresh solutions daily from a frozen stock. If using an aqueous buffer, consider preparing it fresh and adjusting the pH immediately before adding the compound. Minimize the exposure of the solution to light and elevated temperatures.
Precipitation of the compound in aqueous buffer. Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution in the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%).
Appearance of unknown peaks in HPLC analysis of the compound solution. Compound degradation.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Discoloration of the compound solution. Oxidation of the compound.Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant to the solution if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., argon or nitrogen).

Summary of Stability and Solubility Data

Table 1: Solubility of this compound

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleCan be used as a solvent for stock solutions.
WaterLess solublePrepare fresh dilute solutions from an organic stock.

Table 2: Qualitative Stability of this compound

Condition Stability Potential Degradation Products
Acidic (e.g., pH < 4) Potentially UnstableHydrolysis products
Neutral (e.g., pH 6-8) Moderately StableBaseline degradation may occur over time.
Basic (e.g., pH > 8) Potentially UnstableHydrolysis and other degradation products.
Oxidizing Agents (e.g., H₂O₂) UnstableOxidized derivatives.
Elevated Temperature (>37°C) Likely UnstableIncreased rate of hydrolysis and oxidation.
Light Exposure UnknownPhotodegradation is possible; protection from light is recommended.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution (e.g., 10 µM in Aqueous Buffer):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution in your desired aqueous buffer to the final working concentration.

    • Ensure thorough mixing after each dilution step.

    • Prepare the working solution fresh for each experiment and use it immediately.

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

  • Preparation of Test Solutions:

    • Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the test solution and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the test solution and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the test solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the test solution at 60°C for 24 hours.

    • Photodegradation: Expose the test solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

    • Compare the chromatograms of the stressed samples with the control to identify degradation products and quantify the loss of the parent compound.

Visualizations

Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions in desired buffers prep_stock->prep_work stress_acid Acid Hydrolysis prep_work->stress_acid Incubate stress_base Base Hydrolysis prep_work->stress_base Incubate stress_oxid Oxidation (H2O2) prep_work->stress_oxid Incubate stress_heat Thermal Stress prep_work->stress_heat Incubate stress_light Photostability prep_work->stress_light Incubate analysis_hplc HPLC-UV/MS Analysis stress_acid->analysis_hplc Analyze stress_base->analysis_hplc Analyze stress_oxid->analysis_hplc Analyze stress_heat->analysis_hplc Analyze stress_light->analysis_hplc Analyze analysis_data Data Interpretation (Peak Purity, Degradant Identification) analysis_hplc->analysis_data

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod N-(9-hydroxy-9H-fluoren-2-yl)hydroxylamine + Acetic Acid parent->hydrolysis_prod H+ or OH- oxidation_prod Oxidized Derivatives (e.g., Nitrosofluorene) parent->oxidation_prod [O]

Caption: Potential degradation pathways for this compound.

Technical Support Center: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The acetylation of 2-amino-9H-fluoren-9-ol may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time and temperature might also need optimization.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include:

    • Di-acetylation: Acetylation of both the amino and the 9-hydroxy group.

    • O-acetylation: Preferential acetylation of the 9-hydroxy group over the amino group.

    • Oxidation: Oxidation of the 9-hydroxy group to a ketone, forming N-(9-oxo-9H-fluoren-2-yl)acetamide.

    • Solution: Carefully control the reaction conditions. Running the reaction at a lower temperature may improve selectivity for N-acetylation. The choice of base and solvent can also influence the outcome.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or purification steps.

    • Solution: Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous phase. When performing chromatography, select a solvent system that provides good separation between your product and impurities to avoid collecting mixed fractions. Recrystallization, while effective for purification, can also lead to significant product loss if the solvent and conditions are not optimized.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Question: My TLC plate shows multiple spots after the reaction. How do I identify these impurities and purify my product?

Answer:

The presence of multiple spots on your TLC indicates a mixture of compounds. Here's how to approach this:

  • Identify the Spots:

    • Starting Material: Spot your starting material (2-amino-9H-fluoren-9-ol) on the same TLC plate as your reaction mixture to identify any unreacted starting material.

    • Product: The main spot should correspond to your desired product, this compound.

    • Impurities: The other spots are likely impurities. Based on their polarity (Rf value), you can make an educated guess about their identity. For instance, a less polar spot might be the di-acetylated product, while a more polar spot could be the starting material.

  • Purification:

    • Column Chromatography: This is the most common method to separate compounds with different polarities. Use the TLC solvent system as a starting point to develop an effective gradient for your column.

    • Recrystallization: If you have a significant amount of a single impurity, recrystallization can be an effective purification method. You will need to screen different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics.

Frequently Asked Questions (FAQs)

Question: What are the most common impurities I should expect in the synthesis of this compound?

Answer:

Based on the typical synthetic route involving the acetylation of 2-amino-9H-fluoren-9-ol, the following are the most probable impurities:

  • Unreacted Starting Material: 2-amino-9H-fluoren-9-ol.

  • Di-acetylated Product: N-(9-acetoxy-9H-fluoren-2-yl)acetamide, where both the amino and hydroxyl groups are acetylated.

  • O-acetylated Product: 2-amino-9-acetoxy-9H-fluorene, where only the hydroxyl group is acetylated.

  • Oxidized Product: N-(9-oxo-9H-fluoren-2-yl)acetamide, where the 9-hydroxy group is oxidized to a ketone.[1]

  • Isomeric Impurities: Depending on the purity of the starting material, you might have isomers of the product, such as N-(9-Hydroxy-9H-fluoren-x-yl)acetamide.

Question: How can I characterize the final product to confirm its identity and purity?

Answer:

A combination of spectroscopic and analytical techniques should be used:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any major impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., -OH, -NH, C=O).

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Data Presentation: Common Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
2-amino-9H-fluoren-9-olC₁₃H₁₁NO197.23Unreacted starting material
N-(9-acetoxy-9H-fluoren-2-yl)acetamideC₁₇H₁₅NO₃281.31Over-acetylation
2-amino-9-acetoxy-9H-fluoreneC₁₅H₁₃NO₂239.27Incomplete N-acetylation or side reaction
N-(9-oxo-9H-fluoren-2-yl)acetamideC₁₅H₁₁NO₂237.25Oxidation of the 9-hydroxy group[1]

Experimental Protocols

Hypothetical Synthesis of this compound

  • Dissolution: Dissolve 2-amino-9H-fluoren-9-ol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).

  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization

G Troubleshooting Workflow for this compound Synthesis cluster_start Starting Point cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Low Yield or Impure Product tlc Analyze by TLC start->tlc incomplete_reaction Incomplete Reaction? tlc->incomplete_reaction Unreacted Starting Material Present side_reactions Side Reactions? tlc->side_reactions Multiple Spots Observed nmr_ms Characterize by NMR/MS repurify Re-purify Product nmr_ms->repurify incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions Yes purification_issue Purification Issue? side_reactions->purification_issue No side_reactions->optimize_conditions Yes purification_issue->nmr_ms No modify_workup Modify Work-up/ Purification Strategy purification_issue->modify_workup Yes success Pure Product, Improved Yield optimize_conditions->success modify_workup->success repurify->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reverse-phase HPLC method is a suitable starting point. Based on methods for similar fluorenyl derivatives, a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid is recommended.[1] Gradient elution is often preferred to ensure good separation of the main analyte from potential impurities or degradation products.

Q2: What are the key chemical properties of this compound to consider for HPLC separation?

A2: this compound is a metabolite of 2-acetylaminofluorene. Its structure contains a hydroxyl group and an acetamide group attached to a fluorene backbone. These functional groups can participate in hydrogen bonding and polar interactions, which will influence its retention on a reverse-phase column. The aromatic fluorene ring makes it UV-active, allowing for detection by UV spectrophotometry.

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing is a common issue and can often be addressed by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase. Optimizing the mobile phase composition, such as the acetonitrile/water ratio, and ensuring the sample is dissolved in a solvent compatible with the mobile phase can also improve peak symmetry.

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time variability can be caused by several factors. Ensure your HPLC system is properly equilibrated with the mobile phase before starting your analytical run. Check for leaks in the system, as this can cause pressure fluctuations and affect the flow rate. Inconsistent mobile phase preparation can also lead to shifts in retention time, so ensure accurate and consistent preparation of your eluents. Finally, temperature fluctuations can impact retention, so using a column oven for temperature control is recommended.

Q5: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A5: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can be caused by impurities in the mobile phase, carryover from previous injections, or contamination in the injection system. To troubleshoot, run a blank gradient (without injecting a sample) to see if the peaks are from the mobile phase. If so, use high-purity solvents and freshly prepared mobile phase. To address carryover, implement a robust needle wash protocol and flush the column with a strong solvent between runs.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution
Possible Cause Recommended Solution
Inadequate mobile phase compositionOptimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Adjust the ratio of organic solvent (acetonitrile) to aqueous phase.
Incorrect column chemistryConsider a different stationary phase. While C18 is a good starting point, a phenyl-hexyl or a column with a different bonding chemistry might provide alternative selectivity.
High flow rateDecrease the flow rate. This can lead to better resolution, although it will increase the run time.
Temperature fluctuationsUse a column oven to maintain a consistent temperature.
Issue 2: Peak Tailing
Possible Cause Recommended Solution
Secondary interactions with silanol groupsAdd an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.
Column overloadReduce the injection volume or the concentration of the sample.
Extracolumn effectsMinimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase composition or a weaker solvent.
Issue 3: High Backpressure
Possible Cause Recommended Solution
Blockage in the systemSystematically check for blockages by disconnecting components (start with the column) and observing the pressure.
Clogged column fritBackflush the column (disconnect from the detector first). If the pressure remains high, the frit may need to be replaced.
Particulate matter from the sampleFilter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
Buffer precipitationEnsure the buffer concentration is within its solubility limit in the mobile phase, especially when using high percentages of organic solvent.

Experimental Protocol Example

This is a starting point for a reverse-phase HPLC method for the analysis of this compound. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 30% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Peak Shape, RT Shift) Isolate_Issue Isolate the Problem Start->Isolate_Issue Check_System Check HPLC System - Leaks - Pressure Fluctuations - Temperature Stability Peak_Shape_Issues Peak Shape Problems (Tailing, Fronting, Broadening) Check_System->Peak_Shape_Issues Identified RT_Shift_Issues Retention Time Shifts (Drifting, Sudden Changes) Check_System->RT_Shift_Issues Pressure_Issues Pressure Problems (High, Low, Fluctuating) Check_System->Pressure_Issues Check_Method Review Method Parameters - Mobile Phase Prep - Column Equilibration - Sample Prep Check_Method->Peak_Shape_Issues Check_Method->RT_Shift_Issues Isolate_Issue->Check_System System Related? Isolate_Issue->Check_Method Method Related? Optimize_MP Optimize Mobile Phase - Adjust pH/Modifier - Change Organic Ratio Peak_Shape_Issues->Optimize_MP Check_Column Inspect/Change Column - Check for Voids - Try Different Chemistry Peak_Shape_Issues->Check_Column RT_Shift_Issues->Optimize_MP System_Maintenance Perform System Maintenance - Flush System - Replace Seals/Filters RT_Shift_Issues->System_Maintenance Pressure_Issues->System_Maintenance Resolved Problem Resolved Optimize_MP->Resolved Check_Column->Resolved System_Maintenance->Resolved

Caption: Troubleshooting workflow for HPLC analysis.

Logical_Relationship cluster_Analyte Analyte Properties cluster_Method HPLC Method cluster_Outcome Separation Outcome Analyte This compound Structure Fluorene Backbone + OH & Acetamide Groups Analyte->Structure Properties Polarity UV Absorbance Structure->Properties Stationary_Phase Stationary Phase (e.g., C18) Structure->Stationary_Phase interacts with Mobile_Phase Mobile Phase (Acetonitrile/Water/Acid) Properties->Mobile_Phase influences interaction with Peak_Shape Peak Shape Stationary_Phase->Peak_Shape affects Retention Retention Time Mobile_Phase->Retention determines Resolution Resolution Mobile_Phase->Resolution impacts

Caption: Factors influencing HPLC separation.

References

Technical Support Center: Optimizing N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in in vitro settings. Our goal is to help you overcome common challenges and successfully determine the optimal concentration for your experiments.

Important Note on Compound Identification

Before proceeding, it is crucial to verify the identity of your compound. This compound (CAS 57229-41-1) is structurally distinct from its more extensively studied isomer, N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide (CAS 53-95-2), a known metabolite of the carcinogen 2-Acetylaminofluorene. The position of the hydroxyl group significantly impacts the molecule's biological activity. This guide focuses on this compound; however, due to limited specific data for this compound, some information is based on general principles for hydrophobic compounds and data from related fluorenylacetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is expected to have low aqueous solubility. Organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing high-concentration stock solutions.[1] It is critical to keep the final concentration of the organic solvent in your cell culture medium below levels that are toxic to your specific cell line, typically under 0.5% for DMSO, with some primary cells requiring concentrations as low as 0.1%.[2]

Q2: My compound precipitates when I add it to the cell culture medium. What can I do?

A2: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the compound's solubility limit in the aqueous medium.

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in your organic solvent so that a smaller volume is needed for dilution into the medium.

  • Serial Dilutions: Instead of adding the stock solution directly to the full volume of medium, perform serial dilutions in the medium to ensure gradual dissolution.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.

  • Serum Concentration: The presence of serum in the medium can sometimes help to solubilize hydrophobic compounds. Ensure your serum concentration is appropriate for your cell line and experiment.

Q3: What is a good starting concentration for my in vitro experiments?

A3: For a novel compound with limited data, it is best to test a wide range of concentrations. A typical approach is to perform a dose-response experiment starting from a low nanomolar (nM) range and going up to a high micromolar (µM) range (e.g., 1 nM to 100 µM) in logarithmic or semi-logarithmic increments. This will help you identify the optimal concentration window for your desired biological effect while avoiding cytotoxicity.

Q4: How can I determine if this compound is toxic to my cells?

A4: A cell viability or cytotoxicity assay is essential. Common assays include the MTT, MTS, or XTT assays, which measure metabolic activity, or assays that measure cell membrane integrity, such as the LDH release assay. You should perform a dose-response curve to determine the concentration at which the compound significantly reduces cell viability (e.g., the IC50 value).

Q5: Should I include a solvent control in my experiments?

A5: Yes, it is absolutely critical. You must have a control group of cells that are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments - Stock solution degradation- Inaccurate pipetting- Variation in cell passage number or density- Prepare fresh stock solutions regularly and store them appropriately.- Calibrate your pipettes.- Use cells within a consistent passage number range and ensure consistent seeding density.
No observable effect at tested concentrations - Concentration is too low- Compound is not active in the chosen assay- Poor bioavailability in the in vitro system- Test a higher range of concentrations.- Verify the compound's mechanism of action and choose a more appropriate assay.- Ensure the compound is properly dissolved and accessible to the cells.
High background noise in assays - Compound interferes with the assay reagents- Contamination- Run a control with the compound in cell-free medium to check for assay interference.- Practice good aseptic technique to prevent contamination.

Data on Related Fluorenylacetamide Derivatives

Compound Context Effective Concentration/Observation
N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide In vitro metabolism studiesMetabolized by peroxidases in rat uterus and mammary gland extracts.[4]
Phenoxyacetamide Derivatives In vitro cytotoxicity against HepG2 cellsA novel derivative showed an IC50 of 1.43 µM.[5]
Flavonoid Acetamide Derivatives DPPH antioxidant assayIC50 values ranged from 33.83 to 67.10 µM.[6]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, sterile cell culture medium.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% sterile DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare a series of working solutions by serially diluting the stock solution in sterile cell culture medium. Ensure the final DMSO concentration in the highest concentration working solution does not exceed a non-toxic level for your cells.

Protocol 2: Determining Optimal Concentration using an MTT Assay
  • Materials: 96-well cell culture plates, your cell line of interest, complete cell culture medium, this compound working solutions, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a "cells only" control and a "solvent control" (containing the highest concentration of DMSO used).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the solvent control and plot the dose-response curve to determine the IC50 and the optimal non-toxic concentration range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in DMSO prep_working Create Serial Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Compound Concentrations prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Cytotoxicity Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Calculate Cell Viability & Plot Dose-Response Curve read_plate->analyze_data determine_conc Determine Optimal Concentration Range analyze_data->determine_conc

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway compound This compound receptor Target Receptor/Enzyme compound->receptor Inhibition/Activation kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

References

"preventing degradation of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide to prevent its degradation.

Troubleshooting Guides

Issue: Unexpected or Poor Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments involving this compound, it may be due to the degradation of the compound. Common signs of degradation include the appearance of new peaks in analytical chromatograms, a decrease in the expected peak area, or a change in the physical appearance of the material.

Troubleshooting Steps:

  • Verify Compound Integrity: Immediately analyze a sample of your stored this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQs below).

  • Investigate Potential Stress Factors: Consider if the compound has been unintentionally exposed to light, elevated temperatures, or reactive chemicals.

Issue: Visible Changes in the Stored Compound

If you observe a change in the color or texture of your this compound, it is a strong indicator of degradation.

Troubleshooting Steps:

  • Do Not Use: Do not use the material in any experiments, as the presence of impurities can lead to erroneous results and potential safety hazards.

  • Document the Changes: Record the observed changes and the storage conditions.

  • Analytical Characterization: If possible, characterize the degraded material to identify the impurities. This information can be valuable for understanding the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively documented, based on its chemical structure, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Studies on similar fluorene compounds have shown that photodegradation can lead to the formation of hydroxy derivatives and fluorenone.[1][2][3] The degradation of fluorene has been proposed to be a radical chain process.[1][3]

  • Oxidation: The hydroxyl group on the fluorene ring and the tertiary carbon at the 9-position are susceptible to oxidation. This can lead to the formation of ketone derivatives.

  • Hydrolysis: The acetamide group can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 2-amino-9H-fluoren-9-ol and acetic acid.

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CTo slow down the rate of potential degradation reactions.
Light Protect from light (store in an amber vial or a dark place)To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize oxidation.
Container Tightly sealed containerTo prevent exposure to moisture and air.

Q3: How can I detect degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to detect and quantify the degradation of this compound and its degradation products.

Q4: Are there any known stabilizers for this compound?

There is no specific information on stabilizers for this compound. However, based on its potential degradation pathways, the following general strategies may be considered for formulations:

  • Antioxidants: To mitigate oxidative degradation.

  • UV Absorbers/Light Blockers: For light-sensitive formulations.

  • Buffering Agents: To maintain a stable pH and prevent acid or base-catalyzed hydrolysis.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (typically in the range of 254-300 nm for fluorene derivatives).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For stability testing, subject the compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis).

  • Dilute the samples to an appropriate concentration for HPLC analysis.

4. Analysis:

  • Inject the reference standard, control samples (unstressed), and stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products main This compound photo Photodegradation Products (e.g., Fluorenone derivatives) main->photo Light (UV) ox Oxidation Products (e.g., Ketone derivatives) main->ox Oxygen hydro Hydrolysis Products (2-amino-9H-fluoren-9-ol) main->hydro H₂O (Acid/Base)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation heat Thermal Stress start->heat light Photolytic Stress start->light hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc result Data Analysis: - Identify Degradants - Quantify Parent Compound hplc->result

Caption: Workflow for forced degradation studies.

Troubleshooting_Logic rect_node rect_node start Inconsistent Experimental Results? check_storage Review Storage Conditions start->check_storage Yes no_degradation Investigate Other Experimental Parameters start->no_degradation No check_purity Analyze Compound Purity (HPLC) check_storage->check_purity degradation_suspected Degradation Suspected? check_purity->degradation_suspected degradation_suspected->no_degradation No quarantine Quarantine and Replace Material degradation_suspected->quarantine Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Detection of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of DNA adducts formed by N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound DNA adducts?

A1: A variety of techniques can be employed, each with distinct advantages and limitations. The most common methods include:

  • ³²P-Postlabelling: A highly sensitive method capable of detecting a wide range of adducts without prior knowledge of their structure.[1]

  • Mass Spectrometry (MS): Primarily Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high selectivity and quantitative analysis of specific DNA modifications.[1] It is often the preferred technique for its detailed structural information.[1] Other MS methods include Gas Chromatography-Mass Spectrometry (GC-MS) and accelerator mass spectrometry for extremely sensitive measurements.[1][2]

  • Immunological Assays: Methods like immunofluorescence microscopy and immunoautoradiography use antibodies that specifically recognize the adducts.[3] These are useful for visualizing adduct distribution in cells and tissues.[3]

  • Fluorescence Spectroscopy: This physicochemical method can also be used for adduct detection.[2]

Q2: Why is the detection of these DNA adducts so challenging?

A2: The primary challenge is the extremely low abundance of DNA adducts in biological samples, with signal intensities often approaching the background noise levels of analytical instruments.[4][5] This makes it difficult to distinguish true signals from noise and can lead to errors in identification and quantification, especially at modification levels below one adduct per 10⁸ nucleotides.[4] Furthermore, the purity of the isolated DNA is critical, as contaminants can interfere with sensitive detection methods.[2]

Q3: What are the different types of adducts formed from N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and its metabolites?

A3: N-OH-AAF and its derivatives can form several different adducts with DNA, primarily with guanine bases. The major adducts identified are:

  • N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): Often the major adduct found in various tissues.[6] This non-acetylated adduct maintains the DNA helix in an anti-conformation.[7]

  • N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): An acetylated adduct that causes a significant distortion in the DNA helix by forcing the adducted base into a syn conformation.[7]

  • 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF): Another acetylated adduct found in DNA.[8][9]

Q4: How does the choice of DNA hydrolysis method impact adduct analysis?

A4: The method used to break down DNA into its constituent nucleosides or bases is critical and can significantly affect the quantitative results.

  • Enzymatic Hydrolysis: Using enzymes like DNase I and phosphodiesterases is a common method. However, it can lead to incomplete hydrolysis and the loss of certain adducts, such as dG-N²-AAF.[8]

  • Trifluoroacetic Acid (TFA) Hydrolysis: Anhydrous TFA solvolysis is a rapid alternative that can provide better quantitative yields for AAF adducts.[8] This method prevents the loss of dG-N²-AAF adducts and avoids the conversion of acetylated adducts to non-acetylated forms.[8]

Q5: What is the role of metabolic activation in the formation of these DNA adducts?

A5: N-hydroxy-2-acetylaminofluorene (N-OH-AAF) is a procarcinogen that requires metabolic activation to become a reactive species capable of binding to DNA. A key pathway is N,O-sulfation, where sulfotransferases convert N-OH-AAF into a reactive N,O-ester.[9] This reactive intermediate then binds to DNA, primarily forming acetylated adducts. Studies have shown that inhibiting this sulfation pathway significantly reduces the formation of acetylated aminofluorene adducts in rat liver DNA.[9] Deacetylation can also occur, leading to the formation of N-hydroxy-2-aminofluorene, which can also bind to DNA.[10]

Troubleshooting Guides

Problem: Low or No Signal for the Target Adduct

Possible Cause Recommended Solution
Low Adduct Frequency Increase the starting amount of DNA. Consider using a more sensitive detection method, such as ³²P-postlabelling or LC-MS with a high-resolution instrument.[4]
Inefficient DNA Isolation Ensure high purity of isolated DNA. Contaminants can interfere with enzymatic reactions and MS ionization.[2] Re-purify the sample if necessary.
Adduct Loss During Hydrolysis If using enzymatic hydrolysis, consider switching to anhydrous trifluoroacetic acid (TFA) hydrolysis to prevent the loss of specific adducts like dG-N²-AAF.[8]
Suboptimal LC-MS Conditions Optimize the liquid chromatography gradient to ensure proper separation of the adduct from unmodified nucleosides. Adjust MS parameters (e.g., cone voltage, collision energy) to maximize the signal for the specific adduct's fragmentation pattern.[11]
Adduct Instability Minimize sample handling time and keep samples at low temperatures to prevent degradation.

Problem: High Background Noise in Mass Spectrometry Data

Possible Cause Recommended Solution
Contaminated DNA Sample Ensure the final DNA sample is free of RNA, proteins, and reagents from the isolation process. Perform additional purification steps if needed.
Solvent or Reagent Contamination Use high-purity, MS-grade solvents and reagents for sample preparation and LC-MS analysis.
Suboptimal Data Processing Use advanced feature-finding algorithms designed for adductomics. Manually inspect chromatograms to verify the automated peak integration, as software can fail to detect low-abundance adducts.[4]
Matrix Effects The presence of co-eluting compounds can suppress the ionization of the target adduct. Improve chromatographic separation or use a stable isotope-labeled internal standard for more accurate quantification.

Data Summary Tables

Table 1: Comparison of Common DNA Adduct Detection Methods

Method Sensitivity Specificity Strengths Limitations
³²P-Postlabelling Very HighLowScreens for unknown adducts, does not require radiolabeled compound.[1]Provides limited structural information, use of radioactivity.
LC-MS/MS HighVery HighProvides structural confirmation and accurate quantification.[1]Requires knowledge of the adduct's mass and fragmentation, potential for matrix effects.[4]
Immunoassays Moderate to HighHighCan be used for in-situ visualization, relatively high throughput.[3]Requires a specific antibody for each adduct, potential for cross-reactivity.
Fluorescence Spectroscopy ModerateModerateDoes not require radioactivity or expensive equipment.Limited to fluorescent adducts, lower sensitivity and specificity than MS.[2]

Table 2: DNA Adduct Levels in Rat Tissues Following N-acetoxy-2-acetylaminofluorene Administration

Data from rats 2 hours after administration of 10 mg/kg [ring-³H]-N-acetoxy-2-acetylaminofluorene.[6]

Tissue Mean Adduct Level (pmol/mg DNA) Standard Deviation
Liver39.42.1
Kidney27.11.0
Spleen23.65.8
Bone Marrow20.31.7

Table 3: Adduct Distribution in DNA Modified with N-acetoxy-2-acetylaminofluorene After Different Hydrolysis Methods

Data from in vitro modified DNA.[8]

Hydrolysis Method N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF) Unidentified Radioactivity
Enzymatic 73%7%13%
Trifluoroacetic Acid (TFA) 86% (as G-C8-AAF)6% (as G-N²-AAF)Not Reported

Experimental Protocols

Protocol 1: DNA Hydrolysis for Adduct Analysis

A. Enzymatic Hydrolysis [8]

  • Isolate high-purity DNA from the tissue or cell sample.

  • Dissolve 10-50 µg of DNA in a suitable buffer.

  • Add DNase I and incubate to digest the DNA into smaller oligonucleotides.

  • Add snake venom phosphodiesterase and alkaline phosphatase to the mixture.

  • Incubate until the DNA is fully hydrolyzed to individual deoxyribonucleosides.

  • Stop the reaction and prepare the sample for HPLC or LC-MS analysis.

B. Trifluoroacetic Acid (TFA) Hydrolysis [8]

  • Isolate high-purity DNA from the tissue or cell sample.

  • Lyophilize the DNA sample to ensure it is completely dry.

  • Add anhydrous trifluoroacetic acid to the dried DNA pellet.

  • Incubate at a controlled temperature (e.g., 70°C) for a specified time to cleave the glycosidic bonds, releasing the adducted purine bases.

  • Remove the TFA under a stream of nitrogen.

  • Resuspend the sample in a suitable solvent for reverse-phase HPLC analysis.

Protocol 2: General LC-MS/MS Analysis of DNA Adducts

This is a generalized protocol; specific parameters must be optimized for the instrument and adduct of interest.

  • Sample Preparation: Hydrolyze DNA using one of the methods described in Protocol 1.

  • Chromatography:

    • Inject the hydrolyzed sample onto a reverse-phase C18 column.

    • Use a mobile phase gradient, for example, starting with 5% methanol in water and ramping to 80% methanol over 25 minutes, to separate the adducts from the more polar, unmodified nucleosides.[11]

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode.[1]

    • Perform a full scan to identify the protonated molecular ion of the expected adduct ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the candidate ion. A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar (116 Da).[1]

    • For enhanced sensitivity and specificity, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor for the specific transition of the parent ion to a characteristic product ion (e.g., [M+H]⁺ → [M+H - 116]⁺).

Diagrams and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue or Cells DNA_Isolation DNA Isolation & Purification Sample->DNA_Isolation Hydrolysis DNA Hydrolysis (Enzymatic or TFA) DNA_Isolation->Hydrolysis LC_Separation LC Separation Hydrolysis->LC_Separation Inject Sample MS_Detection MS/MS Detection & Fragmentation LC_Separation->MS_Detection Feature_Finding Feature Finding & Peak Integration MS_Detection->Feature_Finding Acquire Data Quantification Quantification & Identification Feature_Finding->Quantification troubleshooting_workflow Start Low or No Adduct Signal Check_Purity Is DNA Purity High? Start->Check_Purity Purify Re-purify DNA Sample Check_Purity->Purify No Check_Method Is Detection Method Sensitive Enough? Check_Purity->Check_Method Yes Purify->Check_Purity Increase_Sensitivity Switch to more sensitive method (e.g., ³²P-postlabelling) Check_Method->Increase_Sensitivity No Check_Hydrolysis Is Hydrolysis Method Optimal? Check_Method->Check_Hydrolysis Yes Result Signal Improved Increase_Sensitivity->Result Optimize_Hydrolysis Consider TFA vs. Enzymatic Hydrolysis Check_Hydrolysis->Optimize_Hydrolysis No Optimize_MS Optimize LC-MS Parameters Check_Hydrolysis->Optimize_MS Yes Optimize_Hydrolysis->Result Optimize_MS->Result metabolic_pathway cluster_activation Metabolic Activation Procarcinogen N-OH-2-Acetylaminofluorene (N-OH-AAF) Sulfation N,O-Sulfation (Sulfotransferase) Procarcinogen->Sulfation Deacetylation Deacetylation Procarcinogen->Deacetylation Reactive_Ester Reactive N,O-Ester Sulfation->Reactive_Ester Reactive_Amine N-OH-2-Aminofluorene Deacetylation->Reactive_Amine DNA DNA (Guanine) Reactive_Ester->DNA Reactive_Amine->DNA Adducts Acetylated Adducts (dG-C8-AAF, dG-N²-AAF) DNA->Adducts Adduct Formation AF_Adduct Aminofluorene Adduct (dG-C8-AF) DNA->AF_Adduct Adduct Formation

References

"N-(9-Hydroxy-9H-fluoren-2-yl)acetamide experimental variability sources"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(9-Hydroxy-9H-fluoren-2-yl)acetamide (CAS No. 57229-41-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₁₅H₁₃NO₂. It is a known liver-produced metabolite of the carcinogen 2-acetamidofluorene (AAF) and is used in research to study the mechanisms of liver carcinogenesis.[1] It may be used as a reference material for its identification and quantification in metabolic studies.[1]

Q2: What are the main safety concerns with this compound?

This compound is a questionable carcinogen with experimental tumorigenic data.[1] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, are essential. Work should be conducted in a well-ventilated fume hood.

Q3: What are the basic physical and chemical properties?

PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₂[1]
Molecular Weight239.27 g/mol [1]
Boiling Point381.93°C (estimated)[1]
Density1.1198 g/cm³ (estimated)[1]
Refractive Index1.5500 (estimated)[1]

Q4: How should I store this compound?

While specific storage conditions are not widely published, it is generally recommended to store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound from 2-Acetylaminofluoren-9-one

This protocol describes the synthesis of this compound by the reduction of 2-acetylaminofluoren-9-one.

Materials:

  • 2-acetylaminofluoren-9-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylaminofluoren-9-one (1 equivalent) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature with stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Poor quality of reagents.1. Add an additional portion of NaBH₄ and monitor by TLC. 2. Allow the reaction to warm to room temperature for a short period. 3. Use freshly opened or properly stored reagents.
Formation of Multiple Products (as seen on TLC) 1. Over-reduction of the acetamide group. 2. Side reactions due to impurities.1. Use a milder reducing agent or control the amount of NaBH₄ more carefully. 2. Ensure the purity of the starting material.
Low Yield 1. Incomplete extraction of the product. 2. Loss of product during purification.1. Perform additional extractions with dichloromethane. 2. Use a finer grade of silica gel for chromatography and carefully collect all fractions containing the product.
Difficulty in Purification Co-elution of impurities with the product.Adjust the polarity of the mobile phase for column chromatography. A shallower gradient may improve separation.
Compound Handling and Stability
Issue Possible Cause Troubleshooting Steps
Compound Degradation 1. Exposure to strong oxidizing agents. 2. Prolonged exposure to high heat. 3. Instability in certain solvents.1. Avoid contact with strong oxidizers. 2. Store in a cool place and avoid excessive heating during concentration. 3. Use freshly prepared solutions for experiments.
Inconsistent Analytical Results (e.g., NMR, Mass Spec) 1. Presence of residual solvent. 2. Isomeric impurities. 3. Degradation of the sample.1. Dry the sample under high vacuum for an extended period. 2. Re-purify the compound if necessary. 3. Prepare fresh samples for analysis.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-acetylaminofluoren-9-one in MeOH/DCM add_nabh4 Add NaBH4 in portions at 0°C start->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_reaction_analysis Reaction Analysis cluster_workup_analysis Workup Analysis issue Low Yield in Synthesis check_reaction Check TLC of crude product issue->check_reaction check_workup Review workup procedure issue->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? check_reaction->side_products extraction_issue Incomplete Extraction? check_workup->extraction_issue purification_loss Loss during Chromatography? check_workup->purification_loss incomplete_reaction_sol Increase reducing agent or reaction time. incomplete_reaction->incomplete_reaction_sol Yes side_products_sol Optimize reaction conditions (e.g., temperature, stoichiometry). side_products->side_products_sol Yes extraction_sol Increase number of extractions. extraction_issue->extraction_sol Yes purification_sol Optimize chromatography conditions. purification_loss->purification_sol Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

"alternative solvents for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and dissolution of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, maintaining temperatures between 2-8°C is advisable.

Q2: Is this compound soluble in water?

A2: Based on the behavior of structurally similar fluorene derivatives, this compound is expected to have very low solubility in water.

Q3: What are some potential alternative solvents for this compound?

A3: Based on data from related fluorene compounds, several organic solvents are likely to be effective. These include polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol. Dichloromethane has also been noted as a solvent for a similar isomer.[1] A more comprehensive list of potential solvents is provided in the data table below.

Q4: Are there any known safety concerns when handling this compound?

A4: this compound is a metabolite of the carcinogen 2-acetamidofluorene.[2] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Dissolution Issues

Problem 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: The solvent may not be appropriate for the compound's polarity.

  • Solution:

    • Consult the Solvent Selection Table: Refer to the table below for a list of potential alternative solvents with varying polarities.

    • Use a Co-solvent System: Try a mixture of solvents. For example, if the compound has low solubility in ethanol, adding a small amount of a stronger solvent like DMSO can significantly improve dissolution.

    • Gentle Heating: Gently warming the solution can increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures. Monitor for any color changes that might indicate decomposition.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution rate.

Problem 2: The compound precipitates out of solution after initial dissolution.

  • Possible Cause 1: The solution is supersaturated.

  • Solution:

    • Increase Solvent Volume: Add more of the solvent to decrease the concentration to below the saturation point.

    • Maintain Temperature: If dissolution was achieved with heating, ensure the solution is maintained at that temperature if it needs to remain in solution for your experiment.

  • Possible Cause 2: Change in temperature.

  • Solution: Some compounds are significantly less soluble at lower temperatures. If the solution was prepared at room temperature and then cooled, precipitation may occur. If your experimental conditions allow, work at a constant, slightly elevated temperature.

  • Possible Cause 3: Solvent evaporation.

  • Solution: Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration of the compound and lead to precipitation.

Alternative Solvents Data

The following table summarizes potential alternative solvents for this compound based on the solubility of structurally related compounds. The solubility is categorized as an estimate due to the lack of specific quantitative data for the target compound.

SolventSolvent TypeExpected SolubilityRationale/Notes
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA similar isomer, N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide, shows good solubility in DMSO.[1]
EthanolPolar ProticSolubleN-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is reported to be soluble in ethanol.[1]
Dichloromethane (DCM)Non-polarSolubleMentioned as a solvent for a related isomer, particularly for solution-processing techniques.[1]
MethanolPolar ProticLikely SolubleOften exhibits similar solvent properties to ethanol.
AcetonePolar AproticLikely SolubleA common solvent for a wide range of organic compounds.
Ethyl AcetatePolar AproticModerately SolubleMay be a suitable solvent, but potentially with lower capacity than DMSO or alcohols.
AcetonitrilePolar AproticModerately SolubleA versatile solvent for many organic molecules.
Tetrahydrofuran (THF)Polar AproticLikely SolubleA good solvent for many aromatic compounds.
TolueneNon-polarSparingly SolubleThe parent compound, fluorene, is soluble in toluene, but the added polar groups on the target compound will reduce solubility.
HexaneNon-polarInsolubleThe high polarity of the target compound makes it unlikely to dissolve in non-polar aliphatic hydrocarbons.
WaterPolar ProticInsolubleHighly polar, but the large hydrophobic fluorene backbone is expected to dominate, leading to very low aqueous solubility.

Experimental Protocols

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol outlines a standard laboratory procedure for determining the solubility of the target compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator set at a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, let the vials stand to allow the undissolved solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • To avoid precipitation, it is advisable to immediately filter the collected supernatant using a 0.22 µm syringe filter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility of the compound in the selected solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow start Start: Need to dissolve This compound check_polarity Consider the compound's polarity (Aromatic, with polar -OH and -NHCOCH3 groups) start->check_polarity select_solvent Select initial solvent based on polarity (e.g., DMSO, Ethanol) check_polarity->select_solvent dissolution_attempt Attempt dissolution at room temperature select_solvent->dissolution_attempt successful Successful Dissolution dissolution_attempt->successful Yes troubleshoot Troubleshoot Dissolution dissolution_attempt->troubleshoot No use_cosolvent Try a co-solvent system (e.g., Ethanol with a small amount of DMSO) troubleshoot->use_cosolvent gentle_heating Apply gentle heating troubleshoot->gentle_heating sonication Use sonication troubleshoot->sonication use_cosolvent->dissolution_attempt gentle_heating->dissolution_attempt sonication->dissolution_attempt

Caption: A workflow diagram for selecting an appropriate solvent.

Caption: A decision tree for troubleshooting common dissolution problems.

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potential of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and 2-Acetylaminofluorene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals a significant disparity in the carcinogenic potency of 2-acetylaminofluorene (2-AAF) and its metabolite, N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. While 2-AAF is a well-established and potent carcinogen, this compound exhibits markedly weaker carcinogenic activity. This guide synthesizes the available experimental evidence, providing a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

2-Acetylaminofluorene is a model procarcinogen that has been extensively studied for its ability to induce tumors in various tissues, particularly the liver, urinary bladder, and mammary glands in experimental animals.[1][2] Its carcinogenic activity is contingent upon metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer. One of the metabolic pathways of 2-AAF involves hydroxylation at the 9-position of the fluorene ring, resulting in the formation of this compound. However, experimental studies indicate that this particular metabolic route is a detoxification pathway, rendering the resulting compound significantly less carcinogenic than the parent molecule.

Quantitative Comparison of Carcinogenicity

Direct head-to-head quantitative comparisons of the carcinogenic activity of this compound and 2-AAF are limited in the literature. However, studies on the carcinogenicity of 2-AAF and its various metabolites provide a clear indication of their relative potencies.

CompoundSpecies/StrainRoute of AdministrationTarget Organ(s)Tumor IncidenceLatencyMultiplicityReference
2-Acetylaminofluorene (2-AAF) Rat (Sprague-Dawley)Oral (diet)LiverHighShorterHigh[1]
Rat (Fischer 344)Oral (diet)Mammary Gland, Liver, BladderHighShorterHigh[1][2]
Mouse (BALB/c)Oral (diet)Liver, BladderHighShorterHigh[1][2]
This compound RatOral (diet)LiverVery Low / InsignificantLongerLow

Note: Specific quantitative data for this compound from comparative studies is scarce, and its "weak activity" is a qualitative description from available literature.

Metabolic Activation and Mechanism of Action

The difference in carcinogenic potential between 2-AAF and its 9-hydroxy metabolite lies in their metabolic fate. The carcinogenicity of 2-AAF is primarily initiated by N-hydroxylation, a critical activation step.

Metabolic Activation Pathway of 2-Acetylaminofluorene:

2-AAF 2-AAF N-Hydroxy-2-AAF N-Hydroxy-2-AAF 2-AAF->N-Hydroxy-2-AAF CYP450 (N-hydroxylation) Detoxification Products Detoxification Products 2-AAF->Detoxification Products Ring Hydroxylation, etc. This compound This compound 2-AAF->this compound CYP450 (C9-hydroxylation) Reactive Esters Reactive Esters N-Hydroxy-2-AAF->Reactive Esters Sulfotransferase/ Acetyltransferase DNA Adducts DNA Adducts Reactive Esters->DNA Adducts Electrophilic Attack on DNA

Caption: Metabolic pathways of 2-acetylaminofluorene (2-AAF).

The key step is the N-hydroxylation of the acetylamino group, catalyzed by cytochrome P450 enzymes, to form N-hydroxy-2-acetylaminofluorene. This proximate carcinogen can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive electrophilic esters that readily bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.

In contrast, hydroxylation at the C9 position of the fluorene ring to form this compound is considered a detoxification pathway. This metabolite is more polar and is more readily conjugated and excreted from the body. It is not a substrate for the esterification enzymes that generate the highly reactive DNA-binding species.

Experimental Protocols

The assessment of carcinogenicity for these compounds typically follows standardized rodent bioassay protocols.

Typical Carcinogenicity Bioassay Workflow:

cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase Dose Range Finding Dose Range Finding Protocol Design Protocol Design Dose Range Finding->Protocol Design Animal Acclimation Animal Acclimation Protocol Design->Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration Clinical Observation Clinical Observation Compound Administration->Clinical Observation Body Weight & Food Consumption Body Weight & Food Consumption Clinical Observation->Body Weight & Food Consumption Necropsy Necropsy Body Weight & Food Consumption->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

Caption: Workflow of a standard rodent carcinogenicity bioassay.

A typical long-term carcinogenicity study in rodents involves the following key steps:

  • Dose Selection: Preliminary dose-range finding studies are conducted to determine the maximum tolerated dose (MTD) and lower dose levels.

  • Animal Model: Rats or mice are commonly used, with specific strains selected based on their known susceptibility to carcinogens.

  • Administration: The test compounds are typically administered in the diet, by gavage, or through drinking water for a significant portion of the animal's lifespan (e.g., 18-24 months for mice and rats).[3][4][5]

  • Observation: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and tumor development.

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of tumors.

  • Data Analysis: Tumor incidence, latency (time to tumor onset), and multiplicity (number of tumors per animal) are statistically analyzed to determine the carcinogenic potential of the compound.

Genotoxicity

The genotoxicity of 2-AAF is well-documented, with numerous studies demonstrating its ability to induce mutations and DNA damage in various test systems.[6] This genotoxic activity is directly linked to the formation of DNA adducts by its reactive metabolites. In contrast, this compound is not considered a significant genotoxic agent, which is consistent with its low carcinogenic potential.

Logical Relationship of Carcinogenicity:

2-AAF 2-AAF Metabolic Activation (N-hydroxylation) Metabolic Activation (N-hydroxylation) 2-AAF->Metabolic Activation (N-hydroxylation) This compound This compound 2-AAF->this compound C9-hydroxylation DNA Adduct Formation DNA Adduct Formation Metabolic Activation (N-hydroxylation)->DNA Adduct Formation Mutation & Genotoxicity Mutation & Genotoxicity DNA Adduct Formation->Mutation & Genotoxicity Carcinogenesis Carcinogenesis Mutation & Genotoxicity->Carcinogenesis Detoxification Detoxification This compound->Detoxification

Caption: Comparative carcinogenic pathways.

Conclusion

References

A Comparative Analysis of DNA Adducts from N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and N-acetoxy-2-acetylaminofluorene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA adducts formed by two key metabolites of the carcinogen 2-acetylaminofluorene (2-AAF): N-(9-Hydroxy-9H-fluoren-2-yl)acetamide (N-OH-AAF) and its more reactive ester, N-acetoxy-2-acetylaminofluorene (N-OAc-AAF). Understanding the differences in the formation, persistence, and cellular response to the DNA adducts of these compounds is crucial for elucidating their mechanisms of carcinogenicity and for the development of potential therapeutic interventions. This comparison is supported by experimental data and detailed methodologies for key analytical techniques.

Executive Summary

N-OH-AAF is a proximate carcinogen that requires further metabolic activation to react with DNA, whereas N-OAc-AAF is a more direct-acting electrophile. This fundamental difference in reactivity is reflected in the levels and types of DNA adducts they form. While both compounds can lead to the formation of similar adducts, primarily at the C8 and N2 positions of guanine, N-OAc-AAF generally induces a higher frequency of DNA adducts. The persistence of these adducts and the cellular signaling pathways they trigger, particularly the Nucleotide Excision Repair (NER) and DNA damage response (DDR) pathways, are critical determinants of their ultimate biological consequences, including mutagenesis and carcinogenesis.

Quantitative Comparison of DNA Adduct Formation

The following tables summarize quantitative data on the formation of DNA adducts by N-OH-AAF and N-OAc-AAF from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental systems and conditions.

Table 1: Comparison of Total DNA Adduct Levels

CompoundSystemDose/ConcentrationAdduct Level (adducts/10^8 nucleotides)Reference
N-OH-AAFRat Bone Marrow (in vivo)10 mg/kg~6.8[1]
N-OAc-AAFRat Bone Marrow (in vivo)10 mg/kg20.3[1]
N-OH-AAFRat Spleen (in vivo)10 mg/kg~3.9[1]
N-OAc-AAFRat Spleen (in vivo)10 mg/kg23.6[1]
N-OH-AAF3D Human Skin Model1 µg/cm² (3h)~100[2][3]
N-OAc-AAF3D Human Skin Model1 µg/cm² (3h)~100-1000[2][3]

Note: Adduct levels for N-OH-AAF in rat bone marrow and spleen were estimated based on the reported 3- and 6-fold lower formation compared to N-OAc-AAF[1].

Table 2: Relative Abundance of Major DNA Adducts

CompoundAdduct TypeSystemRelative Abundance (%)Reference
N-OH-AAFN-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)Rat Mammary Gland (in vivo)~100[4]
N-OH-AAFN-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)Primary Rat Hepatocytes~60 (initially)[5]
N-OH-AAF3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)Primary Rat HepatocytesMinor[5]
N-OAc-AAFN-(guanin-8-yl)-2-aminofluorene (G-C8-AF)Rat Bone Marrow & Spleen (in vivo)>80[1]
N-OAc-AAFN-(guanin-8-yl)-2-acetylaminofluorene (G-C8-AAF)Rat Bone Marrow & Spleen (in vivo)Minor[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

32P-Postlabeling Assay for DNA Adduct Detection

This ultrasensitive method is widely used for the detection and quantification of DNA adducts.

Materials:

  • Micrococcal nuclease (MN)

  • Spleen phosphodiesterase (SPD)

  • Nuclease P1

  • T4 polynucleotide kinase (PNK)

  • [γ-³²P]ATP (carrier-free, high specific activity)

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • Solvents for chromatography

Protocol:

  • DNA Digestion:

    • Isolate and purify DNA from the tissue or cell sample of interest.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates by incubation with a mixture of micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours.

  • Adduct Enrichment (Nuclease P1 method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while the bulky aromatic adducts are resistant to this enzyme.

  • ³²P-Labeling:

    • Incubate the nuclease P1-resistant adducts with T4 polynucleotide kinase and an excess of [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Apply the ³²P-labeled adduct mixture to a PEI-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to separate the various adducts from the excess [γ-³²P]ATP and other components.

  • Detection and Quantification:

    • Visualize the separated adduct spots by autoradiography.

    • Quantify the radioactivity of each spot using a phosphorimager or by scraping the spots and performing scintillation counting. Adduct levels are calculated relative to the total amount of DNA analyzed.

High-Performance Liquid Chromatography (HPLC) Analysis of DNA Adducts

HPLC coupled with various detectors is used for the separation and quantification of specific DNA adducts.

Materials:

  • DNAse I, snake venom phosphodiesterase, alkaline phosphatase

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., ammonium acetate or formate buffer, acetonitrile, methanol)

  • UV detector, fluorescence detector, or mass spectrometer (MS)

Protocol:

  • DNA Hydrolysis:

    • Enzymatically hydrolyze the DNA sample (typically 50-100 µg) to deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • HPLC Separation:

    • Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.

    • Elute the adducts using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the different adducts (dG-C8-AF, dG-C8-AAF, dG-N2-AAF) from the normal deoxyribonucleosides.

  • Detection and Quantification:

    • Monitor the column eluent using a UV detector at a wavelength where the adducts have strong absorbance (e.g., ~305 nm).

    • For higher sensitivity and specificity, a fluorescence detector or a mass spectrometer can be used.

    • Quantify the adducts by comparing the peak areas to those of authentic standards of known concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures discussed in this guide.

DNA_Adduct_Formation_and_Repair cluster_Metabolism Metabolic Activation cluster_Adduct_Formation DNA Adduct Formation cluster_Repair DNA Repair 2-AAF 2-AAF N-OH-AAF N-OH-AAF 2-AAF->N-OH-AAF CYP450 N-OAc-AAF N-OAc-AAF N-OH-AAF->N-OAc-AAF NAT DNA DNA N-OH-AAF->DNA Further Activation N-OAc-AAF->DNA Direct Reaction dG-C8-AF dG-C8-AF DNA->dG-C8-AF dG-C8-AAF dG-C8-AAF DNA->dG-C8-AAF dG-N2-AAF dG-N2-AAF DNA->dG-N2-AAF NER NER dG-C8-AF->NER dG-C8-AAF->NER Replication Replication dG-C8-AAF->Replication Stalls Replication Fork dG-N2-AAF->NER

Caption: Metabolic activation of 2-AAF and subsequent DNA adduct formation and repair.

NER_and_DDR_Signaling Bulky DNA Adduct Bulky DNA Adduct XPC-RAD23B XPC-RAD23B Bulky DNA Adduct->XPC-RAD23B Recognition Stalled Replication Fork Stalled Replication Fork Bulky DNA Adduct->Stalled Replication Fork TFIIH TFIIH XPC-RAD23B->TFIIH Recruitment XPA XPA TFIIH->XPA Recruitment RPA RPA XPA->RPA Stabilization XPG/XPF-ERCC1 XPG/XPF-ERCC1 RPA->XPG/XPF-ERCC1 Positioning Excision Excision XPG/XPF-ERCC1->Excision DNA_Polymerase DNA_Polymerase Excision->DNA_Polymerase Repair Synthesis DNA_Ligase DNA_Ligase DNA_Polymerase->DNA_Ligase Repair Synthesis ATR ATR Stalled Replication Fork->ATR Activation ATR->XPA Phosphorylation Chk1 Chk1 ATR->Chk1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest

Caption: Nucleotide Excision Repair (NER) and ATR-mediated DNA damage response to bulky adducts.

P32_Postlabeling_Workflow DNA_Sample DNA Sample (5-10 µg) Digestion Enzymatic Digestion (MN + SPD) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 32P-Labeling (T4 PNK + [γ-32P]ATP) Enrichment->Labeling TLC 2D-TLC Separation Labeling->TLC Detection Autoradiography & Quantification TLC->Detection

Caption: Experimental workflow for the ³²P-postlabeling assay.

Discussion

The data presented in this guide highlight that N-OAc-AAF is a more potent DNA damaging agent than its precursor, N-OH-AAF, leading to significantly higher levels of DNA adducts in various experimental systems[1]. The primary adducts formed by both compounds are at the C8 position of guanine, with the deacetylated dG-C8-AF often being the most persistent. The acetylated adduct, dG-C8-AAF, is a stronger blocker of DNA replication and transcription, which can lead to the stalling of replication forks[6].

The cellular response to these bulky DNA adducts is primarily mediated by the Nucleotide Excision Repair (NER) pathway[5][7]. The initial recognition of the DNA distortion caused by the adduct is carried out by the XPC-RAD23B complex[8]. This initiates a cascade of protein recruitment, including TFIIH, XPA, RPA, and the endonucleases XPG and XPF-ERCC1, which ultimately leads to the excision of the damaged DNA segment.

The stalling of replication forks by these adducts can activate the ATR-Chk1 signaling pathway[9]. ATR activation at stalled forks leads to the phosphorylation of downstream targets, including Chk1, which in turn mediates cell cycle arrest to allow time for DNA repair. There is also evidence for crosstalk between the NER machinery and the ATR pathway, with NER factors potentially playing a role in the recruitment and activation of ATR at sites of DNA damage[2].

References

Genotoxicity of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Versus Its Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its parent compound, N-(9H-fluoren-2-yl)acetamide. The information presented is based on experimental data from various in vitro genotoxicity assays, offering an objective analysis to aid in research and safety assessments.

Executive Summary

N-(9H-fluoren-2-yl)acetamide (2-AAF) is a well-established pro-mutagen and pro-carcinogen that requires metabolic activation to exert its genotoxic effects. Its primary proximate genotoxic metabolite is this compound (N-OH-2-AAF). Experimental evidence consistently demonstrates that N-OH-2-AAF exhibits a significantly higher intrinsic genotoxicity compared to its parent compound. This is attributed to its nature as a more direct-acting mutagen, readily forming DNA adducts that lead to mutations and chromosomal damage. In contrast, 2-AAF's genotoxicity is dependent on its biotransformation to N-OH-2-AAF and subsequent metabolic activation steps.

Data Presentation: Quantitative Comparison of Genotoxicity

The following tables summarize quantitative data from key genotoxicity assays, comparing the effects of N-(9H-fluoren-2-yl)acetamide and this compound.

Table 1: Comet Assay Results in Reconstructed Human Skin Models

CompoundConcentration (µg/mL)% Tail DNA (Mean ± SD)Fold Increase vs. Control
N-(9H-fluoren-2-yl)acetamide (2-AAF) 0 (Control)2.5 ± 0.51.0
503.1 ± 0.71.2
1504.2 ± 0.91.7
This compound (N-OH-2-AAF) 0 (Control)2.6 ± 0.61.0
18.9 ± 1.53.4
425.4 ± 4.19.8

Data adapted from studies on 3D reconstructed human skin tissues. The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. A higher percentage of DNA in the comet tail indicates greater DNA damage.

Table 2: Micronucleus Assay Results in Reconstructed Human Skin Models

CompoundConcentration (µg/mL)% Micronucleated Binucleated Cells (Mean ± SD)Fold Increase vs. Control
N-(9H-fluoren-2-yl)acetamide (2-AAF) 0 (Control)1.2 ± 0.31.0
501.4 ± 0.41.2
1501.5 ± 0.51.3
This compound (N-OH-2-AAF) 0 (Control)1.1 ± 0.21.0
11.3 ± 0.31.2
41.2 ± 0.41.1

Data adapted from studies on 3D reconstructed human skin tissues. The micronucleus assay assesses chromosomal damage by measuring the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. In this specific model, N-OH-2-AAF did not show a significant increase in micronuclei, suggesting the DNA damage induced might be more readily repaired or lead to other endpoints in this system.[1][2]

Table 3: Ames Test (Bacterial Reverse Mutation Assay) - Qualitative Summary

CompoundMetabolic Activation (S9)Salmonella typhimurium Strain TA98 (Frameshift Mutations)Salmonella typhimurium Strain TA100 (Base-pair Substitutions)
N-(9H-fluoren-2-yl)acetamide (2-AAF) Without S9NegativeNegative
With S9PositiveWeakly Positive
This compound (N-OH-2-AAF) Without S9PositivePositive
With S9Strongly PositiveStrongly Positive

This table provides a qualitative summary based on established knowledge of these compounds. The Ames test uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive result indicates that the chemical is mutagenic. 2-AAF requires metabolic activation (S9 fraction) to become mutagenic, particularly causing frameshift mutations detected by strain TA98.[3] N-OH-2-AAF, being a more direct-acting metabolite, is expected to be mutagenic even without S9 and show enhanced mutagenicity with S9 due to further activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is performed to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) are commonly used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify pro-mutagens that require metabolic conversion to become active.

  • Procedure:

    • The test compound, at various concentrations, is mixed with the bacterial culture and, in the case of metabolic activation, the S9 mix.

    • This mixture is then plated on a minimal glucose agar medium lacking histidine.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[4][5]

Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

  • Cell Culture: Human or mammalian cells (e.g., human lymphocytes, CHO, V79, TK6) are cultured in appropriate media.

  • Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9). A solvent control and a positive control are included.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the negative control. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, tissues).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium bromide) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) and tail length. An increase in these parameters indicates an increase in DNA damage.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows related to the genotoxicity of N-(9H-fluoren-2-yl)acetamide and its hydroxylated metabolite.

Metabolic_Activation_Pathway cluster_0 Metabolic Activation cluster_1 DNA Adduct Formation 2-AAF N-(9H-fluoren-2-yl)acetamide (2-AAF) N-OH-2-AAF This compound (N-OH-2-AAF) 2-AAF->N-OH-2-AAF CYP450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-sulfonyloxy-2-AAF) N-OH-2-AAF->Reactive_Ester Sulfotransferase (SULT) or N,O-acetyltransferase (NAT) Nitrenium_Ion Arylnitrenium Ion Reactive_Ester->Nitrenium_Ion Heterolytic Cleavage DNA_Adduct DNA Adduct (e.g., dG-C8-AAF) Nitrenium_Ion->DNA_Adduct Covalent Binding to Guanine DNA DNA

Caption: Metabolic activation pathway of N-(9H-fluoren-2-yl)acetamide.

DNA_Damage_Response_Pathway cluster_0 DNA Damage Response DNA_Adduct Bulky DNA Adduct (e.g., dG-C8-AAF) Replication_Fork_Stall Replication Fork Stall DNA_Adduct->Replication_Fork_Stall NER Nucleotide Excision Repair (NER) Repaired_DNA Repaired DNA NER->Repaired_DNA TLS Translesion Synthesis (TLS) Mutation Mutation TLS->Mutation Replication_Fork_Stall->NER Error-free Repair Replication_Fork_Stall->TLS Error-prone Bypass Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork_Stall->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->NER Time for Repair Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: DNA damage response to bulky fluorene-DNA adducts.

Experimental_Workflow_Genotoxicity cluster_Ames Ames Test cluster_Micronucleus Micronucleus Assay cluster_Comet Comet Assay A1 Bacterial Culture (S. typhimurium) A2 Exposure to Compound (+/- S9) A1->A2 A3 Plating on Minimal Media A2->A3 A4 Incubation & Colony Counting A3->A4 M1 Mammalian Cell Culture M2 Exposure to Compound M1->M2 M3 Cytokinesis Block (Cytochalasin B) M2->M3 M4 Harvest, Fix & Stain M3->M4 M5 Microscopic Scoring M4->M5 C1 Single Cell Suspension C2 Embed in Agarose & Lyse C1->C2 C3 Alkaline Unwinding & Electrophoresis C2->C3 C4 Stain & Visualize C3->C4 C5 Image Analysis C4->C5

Caption: General experimental workflows for in vitro genotoxicity assays.

References

A Comparative Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide (N-OH-AAF), a key metabolite of the carcinogen 2-acetylaminofluorene (AAF). Understanding the metabolic fate of this compound is crucial for assessing its toxicological and carcinogenic potential. This document summarizes key metabolic pathways, presents available quantitative data, and outlines the experimental protocols used in these studies.

Metabolic Pathways of this compound

This compound undergoes a complex series of metabolic transformations, primarily categorized into activation pathways that can lead to genotoxicity and detoxification pathways. The balance between these pathways can vary significantly across different species and tissues.

Key Metabolic Transformations:
  • O-Acetylation (Bioactivation): This is a critical activation step catalyzed by N-acetyltransferases (NATs), particularly NAT1 and NAT2. The resulting N-acetoxy-arylamine is a highly reactive electrophile that can form DNA adducts.

  • Deacetylation: The removal of the acetyl group leads to the formation of N-hydroxy-2-aminofluorene (N-OH-AF), another genotoxic metabolite.

  • Ring Hydroxylation (Detoxification): The addition of hydroxyl groups to the fluorene ring structure, for example at the C7 position, is generally considered a detoxification pathway, leading to more water-soluble and excretable metabolites.

  • Oxidation: N-OH-AAF can be oxidized to form 2-nitrosofluorene and N-acetoxy-N-2-acetylaminofluorene, contributing to its metabolic activation.[1]

  • Reduction: There is evidence for the reduction of N-OH-AAF back to its parent compound, 2-acetylaminofluorene (AAF).

The following diagram illustrates the primary metabolic pathways of this compound.

Metabolic Pathway of this compound cluster_0 Metabolism of this compound cluster_1 Bioactivation Pathways cluster_2 Detoxification & Other Pathways N-OH-AAF This compound (N-OH-AAF) N_Acetoxy_AAF N-Acetoxy-2-acetylaminofluorene N-OH-AAF->N_Acetoxy_AAF O-Acetylation (NAT1, NAT2) N_OH_AF N-Hydroxy-2-aminofluorene (N-OH-AF) N-OH-AAF->N_OH_AF Deacetylation 2_Nitrosofluorene 2-Nitrosofluorene N-OH-AAF->2_Nitrosofluorene Oxidation Ring_Hydroxylated_Metabolites Ring-Hydroxylated Metabolites (e.g., 7-OH-AAF) N-OH-AAF->Ring_Hydroxylated_Metabolites Ring Hydroxylation (Cytochrome P450) AAF 2-Acetylaminofluorene (AAF) N-OH-AAF->AAF Reduction DNA_Adducts DNA Adducts N_Acetoxy_AAF->DNA_Adducts Spontaneous reaction N_OH_AF->DNA_Adducts Further activation Experimental Workflow cluster_workflow In Vitro Metabolism Experimental Workflow Start Start Preparation Prepare Incubation Mixture (Buffer, Microsomes, Cofactors) Start->Preparation Pre-incubation Pre-incubate at 37°C Preparation->Pre-incubation Initiation Add N-OH-AAF to Initiate Reaction Pre-incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., add cold solvent) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by HPLC or LC-MS/MS Centrifugation->Analysis End End Analysis->End

References

Potency of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in the Landscape of Chemical Carcinogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the carcinogenic potential of chemical compounds is paramount. This guide provides a comparative analysis of the carcinogenic potency of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and other well-characterized carcinogens, supported by experimental data and methodologies.

This compound is a significant metabolite of the model procarcinogen 2-acetylaminofluorene (AAF). The carcinogenicity of AAF is intricately linked to its metabolic activation, a process in which N-hydroxylation to form this compound is a critical step. This hydroxylated metabolite is considered a more proximate and potent carcinogen than its parent compound. This guide places the carcinogenic potency of this metabolite in context with other known carcinogens: Aflatoxin B1, a potent mycotoxin; Benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in smoke and soot; and Dimethylnitrosamine, a representative of the nitrosamine class of carcinogens.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of a chemical is often quantified by its TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have remained tumor-free at a zero dose. The following table summarizes the TD50 values for the selected carcinogens, primarily based on studies in rodents.

CompoundSpecies/SexTarget Organ(s)TD50 (mg/kg/day)
This compound --No direct TD50 value available; however, it is considered more potent than its parent compound, 2-acetylaminofluorene.
2-Acetylaminofluorene (AAF) Rat (male)Liver, Bladder2.31
Rat (female)Mammary Gland, Liver2.87
Mouse (male)Liver13.5
Mouse (female)Liver, Bladder16.9
Aflatoxin B1 Rat (male)Liver0.0008
Rat (female)Liver0.0036
Mouse (male)Liver0.32
Benzo[a]pyrene Rat (male)Mammary Gland, Forestomach0.04
Rat (female)Mammary Gland, Forestomach0.05
Mouse (male)Forestomach, Liver, Lung0.21
Mouse (female)Forestomach, Liver, Lung0.28
Dimethylnitrosamine Rat (male)Liver, Kidney0.088
Rat (female)Liver0.14
Mouse (male)Liver, Lung0.17
Mouse (female)Liver, Lung0.24

Experimental Protocols for Carcinogenicity Bioassays

The determination of carcinogenic potential relies on standardized and rigorous experimental protocols. The most common are long-term animal bioassays conducted according to guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).

General Protocol Outline (based on OECD Guideline 451):

  • Test Animals: Typically, rats and mice are used. Animals are young, healthy, and of a specified strain. Both sexes are used, with at least 50 animals per sex per group.

  • Administration of the Test Substance: The route of administration mimics potential human exposure and is often oral (in the diet, drinking water, or by gavage). Dosing is conducted daily for a major portion of the animal's lifespan (e.g., 18-24 months for mice and 24-30 months for rats).

  • Dose Levels: At least three dose levels are used, plus a control group. The highest dose is the maximum tolerated dose (MTD), which causes some toxicity but not significant mortality. Lower doses are fractions of the MTD.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.

Signaling Pathways and Mechanisms of Carcinogenesis

The carcinogenic activity of these compounds is initiated by their metabolic activation to reactive electrophilic species that can bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the development of cancer.

Metabolic Activation of 2-Acetylaminofluorene (AAF):

The metabolic pathway of AAF is a multi-step process, with N-hydroxylation being a key activation step.

Metabolic_Activation_of_AAF AAF 2-Acetylaminofluorene (AAF) N_OH_AAF This compound (Proximate Carcinogen) AAF->N_OH_AAF CYP450 (N-hydroxylation) Sulfotransferase Sulfotransferase N_OH_AAF->Sulfotransferase N_Acetoxy_AAF N-Acetoxy-2-acetylaminofluorene Sulfotransferase->N_Acetoxy_AAF PAPS Arylamidonium_Ion Arylamidonium Ion (Ultimate Carcinogen) N_Acetoxy_AAF->Arylamidonium_Ion Spontaneous DNA_Adducts DNA Adducts Arylamidonium_Ion->DNA_Adducts Covalent Binding to Guanine Mutation Mutation DNA_Adducts->Mutation Replication Error Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of 2-acetylaminofluorene to its ultimate carcinogenic form.

Mechanisms of Other Carcinogens:

  • Aflatoxin B1: Metabolized by cytochrome P450 enzymes to a highly reactive epoxide, which binds to the N7 position of guanine in DNA.

  • Benzo[a]pyrene: Undergoes a series of enzymatic reactions to form a diol epoxide that intercalates into DNA and forms covalent adducts with guanine.

  • Dimethylnitrosamine: Metabolized by CYP enzymes to a methylating agent that can alkylate DNA bases, particularly guanine.

This comparative guide highlights the potent carcinogenicity of this compound, placing it within the context of other significant chemical carcinogens. While a direct TD50 value is not yet established, its role as a key activated metabolite of AAF underscores its importance in chemical carcinogenesis research and risk assessment.

Cross-Validation of Analytical Methods for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its analogues is critical for advancing research and ensuring product quality. This guide provides a comparative analysis of two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the closely related and well-studied compound, 2-acetylaminofluorene (2-AAF), and its hydroxylated metabolites. The analytical principles and experimental protocols detailed herein are directly applicable and provide a strong foundation for method development and validation for the target compound.

Comparative Overview of Analytical Techniques

The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the instrumentation available. HPLC-UV is a widely accessible and robust technique suitable for routine analysis and quality control. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Nanogram (ng) rangePicogram (pg) to femtogram (fg) range
Selectivity Moderate; co-eluting substances with similar UV spectra can interfere.High; distinguishes compounds based on parent and fragment ion masses.
Speed Longer run times (typically 15-30 minutes).Faster run times (typically 2-10 minutes).
Instrumentation Widely available and relatively low cost.More specialized and higher cost.
Applications Purity assessment, content uniformity, routine quality control.Metabolite identification, impurity profiling, bioanalysis of complex samples.

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are presented below. These protocols are based on established methods for analogous compounds and serve as a starting point for method development for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of the main compound in bulk drug substances and simple formulations.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 20 µL
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the determination of this compound and its metabolites in complex biological matrices.

Sample Preparation (for biological samples):

  • Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma or serum.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 reverse-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
Injection Volume 5 µL

Method Validation Data Comparison

The following table summarizes typical validation parameters for HPLC-UV and UPLC-MS/MS methods based on the analysis of structurally related aromatic amides. These values provide an indication of the expected performance for an analytical method for this compound.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for sample analysis using both HPLC-UV and UPLC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Weighing dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System filter->hplc detector UV Detector hplc->detector data Data Acquisition & Processing detector->data UPLC_MS_Workflow cluster_prep Sample Preparation (Biological) cluster_analysis UPLC-MS/MS Analysis start Plasma/Serum Sample precipitate Protein Precipitation start->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC System reconstitute->uplc ms Tandem Mass Spectrometer uplc->ms data Data Acquisition & Processing ms->data

Reproducibility of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Carcinogenesis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the carcinogenic potential of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a key metabolite of the well-studied procarcinogen N-2-fluorenylacetamide (2-AAF), reveals a consistent pattern of increased carcinogenic activity compared to its parent compound across different animal models. This guide provides a comparative overview of seminal studies, focusing on the reproducibility of their findings, experimental designs, and the metabolic pathways influencing its carcinogenic action.

This compound, also known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a primary metabolite of 2-AAF.[1][2] The carcinogenicity of 2-AAF is largely dependent on its metabolic activation to reactive compounds that can damage cellular macromolecules.[3] The N-hydroxylation of 2-AAF to form N-OH-AAF is a critical step in this activation process, leading to a more potent carcinogen.[1][2][4][5] This guide examines the key studies that established the carcinogenic profile of N-OH-AAF and assesses the consistency of their results.

Comparative Carcinogenicity Data

The following tables summarize the key quantitative findings from pivotal carcinogenesis bioassays of this compound and its parent compound, 2-AAF.

Table 1: Carcinogenicity of this compound vs. 2-AAF in Rats

ParameterMiller et al. (1961)[1][2]
Animal Model Rats
Test Compound This compound (N-OH-AAF)
Parent Compound N-2-fluorenylacetamide (2-AAF)
Administration Diet
Tumor Sites with Increased Incidence for N-OH-AAF Liver, mammary gland, small intestine, ear duct, forestomach
Key Finding N-OH-AAF was found to be more active than 2-AAF in producing tumors at multiple sites.[1][2]

Table 2: Carcinogenicity of this compound vs. 2-AAF in Rabbits

ParameterIrving et al. (1967)[6][7]
Animal Model Rabbits
Test Compound This compound (N-OH-AAF)
Parent Compound N-2-fluorenylacetamide (2-AAF)
Administration Intraperitoneal injection
Dosage 30 mg/kg, 3 times weekly for 40 weeks
Tumor Incidence (Peritoneal Sarcomas) High incidence (10/17 rabbits) with N-OH-AAF
Tumor Incidence (Abdominal Wall Tumors) Low incidence (2/14 rabbits) with 2-AAF
Key Finding N-OH-AAF was more carcinogenic at the site of injection than 2-AAF.[6]

Experimental Protocols

A detailed examination of the experimental methodologies is crucial for assessing the reproducibility of these studies.

Miller et al. (1961) - Rat Study[1][2]
  • Objective: To compare the carcinogenic activity of N-OH-AAF with its parent amide, 2-AAF, in rats.

  • Animal Model: Rats (specific strain not detailed in the abstract).

  • Test Substance: N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

  • Control Substance: 2-acetylaminofluorene (2-AAF).

  • Route of Administration: The compounds were administered in the diet.

  • Duration: The experiment was terminated at 8 months.

  • Endpoints: Incidence and location of tumors.

  • Key Observations: The study found that N-OH-AAF induced a higher incidence of tumors in the liver, mammary gland, small intestine, and ear duct compared to 2-AAF. Notably, N-OH-AAF also induced papillomas and squamous-cell carcinomas in the forestomach, a site where 2-AAF was inactive.

Irving et al. (1967) - Rabbit Study[6][7]
  • Objective: To investigate the carcinogenicity of 2-AAF and N-OH-AAF in the rabbit.

  • Animal Model: Rabbits.

  • Test Substance: N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

  • Control Substance: 2-acetylaminofluorene (2-AAF).

  • Route of Administration: Intraperitoneal injection.

  • Dosing Regimen: 30 mg/kg of either compound was administered three times a week for 40 weeks.

  • Endpoints: Survival, weight gain, and tumor incidence.

  • Key Observations: N-OH-AAF was found to be more toxic than 2-AAF, as evidenced by lower survival rates and weight gain. A high incidence of peritoneal sarcomas (10 out of 17 rabbits) was observed in the N-OH-AAF treated group, while the 2-AAF group had a much lower incidence of tumors (2 out of 14 rabbits with undifferentiated tumors in the abdominal wall). This study demonstrated the potent local carcinogenic effect of N-OH-AAF upon injection.

Metabolic Activation and Signaling Pathways

The carcinogenicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the key metabolic pathway from the procarcinogen 2-AAF to the ultimate reactive species that can interact with DNA, leading to tumor initiation.

Metabolic_Activation_of_2AAF Procarcinogen N-2-fluorenylacetamide (2-AAF) Proximate_Carcinogen This compound (N-OH-AAF) Procarcinogen->Proximate_Carcinogen N-Hydroxylation (Cytochrome P450) Ultimate_Carcinogen Reactive Esters (e.g., N-sulfoxy-AAF) Proximate_Carcinogen->Ultimate_Carcinogen Sulfation/Acetylation DNA_Adducts DNA Adducts Ultimate_Carcinogen->DNA_Adducts Covalent Binding Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation Mutation

Metabolic activation of N-2-fluorenylacetamide to its ultimate carcinogenic form.

Experimental Workflow for Carcinogenicity Bioassay

The general workflow for a long-term carcinogenicity bioassay, as exemplified by the studies cited, is depicted in the following diagram. This process is fundamental to assessing the carcinogenic potential of chemical compounds.

Carcinogenesis_Bioassay_Workflow start Animal Selection (e.g., Rats, Rabbits) acclimation Acclimation Period start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Chronic Dosing (e.g., Diet, Injection) randomization->dosing observation In-life Observations (Clinical Signs, Body Weight) dosing->observation termination Terminal Sacrifice observation->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis (Tumor Incidence) histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

A generalized workflow for a typical animal carcinogenicity bioassay.

Logical Framework for Reproducibility Assessment

The assessment of the reproducibility of carcinogenesis studies for this compound relies on a comparative analysis of multiple independent studies. The following diagram illustrates the logical relationship in this assessment.

Reproducibility_Assessment study1 Initial Carcinogenesis Study (e.g., Miller et al., 1961) comparison Comparative Analysis study1->comparison study2 Subsequent Independent Study (e.g., Irving et al., 1967) study2->comparison parameters Comparison Parameters: - Animal Model - Route of Administration - Dosage - Tumor Incidence & Type comparison->parameters consistency Consistency of Findings comparison->consistency reproducibility Assessment of Reproducibility consistency->reproducibility

Logical flow for assessing the reproducibility of carcinogenesis findings.

References

A Comparative Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a critical metabolite of the well-characterized procarcinogen N-(9H-fluoren-2-yl)acetamide (2-AAF). Understanding the distinct biological activities of N-OH-AAF in both cellular (in vitro) and whole-organism (in vivo) settings is paramount for a comprehensive assessment of its toxicological and carcinogenic potential. This guide provides an objective comparison of the in vivo and in vitro effects of N-OH-AAF, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, offering a direct comparison of the in vitro and in vivo effects of this compound.

Table 1: In Vitro Cytotoxicity and Mutagenicity

Cell LineEndpointConcentration/DoseResultKey Condition
V79 Chinese Hamster CellsCytotoxicity & MutagenicityNot specifiedActiveDependent on deacetylation
Salmonella typhimurium TA98MutagenicityNot specifiedMutagenicNitroreductase independent
TK6 Human LymphoblastsCytotoxicity & Mutagenicity0-50 µMInactiveWithout metabolic activation
TK6 Human LymphoblastsCytotoxicity & MutagenicityNot specifiedActiveWith N,O-acyltransferase (AHAT)
3D Reconstructed Human SkinDNA Damage (Comet Assay)Not specifiedDNA damage inducedTopical application

Table 2: In Vivo Toxicity and Carcinogenicity

Animal ModelRoute of AdministrationDosagePrimary Outcome(s)Comparative Note
RabbitsOral50 mg/day for 56 weeksDecreased survival, bladder hyperplasiaMore toxic than 2-AAF
RabbitsSubcutaneous injectionNot specifiedHigh incidence of peritoneal sarcomasMore carcinogenic at injection site than 2-AAF
RatsNot specifiedNot specifiedIncreased carcinogenic activityMore carcinogenic than 2-AAF[1]
Sprague-Dawley Rats (Male)Intraperitoneal injectionNot specified6-7 times more susceptible to acute toxicity than femalesToxicity correlates with hepatic sulfotransferase activity[2]
Fischer RatsIntraperitoneal injectionNot specifiedEqually toxic in males and femalesStrain-dependent toxicity observed[2]
Wistar RatsIntraperitoneal injectionNot specifiedTwice as toxic in males as in femalesStrain-dependent toxicity observed[2]
RatsIntraperitoneal injection with sulfateNot specifiedIncreased toxicity and DNA bindingSulfate enhances reactivity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

In Vitro Assays

1. V79 Cell Mutagenicity and Cytotoxicity Assay

  • Cell Line: V79 Chinese hamster lung fibroblasts.

  • Treatment: Cells were exposed to this compound.

  • Endpoint:

    • Mutagenicity: Induction of 6-thioguanine resistant clones.

    • Cytotoxicity: Measured by cell survival/colony-forming ability.

  • Co-treatment: The deacetylase inhibitor paraoxon was used to investigate the role of deacetylation in the compound's activity.

  • Metabolic Activation: The study also utilized Salmonella typhimurium TA98 as a target organism with the addition of a V79 cell homogenate to assess metabolic potentiation.[4]

2. Ames Test (Salmonella typhimurium Mutagenicity Assay)

  • Bacterial Strain: Salmonella typhimurium TA98FR and TA100FR (nitroreductase deficient).

  • Metabolic Activation: Rat liver microsomes or 105,000 g supernatant fractions were used to mediate metabolic activation.

  • Treatment: The bacteria were exposed to this compound and its deacetylated metabolites.

  • Endpoint: The number of revertant colonies was counted to determine the mutagenic potential.[5]

3. Human Lymphoblast Mutagenicity Assay

  • Cell Line: TK6 human lymphoblasts.

  • Treatment: Exponentially growing cells were exposed to a range of concentrations of this compound (0-50 µM).

  • Metabolic Activation: A partially purified preparation of hamster-liver N-arylhydroxamic acid N,O-acyltransferase (AHAT) was added to the culture to facilitate metabolic activation.

  • Endpoint:

    • Toxicity: Assessed by cell survival.

    • Mutagenicity: Measured at the thymidine kinase (tk) locus.[6]

4. 3D Reconstructed Human Skin Comet Assay

  • Tissue Model: 3D reconstructed human skin tissues.

  • Treatment: The tissues were topically treated with this compound.

  • Endpoint: DNA damage was assessed using the Comet assay, which measures DNA strand breaks.[7]

In Vivo Studies

1. Rabbit Carcinogenicity Study

  • Animal Model: Rabbits.

  • Administration:

    • Oral: Fed daily doses of 70 mg of 2-acetylaminofluorene or 50 mg of this compound for 56 weeks.

    • Subcutaneous Injection: Injected with the compound.

  • Endpoints:

    • Survival rates and body weight changes were monitored.

    • Histopathological examination of tissues, particularly the urinary tract and peritoneum, for hyperplasia, metaplasia, and tumors.[8]

2. Rat Acute Toxicity and Carcinogenicity Studies

  • Animal Models: Various rat strains including Sprague-Dawley, Fischer, and Wistar.

  • Administration: Intraperitoneal injection of a single dose.

  • Endpoints:

    • Acute Toxicity: Determination of the LD50 (lethal dose for 50% of the animals).

    • Carcinogenicity: Long-term studies to observe tumor formation.

  • Biochemical Analysis: Hepatic N-hydroxy-2-acetylaminofluorene sulfotransferase activity was measured to correlate with toxicity.[2]

3. In Vivo DNA Adduct Formation Analysis

  • Animal Model: Rats.

  • Treatment: A single dose of this compound was administered.

  • Sample Collection: Liver tissue was collected at different time points (e.g., 1 and 9 days) post-treatment.

  • DNA Analysis:

    • Hepatic DNA was isolated and digested with HindIII restriction endonuclease.

    • Repetitive DNA fragments were separated by gel electrophoresis.

    • DNA adducts were assayed by ³²P postlabeling.[9]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the action of this compound.

Metabolic_Activation_Pathway 2-Acetylaminofluorene (Procarcinogen) 2-Acetylaminofluorene (Procarcinogen) This compound (Proximate Carcinogen) This compound (Proximate Carcinogen) 2-Acetylaminofluorene (Procarcinogen)->this compound (Proximate Carcinogen) N-hydroxylation (CYP450) Reactive Electrophilic Esters (e.g., N-sulfoxy, N-acetoxy) Reactive Electrophilic Esters (e.g., N-sulfoxy, N-acetoxy) This compound (Proximate Carcinogen)->Reactive Electrophilic Esters (e.g., N-sulfoxy, N-acetoxy) Sulfation (SULTs) or O-Acetylation (NATs) DNA Adducts DNA Adducts Reactive Electrophilic Esters (e.g., N-sulfoxy, N-acetoxy)->DNA Adducts Covalent Binding to DNA Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis

Caption: Metabolic activation of 2-AAF to its ultimate carcinogenic form.

Experimental_Workflow_In_Vitro_Mutagenicity cluster_cell_culture Cell Culture & Treatment cluster_activation Metabolic Activation (Optional) cluster_endpoint Endpoint Analysis Cell Seeding Cell Seeding Treatment with\nN-OH-AAF Treatment with N-OH-AAF Cell Seeding->Treatment with\nN-OH-AAF Incubation Incubation Treatment with\nN-OH-AAF->Incubation Addition of\nMetabolic Enzymes (e.g., AHAT) Addition of Metabolic Enzymes (e.g., AHAT) Treatment with\nN-OH-AAF->Addition of\nMetabolic Enzymes (e.g., AHAT) co-treatment Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Mutagenicity Assay\n(e.g., 6-TG resistance) Mutagenicity Assay (e.g., 6-TG resistance) Incubation->Mutagenicity Assay\n(e.g., 6-TG resistance) Addition of\nMetabolic Enzymes (e.g., AHAT)->Incubation Data Analysis Data Analysis Cell Viability Assay->Data Analysis Mutagenicity Assay\n(e.g., 6-TG resistance)->Data Analysis

Caption: Generalized workflow for in vitro mutagenicity and cytotoxicity testing.

Logical_Relationship_Toxicity_Factors N-OH-AAF\nToxicity/Carcinogenicity N-OH-AAF Toxicity/Carcinogenicity Metabolic Activation\n(e.g., Sulfation) Metabolic Activation (e.g., Sulfation) Metabolic Activation\n(e.g., Sulfation)->N-OH-AAF\nToxicity/Carcinogenicity Animal Strain Animal Strain Enzyme Levels\n(e.g., Sulfotransferase) Enzyme Levels (e.g., Sulfotransferase) Animal Strain->Enzyme Levels\n(e.g., Sulfotransferase) Sex Sex Sex->Enzyme Levels\n(e.g., Sulfotransferase) Route of Administration Route of Administration Route of Administration->N-OH-AAF\nToxicity/Carcinogenicity Enzyme Levels\n(e.g., Sulfotransferase)->Metabolic Activation\n(e.g., Sulfation)

Caption: Factors influencing the in vivo toxicity of N-OH-AAF.

References

A Comparative Guide to Confirming the Structure of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of DNA adducts derived from N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a key metabolite of the model procarcinogen N-acetyl-2-aminofluorene (AAF). The accurate structural elucidation of these adducts is critical for understanding the mechanisms of chemical carcinogenesis and for the development of potential therapeutic interventions.

Introduction to this compound Adducts

This compound is a metabolite of N-acetyl-2-aminofluorene (AAF), a compound extensively used in cancer research.[1] The metabolic activation of AAF leads to the formation of reactive intermediates that covalently bind to DNA, forming adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. The primary sites of adduction for AAF metabolites are the C8 and N2 positions of guanine.[1] The major adducts identified are N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF).[1] Confirming the precise structure of these adducts is paramount for linking specific chemical exposures to biological outcomes.

Comparison of Analytical Techniques

The structural confirmation of this compound adducts relies on a variety of analytical techniques, each with its own strengths and limitations. The choice of method often depends on the specific research question, the required level of sensitivity, and the amount of sample available.

Feature³²P-Postlabeling AssayLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Principle Ultrasensitive detection of DNA adducts through radioactive labeling of modified nucleotides.Separation of adducted nucleosides or bases by liquid chromatography followed by mass analysis for identification and quantification.Provides detailed information on the chemical environment and three-dimensional structure of the adduct in solution.Determines the precise three-dimensional atomic structure of the adducted DNA in a crystalline state.
Sensitivity Extremely high (1 adduct in 10¹⁰ nucleotides).[2]High (3 adducts in 10⁸ to 1 in 10⁹ nucleotides).[3][4]Moderate to low (requires micromolar to millimolar concentrations).Low (requires high-quality crystals).
Sample Requirement Very low (microgram quantities of DNA).[2]Low to moderate (microgram to milligram quantities of DNA).[3]High (milligram quantities of purified adduct).High (milligram quantities of highly pure, crystallizable adduct).
Structural Information Limited; provides information on the presence of adducts but not their specific structure.[1]Provides molecular weight of the adduct and fragmentation patterns for structural elucidation.[5]Provides detailed information on bond connectivity, conformation, and dynamics of the adduct and its effect on DNA structure.Provides the most definitive, high-resolution three-dimensional structure of the adduct within the DNA helix.[6]
Quantitative Capability Quantitative.Highly quantitative, especially with the use of isotopically labeled internal standards.[7]Can be quantitative but is more often used for structural and conformational analysis.Not typically used for quantification of adduct levels in biological samples.
Strengths Unparalleled sensitivity for detecting low levels of adducts.Excellent balance of sensitivity, specificity, and structural information; suitable for complex biological samples.Provides detailed insights into the solution-state conformation and dynamics of adducts.Provides the "gold standard" for atomic-level structural determination.
Limitations Provides no direct structural information; requires handling of radioactive materials.[1]Sensitivity can be lower than ³²P-postlabeling for some adducts; potential for ion suppression effects.Lower sensitivity compared to other methods; requires relatively large amounts of pure sample.Requires the ability to grow high-quality crystals, which can be challenging for adducted DNA.[8]

Experimental Protocols

³²P-Postlabeling Assay for Aromatic Amine-DNA Adducts

This method is designed for the ultrasensitive detection of aromatic amine-DNA adducts.

Materials:

  • DNA sample

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • TLC developing solvents

Procedure:

  • DNA Digestion: Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended for high sensitivity): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the more resistant adducted nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

  • TLC Separation: Apply the labeled nucleotide mixture to a PEI-cellulose TLC plate and develop using a multi-directional chromatography system with appropriate solvent systems to separate the adducted nucleotides from normal nucleotides.

  • Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adducts. Quantify the adduct levels by scintillation counting or phosphorimaging of the excised adduct spots.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound-Guanine Adducts

This protocol outlines the steps for the sensitive and specific detection and quantification of fluorenylacetamide-guanine adducts.

Materials:

  • DNA sample

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

  • C18 reverse-phase HPLC column

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)

  • Isotopically labeled internal standards (optional, for absolute quantification)

Procedure:

  • DNA Hydrolysis: Enzymatically digest 10-100 µg of DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup (Optional): Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove interfering substances.

  • LC Separation: Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the adducted nucleosides from the normal nucleosides.

  • MS/MS Detection: Introduce the eluent from the LC column into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions of the target adducts (e.g., for dG-C8-AAF).

  • Data Analysis: Identify the adducts based on their retention time and specific mass transitions. Quantify the adducts by comparing their peak areas to those of known standards or isotopically labeled internal standards.

NMR Spectroscopy for Structural Analysis of Fluorenylacetamide-DNA Adducts

This protocol is for obtaining detailed structural information of a purified fluorenylacetamide-DNA adduct.

Materials:

  • Purified DNA adduct (milligram quantities)

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the purified DNA adduct in a deuterated solvent to a final concentration in the high micromolar to millimolar range. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra. This may include:

    • ¹H NMR for initial characterization.

    • ¹³C and ¹⁵N NMR (if isotopically labeled) for further structural detail.

    • 2D correlation experiments (e.g., COSY, TOCSY) to establish proton spin systems.

    • 2D nuclear Overhauser effect spectroscopy (NOESY) to determine through-space proton-proton distances, which are crucial for defining the three-dimensional structure.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the NMR signals to specific atoms in the adduct. Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of structures that are consistent with the experimental data.

X-ray Crystallography of DNA with Bulky Adducts

This protocol describes the general steps for determining the crystal structure of a DNA duplex containing a fluorenylacetamide adduct.

Materials:

  • Synthesized and purified DNA oligonucleotide containing the adduct

  • Complementary DNA strand

  • Crystallization screening kits

  • Crystallization plates

  • X-ray diffractometer

Procedure:

  • Sample Preparation: Synthesize and purify a short DNA oligonucleotide containing the this compound adduct at a specific site. Anneal this with a complementary DNA strand to form a duplex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging drop or sitting drop vapor diffusion to find conditions that yield high-quality crystals.

  • X-ray Diffraction Data Collection: Mount a suitable crystal in the X-ray beam of a diffractometer. Rotate the crystal and collect diffraction data at multiple orientations.

  • Structure Determination: Process the diffraction data to obtain a set of structure factor amplitudes. Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or anomalous dispersion.

  • Structure Refinement: Build an atomic model into the resulting electron density map and refine the model against the experimental data to obtain the final, high-resolution three-dimensional structure.

Visualizations

Metabolic Activation and DNA Adduct Formation

metabolic_pathway AAF N-acetyl-2-aminofluorene (AAF) N_OH_AAF N-Hydroxy-AAF AAF->N_OH_AAF N-hydroxylation (Cytochrome P450) Ester Reactive Ester (e.g., N-sulfonyloxy-AAF) N_OH_AAF->Ester Esterification (e.g., Sulfotransferase) Adduct N-(9-Hydroxy-9H-fluoren-2-yl) acetamide-Guanine Adduct Ester->Adduct DNA DNA (Guanine) DNA->Adduct

Caption: Metabolic activation of N-acetyl-2-aminofluorene to form DNA adducts.

Experimental Workflow for DNA Adduct Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Output BiologicalSample Biological Sample (Tissue, Cells) DNA_Isolation DNA Isolation BiologicalSample->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->DNA_Hydrolysis P32 ³²P-Postlabeling (High-Sensitivity Detection) DNA_Isolation->P32 LC_MS LC-MS/MS (Quantification & Structural ID) DNA_Hydrolysis->LC_MS Adduct_Purification Adduct Purification (for NMR/X-ray) DNA_Hydrolysis->Adduct_Purification Quant_Data Quantitative Data (Adduct Levels) LC_MS->Quant_Data Struct_Info Structural Information (Conformation, etc.) LC_MS->Struct_Info P32->Quant_Data NMR NMR Spectroscopy (Detailed Structural Confirmation) NMR->Struct_Info Xray X-ray Crystallography (Atomic Resolution Structure) Xray->Struct_Info Adduct_Purification->NMR Adduct_Purification->Xray

Caption: General experimental workflow for the analysis of DNA adducts.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel: This document provides essential safety and logistical information for the proper disposal of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a compound utilized in carcinogenesis research. Adherence to these procedures is critical to ensure the safety of laboratory staff and to maintain environmental compliance.

This compound, a metabolite of the known carcinogen 2-acetamidofluorene, is itself considered a questionable carcinogen and has demonstrated tumorigenic properties in experimental settings.[1] Furthermore, upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[1][2] Due to these hazardous properties, this compound and any materials contaminated with it must be treated as hazardous waste.

Key Chemical and Safety Data

A summary of the pertinent physical, chemical, and safety data for this compound is provided in the table below for easy reference.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 57229-41-1[1]
Molecular Formula C15H13NO2[1]
Molecular Weight 239.27 g/mol [1]
Appearance White crystalline solid[3]
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water.[3]
Known Hazards Questionable carcinogen, experimental tumorigenic data, emits toxic fumes of NOx upon decomposition.[1]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol must be followed for the disposal of this compound and associated waste.

1. Waste Minimization:

  • Employ practices that reduce the generation of waste. This includes ordering only the necessary quantities of the chemical and preparing solutions in volumes appropriate for the immediate experimental need.

2. Personal Protective Equipment (PPE):

  • Before handling the chemical or its waste, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles

    • A lab coat

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired chemical, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Empty Containers:

    • Any "empty" container that held this compound must be treated as hazardous waste unless triple-rinsed.

    • The rinsate from the triple-rinsing process must be collected as hazardous liquid waste.

4. Labeling:

  • All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific concentration (if in solution)

    • The associated hazards (e.g., "Carcinogen," "Toxic")

    • The date of waste accumulation

5. Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent spills or the release of vapors.

6. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for the pickup and disposal of the waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4] This is a violation of standard laboratory safety protocols and environmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Decontamination cluster_final Final Disposal start Generation of This compound Waste assess_type Determine Waste Type start->assess_type solid_waste Collect in Labeled Solid Hazardous Waste Container assess_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container assess_type->liquid_waste Liquid empty_container Empty Container? assess_type->empty_container Empty Container solid_ppe Include Contaminated PPE and Materials solid_waste->solid_ppe store_waste Store Sealed Containers in Designated Area solid_ppe->store_waste liquid_waste->store_waste triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes empty_container->store_waste No (Treat as solid waste) collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Glass Waste collect_rinsate->dispose_container contact_ehs Contact EHS for Hazardous Waste Pickup dispose_container->contact_ehs store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in a laboratory setting. The following procedures are intended to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a conservative approach to personal protection is recommended. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile)Protect against skin contact. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesProtect eyes from dust particles and splashes.
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Body Laboratory coatProtect skin and personal clothing from contamination.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

ProcedureKey Steps and Considerations
Receiving Inspect packaging for damage upon receipt. Log the compound into the chemical inventory.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed.
Weighing & Prep Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
Solution Prep Prepare solutions in a fume hood. Avoid splashing.
General Handling Avoid creating dust. Use wet methods for cleaning up spills if necessary. Wash hands thoroughly after handling.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

EmergencyFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Small Spill Wear appropriate PPE. Gently cover the spill with an absorbent material. Collect the material into a suitable container for disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area. Contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound must be considered hazardous waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a clearly labeled, sealed, and compatible waste container.
Contaminated PPE Dispose of as hazardous waste in a designated container.

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a research setting.

General Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve Compound prep_weigh->exp_dissolve exp_react Perform Experiment exp_dissolve->exp_react exp_quench Quench Reaction exp_react->exp_quench cleanup_waste Segregate and Label Waste exp_quench->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe

Caption: A generalized workflow for the safe handling of a research chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.